Artepillin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCFARPAMSXCC-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317933 | |
| Record name | Artepillin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72944-19-5 | |
| Record name | Artepillin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artepillin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artepillin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Artepillin C from Baccharis dracunculifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artepillin C, a prenylated phenylpropanoid, is a prominent bioactive constituent of Brazilian green propolis and its primary botanical source, Baccharis dracunculifolia DC (Asteraceae). This technical guide provides a comprehensive overview of this compound, focusing on its botanical origin, chemical properties, and significant pharmacological activities. This document details quantitative data on its distribution within the plant, outlines precise experimental protocols for its extraction, purification, and quantification, and explores its mechanisms of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Baccharis dracunculifolia, a native shrub of southeastern Brazil, is the principal source of the resin used by honeybees (Apis mellifera) to produce Brazilian green propolis.[1] The biological activities of this unique propolis are largely attributed to its high concentration of phenolic compounds, with this compound (3,5-di-prenyl-4-hydroxycinnamic acid) being a key and abundant bioactive molecule.[1] Extensive research has demonstrated that this compound possesses a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, making it a compound of significant interest for therapeutic applications.[2]
Botanical Origin and Chemical Profile
Baccharis dracunculifolia is a dioecious shrub, and the resinous exudate, the raw material for green propolis, is primarily collected by bees from the leaf buds and unexpanded leaves.[1] The concentration of this compound and other phenolic compounds can vary depending on the part of the plant and the season of collection.
Data Presentation: Quantitative Analysis of this compound and Other Phenolic Compounds
The following tables summarize the quantitative data on the chemical composition of Baccharis dracunculifolia and Brazilian green propolis, with a focus on this compound content.
Table 1: this compound and Other Phenolic Compounds in Baccharis dracunculifolia and Propolis Extracts
| Sample Type | Compound | Concentration | Reference |
| B. dracunculifolia Ethanolic Extract | This compound | 35.68% | [3] |
| B. dracunculifolia Ethanolic Extract | p-Coumaric Acid | Present | [3] |
| B. dracunculifolia Ethanolic Extract | Kaempferide | 7.06% | [3] |
| B. dracunculifolia Ethanolic Extract | Caffeic Acid | Present | [3] |
| B. dracunculifolia Leaves (March) | This compound | 11 mg/g | [4] |
| B. dracunculifolia Apex | This compound | 52.55 mg/g | [5] |
| Green Propolis Ethanolic Extract | This compound | 246.3 µg/mL (MIC90) | [2] |
| Green Propolis Ethanolic Extract | Total Phenols | > BDEE | [2] |
| Green Propolis Ethanolic Extract | Total Flavonoids | > BDEE | [2] |
| Green Propolis Supercritical Extract | This compound | 5.6 - 8.9% | [4] |
BDEE: Baccharis dracunculifolia Ethanolic Extract
Table 2: HPLC-Based Quantification of this compound in Brazilian Propolis
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.50 µg/mL | [6][7][8] |
| Quantification Limit (LOQ) | 0.75 µg/mL | [6][7][8] |
| Calibration Range | 0.75 - 2500 µg/mL | [6][7][8] |
| Recovery | 93 - 104% | |
| Intra-day Precision (RSD) | 1.28 - 5.60% | [6][7][8] |
| Inter-day Precision (RSD) | 1.45 - 6.75% | [6][7][8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, quantification, and bioactivity assessment of this compound.
Extraction and Purification of this compound
A common method for obtaining this compound involves initial extraction with ethanol followed by purification steps.
Protocol 3.1.1: Ethanolic Extraction of this compound from Brazilian Green Propolis
-
Maceration: A crushed lump of raw green propolis is soaked in 95% ethanol and stirred for 24 hours at room temperature.
-
Filtration: The mixture is filtered to remove insoluble materials.
-
Precipitation: The filtrate is stored at -20°C for at least 24 hours to precipitate waxes and other insoluble matter.
-
Second Filtration: The cold filtrate is filtered again to remove the precipitated substances.
-
Concentration: The resulting ethanol-extracted solution can be concentrated to a desired solid content.
Protocol 3.1.2: Purification by Column Chromatography
-
Fractionation: The crude ethanol extract is subjected to column chromatography with a step-gradient elution of an ethanol-water solution.
-
Monitoring: Fractions are collected and monitored for the presence of this compound, often guided by sensory tests for a characteristic pungent taste or by thin-layer chromatography (TLC).
-
Further Purification: The fractions rich in this compound are pooled and can be further purified using another round of column chromatography to achieve a high degree of purity (over 90%).[9]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the accurate quantification of this compound.
Protocol 3.2.1: HPLC-PDA Analysis
-
Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Mightysil RP-18 GP II column (150 mm × 4.6 mm, 5.0 μm) or equivalent C18 column.[6][7][8]
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: Isocratic at 30% B.
-
5-30 min: Linear gradient to 100% B.
-
30-32 min: Linear gradient back to 30% B.
-
-
Standard Preparation: A calibration curve is constructed using a certified standard of this compound at various concentrations (e.g., 0.75-2500 µg/mL).[6][7][8]
In Vitro Bioactivity Assays
Protocol 3.3.1: Antioxidant Activity - DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH reagent with 100 µL of the sample solution at various concentrations.
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
Protocol 3.3.2: Antioxidant Activity - ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Mixture: Mix 100 µL of the ABTS•+ working solution with 100 µL of the sample solution at various concentrations in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
Protocol 3.3.3: Anti-inflammatory Activity - Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Pathway
This compound has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway.[11][12][13]
Caption: this compound inhibits the NF-κB signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.
Caption: General workflow from plant material to bioactivity assessment.
Conclusion
This compound, derived from Baccharis dracunculifolia, is a promising natural compound with a diverse range of well-documented pharmacological activities. This technical guide provides a foundational resource for researchers and professionals, offering quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to facilitate further research and development of this compound for potential therapeutic applications. Continued investigation into its bioavailability, safety profile, and clinical efficacy is warranted to fully realize its potential in medicine.
References
- 1. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ethnomedicinal, phytochemical and pharmacological investigations of Baccharis dracunculifolia DC. (ASTERACEAE) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. setpublisher.com [setpublisher.com]
- 9. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Artepillin C mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Artepillin C in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (ARC), a prenylated phenolic compound and the primary bioactive component of Brazilian green propolis, has demonstrated significant anticancer properties across a range of preclinical models.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, modulation of intracellular reactive oxygen species (ROS), and inhibition of angiogenesis and metastasis.[1] ARC's ability to interact with key regulatory proteins, such as p53, and modulate critical signaling pathways underscores its potential as a template for novel cancer therapeutics.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's oncostatic effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound
This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a natural compound abundant in the resinous bee product, Brazilian green propolis, derived from the plant Baccharis dracunculifolia.[1] Initially recognized for its antioxidant, anti-inflammatory, and antimicrobial activities, research has increasingly focused on its potent antineoplastic capabilities.[1][2] Studies have shown that ARC exhibits cytotoxic effects against various cancer cell lines, including those of the breast, prostate, colon, and cervix, often with selectivity for tumor cells over healthy cells.[1][4] Its lipophilic nature, conferred by two prenyl groups, is thought to facilitate interaction with cellular membranes and intracellular targets.[5][6]
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through several interconnected mechanisms that disrupt cancer cell proliferation, survival, and spread.
Induction of Apoptosis
A primary mechanism of ARC's cytotoxicity is the induction of programmed cell death, or apoptosis. This process is engaged through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Intrinsic Pathway: ARC has been shown to increase total ROS levels within cancer cells, leading to oxidative stress.[7][4][8] This stress contributes to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic cascade.[4][9] The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[10][11]
-
Extrinsic Pathway: In some cancer models, such as TRAIL-resistant prostate cancer cells, this compound sensitizes cells to apoptosis by upregulating the expression of death receptors like TRAIL-R2 (DR5).[11] This enhanced signaling, combined with the activation of caspase-8, demonstrates ARC's ability to potentiate receptor-mediated cell death.[11]
Cell Cycle Arrest
ARC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[12][13] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Upregulation of CDK Inhibitors: ARC treatment leads to an increase in the protein levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21Cip1 and p27Kip1.[12][13]
-
Inhibition of Cyclin/CDK Complexes: These CDKIs bind to and inhibit the activity of cyclin D/CDK4 complexes.[12][13]
-
Prevention of Rb Phosphorylation: The inhibition of CDK4 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb).[12] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase, thereby arresting cell proliferation.[13]
Disruption of the Mortalin-p53 Complex
Bioinformatic and experimental analyses have revealed that this compound can dock into the complex formed by the chaperone protein mortalin and the tumor suppressor p53.[2][3] In many cancer cells, p53 is sequestered in the cytoplasm by mortalin, inactivating its tumor-suppressive functions. ARC disrupts this interaction, leading to the release of p53, its subsequent translocation to the nucleus, and the reactivation of its function to induce growth arrest.[2][3]
Inhibition of Angiogenesis and Metastasis
The progression of tumors is dependent on the formation of new blood vessels (angiogenesis) and the ability of cells to migrate and invade new tissues (metastasis). This compound has been shown to inhibit both processes.
-
Anti-Angiogenic Effects: ARC suppresses tumor-induced angiogenesis by inhibiting the in vitro tube formation of endothelial cells and inducing their apoptosis.[10] This is associated with the suppression of ERK1/2 phosphorylation and the upregulation of p38 phosphorylation.[10]
-
Anti-Metastatic Effects: In cervical and colon cancer cell lines, ARC has been shown to block cell motility and invasion, suggesting an ability to suppress tumor metastasis.[7][14]
Induction of Autophagy
In certain contexts, such as in glioblastoma and prostate cancer cells, this compound can trigger autophagy, a cellular process involving the degradation of dysfunctional cellular components.[5][15] This is characterized by the upregulation of autophagy markers like LC3-II.[15] While autophagy can sometimes be a survival mechanism, under ARC-induced stress, it appears to contribute to or precede cell death.[6][16]
Quantitative Data Summary
The cytotoxic and cytostatic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | pH | Treatment Duration | Source(s) |
| HepG2 | Hepatocarcinoma | 50 µM | 15% proliferation inhibition | N/A | 24 h | [13] |
| HepG2 | Hepatocarcinoma | 100 µM | 24% proliferation inhibition | N/A | 24 h | [13] |
| LNCaP | Prostate Cancer | 50-100 µM (+ TRAIL) | 59.3% - 66.3% cytotoxicity | N/A | 24 h | [11] |
| Glioblastoma | Brain Cancer | 100 µM | >88% viability reduction | 6.0 | 24 h | [6][17] |
| Fibroblast (Healthy) | Connective Tissue | 100 µM | ~75% viability reduction | 6.0 | 24 h | [17] |
| MCF-7 & MDA-MB-231 | Breast Cancer | Not specified | Strong, dose-time-dependent cytotoxic effect | N/A | N/A | [4][8] |
N/A: Not Applicable or Not Specified in the source.
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Key Mediators | Source(s) |
| WiDr, HCT116 | Colon Cancer | G0/G1 Phase Arrest | Increased p21Cip1, Decreased pRb phosphorylation | [12][18] |
| HepG2 | Hepatocarcinoma | G0/G1 Phase Arrest | Increased p27Kip1, Decreased pRb phosphorylation | [13] |
| HCT116 | Colon Cancer | S Phase Arrest | Not specified | [14] |
Key Signaling Pathways and Visualizations
The mechanisms of this compound converge on several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these core processes.
This compound-Mediated Reactivation of p53
// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mortalin_p53 [label="Cytoplasmic\nMortalin-p53 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Mortalin [label="Mortalin", fillcolor="#FBBC05", fontcolor="#202124"]; p53_cyto [label="Inactive p53\n(Cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; p53_nuclear [label="Active p53\n(Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Arrest [label="Growth Arrest /\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ARC -> Mortalin_p53 [label=" Binds & Disrupts", color="#EA4335", fontcolor="#202124"]; Mortalin_p53 -> Mortalin [color="#5F6368"]; Mortalin_p53 -> p53_cyto [color="#5F6368"]; p53_cyto -> p53_nuclear [label=" Translocation", color="#34A853", fontcolor="#202124"]; p53_nuclear -> Growth_Arrest [label=" Activates\nTranscription", color="#34A853", fontcolor="#202124"]; } dot Caption: this compound disrupts the mortalin-p53 complex, releasing p53 for nuclear translocation.[2][3]
G0/G1 Cell Cycle Arrest Pathway
// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21(Cip1) / p27(Kip1)\nExpression ↑", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4 [label="Cyclin D / CDK4\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1 → S Phase\nTransition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="G0/G1 Arrest", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ARC -> p21_p27 [color="#EA4335", fontcolor="#202124"]; p21_p27 -> CDK4 [label=" Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#202124"]; CDK4 -> pRb [label=" Promotes", color="#4285F4", fontcolor="#202124"]; pRb -> E2F [label=" Inhibits", arrowhead="tee", color="#5F6368", fontcolor="#202124"]; E2F -> G1_S [label=" Promotes", color="#34A853", fontcolor="#202124"]; G1_S -> Arrest [style=invis]; // for layout pRb -> Arrest [label=" Blocks Transition", color="#EA4335", style=dashed, fontcolor="#202124"];
// Invisible edges for ranking {rank=same; ARC; } {rank=same; p21_p27; CDK4;} {rank=same; pRb; E2F;} {rank=same; G1_S; Arrest;} } dot Caption: ARC-induced upregulation of p21/p27 inhibits CDK4, preventing pRb phosphorylation.[12][13]
Experimental Workflow for Assessing ARC Cytotoxicity
// Nodes start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate for 24h\n(Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with varying\n[this compound]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt [label="Add MTT Reagent\n(1-4h incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Remove Media,\nAdd DMSO/Solubilizer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Read Absorbance\n(e.g., 570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Viability\nvs. Control", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> mtt; mtt -> solubilize; solubilize -> read; read -> analyze; } dot Caption: Standard workflow for an MTT-based cell viability assay to determine ARC cytotoxicity.
Experimental Methodologies
The following protocols provide a generalized framework for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.[19]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][11]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[8]
Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
Staining: Rehydrate the cells by washing with PBS. Treat with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide (PI).
-
Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound is a promising natural compound with a robust and multimodal mechanism of anticancer action. Its ability to induce apoptosis and cell cycle arrest, reactivate p53, and inhibit metastasis through various signaling pathways makes it a compelling candidate for further drug development.[1][7][2] While its effects are well-documented in vitro, challenges such as low bioavailability may hinder its clinical application.[16] Future research should focus on developing novel delivery systems (e.g., nanoparticle formulations) to enhance its stability and in vivo efficacy, and on further exploring its synergistic potential when combined with conventional chemotherapeutic agents or immunotherapy.[11][16]
References
- 1. pubtexto.com [pubtexto.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. prezi.com [prezi.com]
- 4. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study demonstrates antitumor action of substance present in Brazilian green propolis [agencia.fapesp.br]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Suppresses Angiogenesis by Inhibiting Tube-Formation and Inducing Apoptosis of Endothelial Cells [sciepub.com]
- 11. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. "Purification of this compound (ARC) with Anticancer Activities from Sup" by Lin-Hsiang Chuang, Wen-Chin Chen et al. [jmstt.ntou.edu.tw]
- 15. mdpi.com [mdpi.com]
- 16. scitechdaily.com [scitechdaily.com]
- 17. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 20. mdpi.com [mdpi.com]
Artepillin C biological activities and therapeutic potential
An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Artepillin C
Introduction
This compound (3,5-diprenyl-4-hydroxycinnamic acid), a prenylated phenolic acid, is a major bioactive constituent of Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia[1][2][3][4]. Its unique chemical structure contributes to a wide array of pharmacological properties, positioning it as a compound of significant interest for therapeutic development[1][2][3]. This document provides a comprehensive overview of the biological activities of this compound, its therapeutic potential, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects.
Antioxidant Activity
This compound demonstrates potent antioxidant properties by scavenging free radicals and preventing oxidative damage[1][5]. This activity is fundamental to many of its other biological effects, including its anti-inflammatory and neuroprotective actions[1][6][7]. The antioxidant capacity is attributed to its phenolic hydroxyl groups, which can donate hydrogen to intercept free radical chain reactions[1]. The 3-prenyl chain of the cinnamic acid structure is considered crucial for this activity[1]. In HepG2 cells, this compound has been shown to prevent oxidative damage and suppress lipid peroxidation[5].
Quantitative Data: Antioxidant Activity
| Assay Type | Metric | Result | Cell/System | Reference |
| DPPH Radical Scavenging | ED₅₀ | 24.6 µM | Cell-free | [1] |
| ABTS Radical Scavenging | ED₅₀ | 19.5 µM | Cell-free | [1] |
| Lipid Peroxidation (TBARS) | % Inhibition | 16% at 20 µM | HepG2 cells | [5] |
| 8-hydroxy-2'-deoxyguanosine | % Inhibition | 36% at 20 µM | HepG2 cells | [5] |
| Lipid Peroxidation (RBCs) | % Inhibition | 17% at 100 µg/mL; 82% at 500 µg/mL | Red Blood Cells | [8] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][9][10] It effectively inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and reactive nitrogen species (RNS) in activated macrophages[1][9]. Furthermore, it suppresses the secretion of a wide range of pro-inflammatory cytokines and chemokines[1]. A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway[1][9][10].
Signaling Pathway: NF-κB Inhibition
This compound has been demonstrated to block the activation of NF-κB in various cell types, including RAW264.7 and HEK293 cells.[1][9] This inhibition prevents the transcription of numerous genes involved in the inflammatory response, such as those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).
Quantitative Data: Anti-inflammatory Activity
| Model/Assay | Metric | Result | Reference |
| RAW 264.7 cells (NO production) | IC₅₀ | 8.5 µM | [9] |
| HEK 293 cells (NF-κB activity) | IC₅₀ | 26 µg/mL | [9] |
| Peritonitis (Neutrophil count) | IC₅₀ | 0.9 mg/kg | [9] |
| Peritonitis (PGE₂ levels) | ID₅₀ | 8.5 mg/kg | [9] |
| Carrageenan-induced paw edema | Max Inhibition | 38% at 10 mg/kg | [9] |
Anticancer Activity
This compound demonstrates significant antitumoral potential against a variety of cancer cell lines, including breast, cervical, colon, and prostate cancer, as well as melanoma.[11][12][13][14][15] Its mechanisms of action are multifaceted and include inducing apoptosis, causing cell cycle arrest, increasing intracellular ROS, reducing mitochondrial membrane potential, and inhibiting cell migration and invasion.[3][11][12] Notably, it has shown selective cytotoxicity towards tumor cells while having less effect on non-cancerous cells.[12]
Signaling Pathway: Induction of Apoptosis in Cancer Cells
In cancer cells, this compound can trigger apoptosis through the intrinsic pathway. This is often initiated by an increase in oxidative stress (ROS production), which leads to a decrease in the mitochondrial membrane potential. This disruption can lead to the release of pro-apoptotic factors and subsequent cell death.[11][12] Another identified mechanism is the disruption of the mortalin-p53 protein complex, which reactivates the tumor-suppressing function of p53, leading to growth arrest and apoptosis.[16][17]
Quantitative Data: Anticancer Activity
| Cell Line | Assay | Metric | Result | Reference |
| MCF-7 (Breast Cancer) | MTT | Cytotoxicity | Dose-time-dependent | [11] |
| MDA-MB-231 (Breast Cancer) | MTT | Cytotoxicity | Dose-time-dependent | [11] |
| HeLa, SiHa, CaSki (Cervical Cancer) | Viability | Selective effect | Kills cancer cells, not HaCaT | [12] |
| Human Colon Cancer Cells | Cell Cycle | Arrest | G0/G1 arrest | [13] |
Neuroprotective and Neurotrophic Effects
This compound exhibits neurotrophic-like activity, promoting neurite outgrowth in neuronal cell models like PC12 cells.[6][18][19] This effect is mediated through the activation of key signaling pathways involved in neuronal survival and differentiation, such as the ERK and p38 MAPK pathways.[18] It has also been shown to activate NGF-signaling pathways, including the trkA receptor, PI3K/Akt, and MAPK/ERK pathways.[19][20] These properties suggest its potential for treating neurodegenerative diseases.[6]
Signaling Pathway: Neurite Outgrowth
In PC12m3 cells, where NGF-induced neurite outgrowth is impaired, this compound can induce this process. The mechanism involves the activation of p38 MAPK, which occurs downstream of the ERK signaling pathway.[18] This indicates a crosstalk between these two major kinase cascades in mediating the neurotrophic effects of this compound.
Quantitative Data: Neurotrophic Activity
| Cell Line | Treatment | Metric | Result | Reference |
| PC12m3 | 20 µM this compound | Neurite Outgrowth | ~7-fold greater than NGF alone | [18] |
Other Biological Activities
-
Immunomodulatory: this compound can modulate immune responses. In a model of allergic airway inflammation, it reduced pulmonary inflammation and eosinophil influx by inducing monocytic myeloid-derived suppressor cells (M-MDSC).[21]
-
Antimicrobial: It possesses activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA) and the anaerobic bacterium Porphyromonas gingivalis.[10][22][23]
-
Metabolic Regulation: this compound has shown potential in managing metabolic syndrome. It acts as a PPARγ ligand, enhancing adipocyte differentiation and glucose uptake in 3T3-L1 cells.[13][24] It can also regulate hepatic glucose and lipid metabolism by modulating the CREB/CRTC2-BMAL1 signaling pathway.[25]
Quantitative Data: Antimicrobial and Metabolic Activity
| Activity | Organism/Cell Line | Metric | Result | Reference |
| Antimicrobial | S. aureus | MIC₉₀ (Propolis Extract) | 246.3 µg/mL | [22][23] |
| Metabolic | 3T3-L1 cells | Adipocyte Differentiation | Stimulated at 10 µM | [24] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Cell Seeding: Seed cells (e.g., RAW264.7, MCF-7) at a density of 1 x 10⁶ cells/mL in a 96-well plate.[1]
-
Treatment: After allowing cells to adhere (e.g., 4 hours), add this compound at desired concentrations (e.g., 25–100 µM).[1]
-
Incubation: Incubate for a specified period (e.g., 24 hours).[1]
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL).[1]
-
Formazan Solubilization: After an incubation period (e.g., 4 hours), add a solubilizing agent (e.g., isopropanol with HCl).
-
Measurement: Read absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
LDH Assay:
-
Cell Culture and Treatment: Treat cells as described for the MTT assay.[1]
-
Supernatant Collection: Collect culture supernatants at the end of the incubation period.
-
LDH Measurement: Use a commercial LDH activity assay kit (e.g., from Roche Diagnostics).[1] The assay measures the activity of lactate dehydrogenase, a cytosolic enzyme released upon cell membrane damage, by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1]
-
Calculation: Calculate cytotoxicity as a percentage of cell death relative to a control (total lysis).
-
Antioxidant Capacity Assays
-
DPPH• and ABTS•+ Radical Scavenging Assays:
-
Reaction Mixture: Prepare a reaction mixture containing the stable radical (DPPH• or ABTS•+).
-
Treatment: Add various concentrations of this compound to the mixture.
-
Incubation: Allow the reaction to proceed in the dark for a set time.
-
Measurement: Measure the decrease in absorbance at a specific wavelength. The reduction in absorbance indicates the scavenging of the radical by this compound.
-
Calculation: Calculate the concentration required for 50% scavenging (ED₅₀).[1]
-
NF-κB Activity Assay
-
ELISA-based TransAM NF-κB Kit:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW264.7 at 1 x 10⁶ cells/mL) and incubate with this compound (e.g., 50–100 µM) with or without a stimulant (e.g., LPS + IFN-γ) for a specified time (e.g., 4 hours).[1]
-
Nuclear Extraction: Prepare nuclear extracts using a commercial kit (e.g., from Active Motif Europe).[1]
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This assay typically involves an oligonucleotide containing the NF-κB consensus site immobilized on a 96-well plate. The active p65 subunit of NF-κB from the nuclear extract binds to this oligonucleotide.
-
Detection: Use a primary antibody specific for the p65 subunit, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.
-
Measurement: Read the absorbance to quantify the amount of bound NF-κB p65.[1]
-
Experimental Workflow Diagram
Conclusion
This compound is a highly versatile and potent bioactive compound with a broad spectrum of pharmacological activities. Its therapeutic potential spans oncology, neuroprotection, inflammatory diseases, and metabolic disorders. The well-defined mechanisms of action, particularly the modulation of critical signaling pathways like NF-κB and MAPK/ERK, make it a compelling candidate for further preclinical and clinical investigation. The data summarized herein provide a strong foundation for researchers and drug development professionals to explore the full therapeutic utility of this remarkable natural product.
References
- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of Brazilian Green Propolis on Neurodegenerative Damage in Human Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. propolisscience.org [propolisscience.org]
- 14. pubtexto.com [pubtexto.com]
- 15. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. prezi.com [prezi.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brazilian Green Propolis' this compound and Its Acetylated Derivative Activate the NGF-Signaling Pathways and Induce Neurite Outgrowth in NGF-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. This compound and phenolic compounds responsible for antimicrobial and antioxidant activity of green propolis and Baccharis dracunculifolia DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound Time−Dependently Alleviates Metabolic Syndrome in Obese Mice by Regulating CREB/CRTC2−BMAL1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of Artepillin C
Audience: Researchers, scientists, and drug development professionals.
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a principal bioactive phenolic compound found in Brazilian green propolis, has garnered significant scientific interest for its wide array of pharmacological activities.[1] Extensive research has elucidated its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Anti-inflammatory Mechanisms
This compound mitigates inflammation through a multi-pronged approach, targeting key signaling pathways and mediators involved in the inflammatory cascade.
1.1. Inhibition of the NF-κB Signaling Pathway
A central mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[4] this compound has been shown to markedly block this activation and nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in macrophage and human embryonic kidney cell lines.[4] This inhibition leads to a significant downstream suppression of various pro-inflammatory mediators.[4][5]
1.2. Suppression of Pro-inflammatory Mediators
This compound effectively reduces the production of key inflammatory molecules:
-
Nitric Oxide (NO): By inhibiting NF-κB, this compound suppresses the expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation. Studies on RAW 264.7 macrophages show a potent, dose-dependent decrease in NO production.[5][6]
-
Prostaglandin E2 (PGE2): this compound inhibits the production of PGE2, a key mediator of fever, pain, and swelling, likely through the suppression of COX-2 expression.[5][7] In carrageenan-induced peritonitis models, this compound significantly decreased PGE2 levels in the peritoneal exudate.[6]
-
Reactive Oxygen and Nitrogen Species (ROS/RNS): As a potent antioxidant, this compound directly scavenges free radicals and significantly inhibits the generation of ROS and RNS by activated macrophages.[4][8] This action helps to mitigate the oxidative stress that perpetuates the inflammatory cycle.
1.3. Downregulation of Cytokines and Chemokines
This compound significantly downregulates the release of a wide spectrum of pro-inflammatory cytokines and chemokines from activated macrophages.[4][9] Suppressed molecules include:
-
Cytokines: IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, and TNF-α.[4]
-
Chemokines: MCP-1, MIP-1α, MIP-1β, RANTES, and KC.[4] This broad-spectrum inhibition disrupts the signaling network that recruits and activates immune cells at the site of inflammation.
1.4. Activation of PPARγ
This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10] PPARγ is a nuclear receptor with well-documented anti-inflammatory properties. Its activation can antagonize the activity of transcription factors like NF-κB, leading to reduced expression of inflammatory genes. By directly binding to and activating PPARγ, this compound initiates a separate anti-inflammatory cascade, contributing to its overall efficacy.[10]
1.5. Induction of Myeloid-Derived Suppressor Cells (MDSCs)
A novel mechanism identified for this compound involves the induction of monocytic Myeloid-Derived Suppressor Cells (M-MDSCs).[11][12] MDSCs are immature myeloid cells with potent immunosuppressive functions.[13] In models of allergic airway inflammation, treatment with this compound led to an increased frequency of M-MDSCs in the lungs, which was directly linked to the reduction of pulmonary inflammation, eosinophil influx, and IL-5 secretion.[11][12] This suggests this compound can modulate the immune response by promoting the differentiation of regulatory cell populations.
1.6. Inhibition of the Inflammasome
This compound has been shown to regulate inflammasomes, which are cytosolic multiprotein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[14][15] By inhibiting the inflammasome, this compound effectively reduces the secretion of mature IL-1β, a potent pyrogenic cytokine, further dampening the inflammatory response.[14]
Data Presentation: Quantitative Effects of this compound
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 / Inhibition Value | Reference(s) |
| NF-κB Activity | HEK 293 | IC50: 26 µg/mL (22-30 µg/mL) | [5][6] |
| Nitric Oxide (NO) Production | RAW 264.7 | IC50: 8.5 µM (7.8-9.2 µM) | [5][6] |
| NF-κB Activation | RAW 264.7 | Marked, dose-dependent blockade (50-100 µM) | [4] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Model/Target | Animal Model | Dosage | Effect | Reference(s) |
| Carrageenan-induced Paw Edema | Mice | 1 or 10 mg/kg | Max. inhibition of 38% after 360 min | [5][6] |
| Carrageenan-induced Peritonitis | Mice | IC50: 0.9 mg/kg (0.5-1.4 mg/kg) | Reduction in neutrophil count | [5][6] |
| Prostaglandin E2 (PGE2) Production | Mice | 1 mg/kg | 29 ± 3% decrease | [5][6] |
| 10 mg/kg | 58 ± 5% decrease | [5][6] | ||
| ID50: 8.5 mg/kg (8.0-8.7 mg/kg) | [6] |
Table 3: Effect of this compound on Cytokine & Chemokine Secretion in LPS + IFN-γ-stimulated RAW 264.7 Macrophages
| Cytokine/Chemokine | Effect |
| Significantly Decreased | IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, TNF-α, G-CSF, GM-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, KC |
| Not Affected | IL-1α, IL-6, IL-10 |
| Increased | IFN-γ |
| Source:[4] |
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
3.1. Protocol: In Vitro Macrophage Stimulation and Cytokine Analysis
-
Cell Culture: RAW 264.7 murine macrophages are seeded at a density of 1 × 10⁶ cells/mL in 96-well plates and allowed to adhere for 4 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.5–100 µM) for a specified time (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding a combination of lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 10 U/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours to allow for cytokine production.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the culture supernatants are collected.
-
Cytokine Measurement: The concentrations of various cytokines and chemokines in the supernatants are measured using a multiplex bead array system (e.g., based on xMAP technology), which allows for the simultaneous quantification of multiple analytes.[4]
3.2. Protocol: Nitric Oxide (NO) Production Assay (Griess Reaction)
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, treated with this compound, and stimulated with LPS as described above (Protocol 3.1).
-
Supernatant Collection: After 24 hours of incubation, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[16][17]
-
Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.
-
Measurement: The absorbance is measured at 540-550 nm using a microplate reader.[17][18]
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
3.3. Protocol: NF-κB (p65) Activity Assay (ELISA-based)
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7) are seeded in Petri dishes, treated with this compound (e.g., 50-100 µM) and/or stimulated with LPS + IFN-γ for a shorter duration (e.g., 4 hours) optimal for detecting transcription factor activation.[4]
-
Nuclear Extraction: Nuclear proteins are isolated from the cells using a commercial nuclear extraction kit.
-
ELISA Assay: The assay is performed using a kit such as the TransAM NF-κB kit.[4][19]
-
Nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').[4][20]
-
The active p65 subunit in the nuclear extract binds to this oligonucleotide.
-
A primary antibody specific to the DNA-binding epitope of p65 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]
-
-
Detection: A developing solution is added, and the colorimetric signal is measured at 450 nm. The intensity of the signal is proportional to the amount of activated NF-κB p65.[19]
3.4. Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Grouping: Male Swiss mice are randomly divided into control and treatment groups.[6]
-
Compound Administration: The treatment groups receive intraperitoneal (i.p.) injections of this compound at various doses (e.g., 1 or 10 mg/kg). The control group receives the vehicle.[6]
-
Induction of Inflammation: After 30-60 minutes, inflammation is induced by injecting 0.05-0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.[21][22][23]
-
Edema Measurement: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for up to 6 hours).[21][24]
-
Calculation: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition is determined by comparing the edema in the treated groups to the vehicle control group.[22]
Conclusion
The anti-inflammatory mechanism of this compound is robust and multifaceted, involving the suppression of the master inflammatory regulator NF-κB, the downregulation of a wide range of pro-inflammatory cytokines, chemokines, and mediators like NO and PGE2, and the direct scavenging of reactive oxygen species.[4][5][6][7] Furthermore, its ability to activate the anti-inflammatory PPARγ nuclear receptor and induce the differentiation of immunosuppressive M-MDSCs highlights its sophisticated immunomodulatory capabilities.[10][11] The compelling quantitative data from both in vitro and in vivo models underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research and clinical trials are warranted to translate these preclinical findings into effective treatments for a variety of inflammatory diseases.[1]
References
- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Role of the antioxidant properties in the gastroprotective and gastric healing activity promoted by Brazilian green propolis and the healing efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, as a PPARγ ligand, enhances adipocyte differentiation and glucose uptake in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological modulation of myeloid-derived suppressor cells to dampen inflammation [frontiersin.org]
- 14. The Inhibition of Inflammasome by Brazilian Propolis (EPP-AF) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 23. inotiv.com [inotiv.com]
- 24. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
Artepillin C as a Selective p21-Activated Kinase 1 (PAK1) Signaling Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p21-Activated Kinase 1 (PAK1) has emerged as a critical node in numerous signaling pathways implicated in oncogenesis, inflammation, and other proliferative disorders. Its role in driving cell proliferation, survival, motility, and angiogenesis makes it a compelling target for therapeutic intervention. Artepillin C (ARC), a prenylated phenolic acid and a major bioactive component of Brazilian green propolis, has been identified as a potent and selective inhibitor of PAK1 signaling. This technical guide provides a comprehensive overview of the mechanism of this compound, its effects on the PAK1 signaling cascade, a summary of key quantitative data, and detailed experimental protocols for researchers investigating this promising natural compound.
Introduction to p21-Activated Kinase 1 (PAK1)
The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that function as key effectors for the Rho family of small GTPases, primarily Rac1 and Cdc42.[1][2] The family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1, in particular, is a central signaling molecule that links extracellular signals to intracellular responses, including cytoskeletal dynamics, gene expression, and cell cycle progression.[2][3]
Hyperactivation or overexpression of PAK1 is frequently observed in a wide range of human cancers, including breast, lung, colon, and ovarian cancers, and is often associated with poor prognosis and drug resistance.[3][4][5] Its activation promotes several cancer hallmarks by modulating key oncogenic pathways such as the Raf-MAPK, PI3K-AKT, and NF-κB signaling cascades.[6][7] This central role in tumor progression has positioned PAK1 as a high-value target for the development of novel anticancer agents.[2][5]
This compound: A Bioactive Compound from Brazilian Green Propolis
This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent phenolic compound found in high concentrations in Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia.[8][9][10] ARC is credited with many of the therapeutic properties of this propolis type, including anti-inflammatory, antioxidant, immunomodulatory, and potent antitumor activities.[9][10][11] A key aspect of its anticancer effect is its ability to selectively inhibit the oncogenic PAK1 signaling pathway.[11][12]
Mechanism of Action: Selective Inhibition of the PAK1 Signaling Pathway
This compound has been demonstrated to selectively block PAK1-dependent signaling pathways.[11][12] This inhibition is crucial for its antitumor effects, particularly in cancers that are reliant on PAK1 for their growth and survival, such as those associated with neurofibromatosis (NF).[12][13] A significant finding is that this compound's inhibitory action is selective for the PAK1 pathway, and it does not appear to affect other critical survival kinases like AKT.[11][12]
The downstream consequences of PAK1 inhibition by this compound include:
-
Suppression of Proliferative Signaling: PAK1 can directly phosphorylate and activate components of the MAPK pathway, such as Raf-1 and MEK1.[14] By inhibiting PAK1, this compound attenuates this pro-proliferative signaling cascade.
-
Induction of Apoptosis: Activated PAK1 can promote cell survival by phosphorylating pro-apoptotic proteins like BAD or by activating the Raf1/BCL2 complex.[1][15] Inhibition by this compound can reverse these anti-apoptotic signals.
-
Modulation of Inflammatory Responses: PAK1 can facilitate the nuclear activation of NF-κB, a master regulator of inflammation.[6][16] this compound has been shown to decrease NF-κB activity, which may be mediated through its inhibition of PAK1.[16][17]
Below is a diagram illustrating the central role of PAK1 in oncogenic signaling and the point of inhibition by this compound.
Caption: PAK1 signaling pathway and inhibition by this compound.
Data Presentation: Quantitative Efficacy
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key data available from published studies.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | S-462 (NF1-deficient MPNST) | Cell Growth | 25 µM | [11] |
| This compound | HEI-193 (NF2-deficient Schwannoma) | Cell Growth | 210 µM | [11] |
| This compound | A549 (Human Lung Carcinoma) | Cell Growth | ~25 µM | [18] |
| 15A (ARC Ester) | A549 (Human Lung Carcinoma) | Cell Growth | ~250 nM | [19] |
| 15A (ARC Ester) | In-cell Assay | PAK1 Inhibition | ~5 µM |[20] |
MPNST: Malignant Peripheral Nerve Sheath Tumor
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft (Human NF tumor) | This compound | 50 mg/kg | Almost complete suppression of tumor growth | [11] |
| Mouse Xenograft (Human NF tumor) | Green Propolis Extract | 500 mg/kg | Almost complete suppression of tumor growth |[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a PAK1 inhibitor.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Plate cells (e.g., A549, S-462) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. The final solvent concentration should be non-toxic (e.g., <0.1% DMSO). Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include solvent-only controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
Quantification (Trypan Blue Method):
-
Harvest cells by trypsinization and resuspend in a known volume of medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells relative to the solvent control.
-
-
Data Analysis: Plot cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical cell viability experiment.
Western Blot Analysis of PAK1 Pathway Activation
This protocol is used to assess the phosphorylation status of PAK1 and its downstream effectors, providing a direct measure of pathway inhibition by this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-PAK1 (Thr423), total PAK1, phospho-MEK1, total MEK1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.
Caption: Workflow for Western Blot analysis.
In Vivo Tumor Xenograft Study
This protocol describes a mouse model to evaluate the in vivo antitumor efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest cancer cells (e.g., human neurofibroma cells) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-20 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Allow tumors to grow until they reach a palpable size (e.g., 100 mm³). Randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., corn oil, PBS with 0.5% carboxymethylcellulose) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
This compound Group: Administer this compound, dissolved or suspended in the vehicle, at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight and overall health.
-
Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Analysis: Compare the average tumor growth, final tumor weight, and volume between the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a selective and effective inhibitor of the oncogenic PAK1 signaling pathway. Its ability to suppress the growth of PAK1-dependent tumors in both in vitro and in vivo models highlights its significant therapeutic potential.[11][12] Furthermore, the natural origin of this compound from Brazilian green propolis suggests a favorable profile for further development.
Future research should focus on several key areas:
-
Mechanism Elucidation: Determining the precise molecular interaction between this compound and PAK1 (e.g., allosteric vs. ATP-competitive inhibition) will be critical for rational drug design.
-
Pharmacokinetic Studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to optimize dosing and delivery.
-
Derivative Synthesis: The successful enhancement of anti-PAK1 and anticancer activity through triazolyl esterization demonstrates the potential for medicinal chemistry to improve the potency and drug-like properties of this compound.[19][20]
-
Clinical Investigation: Given the strong preclinical data, progression towards clinical trials in patients with PAK1-driven malignancies, such as neurofibromatosis and certain solid tumors, is a logical and promising next step.
References
- 1. pnas.org [pnas.org]
- 2. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK1 | Cancer Genetics Web [cancerindex.org]
- 5. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifestreamgroup.us [lifestreamgroup.us]
- 9. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 14. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival through the AKT1 and Raf–MAPK Pathways | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. PAK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Perspectives on the Role of P21-Activated Kinase 1 (PAK1) in the Intestinal Anti-inflammatory and Antitumor Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,3-Triazolyl esterization of PAK1-blocking propolis ingredients, this compound (ARC) and caffeic acid (CA), for boosting their anti-cancer/anti-PAK1 activities along with cell-permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability and Pharmacokinetics of Artepillin C: An In-depth Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Artepillin C, a prominent prenylated phenylpropanoid found in Brazilian green propolis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Introduction
This compound (3,5-di-prenyl-4-hydroxycinnamic acid) is a major bioactive constituent of Brazilian green propolis, derived from the plant Baccharis dracunculifolia. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This guide summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes relevant biological pathways and workflows.
Bioavailability and Pharmacokinetics
The bioavailability of this compound has been investigated in animal models, with limited but insightful data available from human studies. Generally, the oral bioavailability of this compound appears to be low, with rapid metabolism and elimination.
Pharmacokinetic studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats following Oral Administration
| Parameter | Value | Species/Model | Dosage | Analytical Method | Reference |
| Cmax (Portal Vein) | 19.7 µmol/L | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |
| Tmax (Portal Vein) | 5-10 min | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |
| AUC (Portal Vein) | 182.6 µmol·min·L⁻¹ | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |
| AUC Ratio (Artery/Portal) | 0.04 | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice following Oral Administration
| Parameter | Value | Species/Model | Dosage | Analytical Method | Reference |
| Cmax (Plasma) | 22 µg/mL | Swiss Mice | 10 mg/kg | GC-MS | [2] |
| Tmax (Plasma) | 1 h | Swiss Mice | 10 mg/kg | GC-MS | [2] |
To date, comprehensive pharmacokinetic studies of pure this compound in humans are limited. However, a study on the oral administration of a Brazilian green propolis extract provided valuable information on the fate of this compound in the human body.
Table 3: Pharmacokinetic Parameters of this compound in Humans following Oral Administration of Brazilian Green Propolis Extract
| Parameter | Value | Study Population | Dosage | Analytical Method | Reference |
| Cmax (Total this compound) | 1255 ± 517 nM | Healthy Volunteers | 360 mg BGP extract | LC/MS/MS |
Note: This study measured total this compound after enzymatic hydrolysis, indicating that a significant portion is present as conjugates. Specific values for Tmax, half-life, clearance, and volume of distribution were not reported.
In vitro and in vivo studies have begun to elucidate the metabolic pathways of this compound.
-
In Vitro Metabolism: Studies using rat and human liver microsomes have shown that this compound is metabolized into hydroxylated forms, identified as capillartemisin A and B[3]. In human liver microsomes, the primary cytochrome P450 isoforms responsible for this metabolism are CYP2E1 and CYP2C9[3][4].
-
In Vivo Metabolism: In rats, this compound is metabolized to hydroxylated metabolites and glucuronides[3]. Human studies following the ingestion of Brazilian green propolis confirm that this compound is extensively metabolized, with the majority (approximately 89.3%) circulating in the plasma as phenolic glucuronide conjugates.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reference for researchers looking to replicate or build upon these findings.
-
Objective: To evaluate the absorption and bioavailability of this compound after oral administration in rats[1].
-
Subjects: Male Wistar rats.
-
Administration: Oral gavage of this compound (100 µmol/kg body weight).
-
Blood Sampling: Blood was collected from the portal vein and abdominal artery at various time points post-administration[1].
-
Sample Analysis: Serum concentrations of this compound and its metabolites were quantified by High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ECD)[1].
-
Objective: To investigate the metabolism of this compound in rat and human liver microsomes[3][4].
-
Method: Incubation of this compound with pooled human or rat liver microsomes in the presence of NADPH.
-
Metabolite Identification: Metabolites were identified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Enzyme Phenotyping: The specific human CYP450 enzymes involved were identified using a panel of recombinant human CYP enzymes.
-
Objective: To investigate the effect of this compound on the ERK and p38 MAPK signaling pathways in neurite outgrowth[5].
-
Cell Line: Rat pheochromocytoma (PC12m3) cells.
-
Treatment: Cells were treated with this compound (20 µM).
-
Inhibition Studies: Specific inhibitors for ERK (U0126) and p38 MAPK (SB203580) were used to confirm pathway involvement[5].
-
Analysis: Neurite outgrowth was observed and quantified. Phosphorylation of ERK and p38 MAPK was assessed, likely by Western blotting (though not explicitly stated in the abstract).
-
Objective: To determine if this compound sensitizes prostate cancer cells to TRAIL-induced apoptosis.
-
Cell Line: LNCaP human prostate cancer cells.
-
Treatment: Cells were co-treated with TRAIL and this compound.
-
Assays:
-
Cytotoxicity was measured using MTT and LDH assays.
-
Apoptosis was detected by Annexin V-FITC staining and flow cytometry.
-
Death receptor (TRAIL-R1 and TRAIL-R2) expression was analyzed by flow cytometry.
-
Caspase-8 and caspase-3 activities were determined by colorimetric assays.
-
Mitochondrial membrane potential was evaluated using DePsipher staining.
-
-
Objective: To investigate the effect of this compound on NF-κB activity[2].
-
Cell Lines: RAW 264.7 (murine macrophages) and HEK 293 (human embryonic kidney) cells.
-
Treatment: Cells were treated with this compound (e.g., 3, 10, or 100 µM in RAW 264.7 cells).
-
Analysis: NF-κB activity was measured using an ELISA-based TransAM NF-κB kit, which quantifies the binding of the p65 subunit of NF-κB to its consensus sequence.
Conclusion and Future Directions
The available data indicate that this compound is orally absorbed, but its bioavailability is limited by extensive first-pass metabolism, primarily through glucuronidation and hydroxylation. The compound has been shown to modulate several key signaling pathways, providing a mechanistic basis for its observed pharmacological effects.
For drug development professionals, the low oral bioavailability of this compound presents a challenge that may be addressed through formulation strategies such as nanoencapsulation or the development of prodrugs. Further research is warranted in the following areas:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies to determine the half-life, clearance, and volume of distribution of this compound in both preclinical models and humans are essential.
-
In Vivo Metabolic Mapping: A more complete characterization of the in vivo metabolites of this compound and their biological activities is needed.
-
Human Clinical Trials: Well-controlled clinical trials are required to establish the safety, tolerability, and efficacy of this compound in human populations for various therapeutic indications.
This technical guide provides a solid foundation for researchers and clinicians interested in this compound. As research in this area continues to evolve, a more complete understanding of its pharmacokinetic profile will undoubtedly facilitate its translation from a promising natural compound to a clinically useful therapeutic agent.
References
- 1. Absorption and bioavailability of this compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolism of this compound by Rat and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant and Radical Scavenging Properties of Artepillin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a prominent bioactive constituent of Brazilian green propolis, has garnered significant scientific attention for its diverse pharmacological activities.[1] Among these, its potent antioxidant and radical scavenging properties are of particular interest for their therapeutic potential in mitigating oxidative stress-related pathologies.[1][2] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and elucidation of its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.
Direct Radical Scavenging Activity
This compound exhibits robust direct radical scavenging activity, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby forming a stable phenoxyl radical.[3] This mechanism is central to its ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS). The efficacy of this scavenging activity has been quantified in numerous studies using various standard assays.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using established in vitro assays, with the results summarized in the table below. These values provide a comparative measure of its potency against common free radicals.
| Assay | Radical | IC50/ED50 (µM) | Reference Compound | Reference Compound IC50/ED50 (µM) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 24.6 | Ascorbic Acid | 89.8 |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 19.5 | Ascorbic Acid | 57.5 |
Table 1: Summary of the in vitro radical scavenging activity of this compound.
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, this compound exerts its antioxidant effects within the cellular environment through the modulation of key signaling pathways and the inhibition of pro-oxidant enzymes.
Modulation of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses and the expression of pro-oxidant enzymes like inducible nitric oxide synthase (iNOS).[4][5] By blocking NF-κB activation, this compound can suppress the downstream production of nitric oxide (NO) and other inflammatory mediators that contribute to oxidative stress.[5][6]
Potential Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. While direct activation of the Nrf2 pathway by this compound is an area of ongoing research, many phenolic compounds are known to induce this pathway.[7] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][8]
Cellular Antioxidant Activity in HepG2 Cells
In a study utilizing human hepatoma HepG2 cells, this compound demonstrated significant protective effects against oxidative damage. At a concentration of 20 µM, it suppressed lipid peroxidation by 16% and reduced the formation of 8-hydroxy-2'-deoxyguanosine (an indicator of oxidative DNA damage) by 36%.[9] This highlights its bioavailability and activity within a cellular context.[9]
Experimental Protocols
The following sections detail the methodologies for the key assays used to quantify the antioxidant and radical scavenging properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Detailed Protocol:
-
Preparation of DPPH Solution: A 0.041 mM solution of DPPH in ethanol is prepared.[4]
-
Sample Preparation: A stock solution of this compound is prepared and serially diluted to various concentrations.
-
Reaction Mixture: 0.1 mL of each this compound dilution is mixed with 0.9 mL of the DPPH solution.[4] A control is prepared with 0.1 mL of the solvent instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100 The ED50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Detailed Protocol:
-
Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate or peroxidase and hydrogen peroxide).[4] The resulting solution is diluted with a suitable buffer (e.g., phosphate-citrate buffer) to an absorbance of approximately 0.70 at 734 nm.[10]
-
Sample Preparation: A stock solution of this compound is prepared and serially diluted.
-
Reaction Mixture: An aliquot of the this compound dilution is mixed with the ABTS•+ solution.[10]
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 6-10 minutes) at a controlled temperature (e.g., 37°C).[4][10]
-
Measurement: The absorbance is measured at 734 nm (or 417 nm in some protocols).[4][10]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the ED50 value is determined.
Cellular Antioxidant Assay (CAA)
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Detailed Protocol (based on HepG2 cell model):
-
Cell Culture: Human hepatoma (HepG2) cells are cultured to confluence in appropriate media.[9]
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Induction of Oxidative Stress: An oxidizing agent (e.g., AAPH, a peroxyl radical generator) is added to induce oxidative stress.
-
Measurement of Oxidative Damage:
-
Lipid Peroxidation: Measured using methods such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.[9]
-
DNA Damage: Quantified by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) using techniques like HPLC with electrochemical detection or ELISA.[9]
-
-
Data Analysis: The reduction in markers of lipid peroxidation and DNA damage in this compound-treated cells compared to control cells indicates its cellular antioxidant activity.
Conclusion
This compound is a potent antioxidant with well-documented radical scavenging capabilities and the ability to modulate cellular signaling pathways involved in oxidative stress. Its multifaceted antioxidant profile, combining direct chemical quenching of free radicals with intracellular protective mechanisms, underscores its significant potential as a therapeutic agent for a range of diseases underpinned by oxidative damage. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound in various biomedical applications. Further investigation into its effects on the Nrf2 pathway is warranted to fully elucidate its cytoprotective mechanisms.
References
- 1. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antioxidant properties of bioactive compounds from green propolis obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Artepillin C on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a prominent bioactive phenolic compound found in Brazilian green propolis, has garnered significant attention for its diverse pharmacological properties. Among these, its immunomodulatory capacity, particularly its influence on macrophage function, presents a promising avenue for therapeutic development in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the current understanding of this compound's effects on macrophages, with a focus on its anti-inflammatory actions, impact on cytokine production, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular mechanisms involved.
Quantitative Effects of this compound on Macrophage Function
This compound has been demonstrated to modulate several key functions of macrophages, primarily characterized by a reduction in pro-inflammatory mediators. The following tables summarize the quantitative data from studies on RAW264.7 macrophages, a commonly used murine macrophage cell line.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS + IFN-γ-stimulated RAW264.7 Macrophages
| Mediator | This compound Concentration (µM) | Inhibition | IC50/ED50 (µM) | Reference |
| Nitric Oxide (NO) | 25-100 | Dose-dependent decrease | 53.6 | [1] |
| IL-1β | 50-100 | Significant decrease | Not Determined | [1] |
| IL-12p40 | 50-100 | Significant decrease | Not Determined | [1] |
| TNF-α | 50-100 | Significant decrease | Not Determined | [1] |
| IL-3 | 50-100 | Significant decrease | Not Determined | [1] |
| IL-4 | 50-100 | Significant decrease | Not Determined | [1] |
| IL-5 | 50-100 | Significant decrease | Not Determined | [1] |
| IL-9 | 50-100 | Significant decrease | Not Determined | [1] |
| IL-13 | 50-100 | Significant decrease | Not Determined | [1] |
| IL-17 | 50-100 | Significant decrease | Not Determined | [1] |
| G-CSF | 50-100 | Significant decrease | Not Determined | [1] |
| GM-CSF | 50-100 | Significant decrease | Not Determined | [1] |
| MCP-1 | 50-100 | Significant decrease | Not Determined | [1] |
| MIP-1α | 50-100 | Significant decrease | Not Determined | [1] |
| MIP-1β | 50-100 | Significant decrease | Not Determined | [1] |
| RANTES | 50-100 | Significant decrease | Not Determined | [1] |
| KC | 50-100 | Significant decrease | Not Determined | [1] |
Table 2: Effects of this compound on Other Cytokines in LPS + IFN-γ-stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration (µM) | Effect | Reference |
| IL-1α | 50-100 | No significant effect | [1] |
| IL-6 | 50-100 | No significant effect | [1] |
| IL-10 | 50-100 | No significant effect | [1] |
| IFN-γ | 50-100 | Increased synthesis | [1] |
Effects on Macrophage Signaling Pathways
The immunomodulatory effects of this compound are primarily attributed to its ability to interfere with key inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Studies have shown that this compound markedly blocks the activation of NF-κB in LPS and IFN-γ-stimulated RAW264.7 macrophages in a dose-dependent manner.[1] This inhibition of NF-κB activation is a key mechanism underlying the reduced expression of numerous pro-inflammatory cytokines and mediators.
MAPK and Nrf2 Signaling Pathways
While the role of this compound in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways in macrophages is less defined, these pathways are critical in regulating inflammation and oxidative stress. The MAPK family (including p38, ERK, and JNK) is involved in the production of pro-inflammatory cytokines. The Nrf2 pathway is a key regulator of the antioxidant response. Given this compound's potent antioxidant properties, it is plausible that it also interacts with the Nrf2 pathway. Further research is required to elucidate the precise effects of this compound on these signaling cascades in macrophages.
Effects on Macrophage Polarization and Phagocytosis
Macrophage Polarization
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The observed inhibitory effect of this compound on the production of M1-associated cytokines (e.g., TNF-α, IL-1β, IL-12) suggests a potential role in skewing macrophage polarization away from the M1 phenotype. However, direct evidence for the effect of this compound on M1 and M2 marker gene and protein expression is currently lacking and represents an important area for future investigation.
References
The Discovery and Pharmacological Profile of Artepillin C from Brazilian Green Propolis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artepillin C, a prenylated phenolic compound, stands as the principal bioactive constituent of Brazilian green propolis, a resinous substance produced by honeybees from the botanical source Baccharis dracunculifolia DC (Asteraceae).[1][2] Its discovery has instigated a significant volume of research, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, its chemical properties, and a detailed examination of the experimental methodologies used to elucidate its biological functions. Particular focus is given to its modulation of key signaling pathways, supported by quantitative data and visual diagrams to facilitate comprehension and further investigation by the scientific community.
Introduction: The Genesis of a Bioactive Molecule
Propolis, a resinous mixture collected by honeybees from various plant sources, has been utilized for centuries in traditional medicine.[1][2] The chemical composition of propolis is highly dependent on the local flora, leading to distinct types with unique bioactive profiles.[1] Brazilian green propolis, distinguished by its vibrant green hue, has garnered considerable scientific attention due to its potent biological activities.[1] The primary botanical origin of this particular propolis is the leaf exudates of Baccharis dracunculifolia, a shrub native to southeastern Brazil.[1][3]
Initial phytochemical investigations into Brazilian green propolis led to the isolation and characterization of its major phenolic acid, this compound (3,5-diprenyl-4-hydroxycinnamic acid).[1][4] This discovery was a pivotal moment, as subsequent research has largely attributed the therapeutic properties of Brazilian green propolis to the high concentration of this unique compound.[1] this compound's distinctive chemical structure, featuring two prenyl groups attached to a cinnamic acid backbone, underpins its significant bioavailability and diverse pharmacological effects.[4]
Physicochemical Properties and Quantification
This compound is a low-molecular-weight phenolic compound with a chemical structure that enhances its affinity for cell membranes, contributing to its notable bioavailability.[4] The quantification of this compound has become a critical factor in the quality control of Brazilian green propolis.[5] High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is the most common analytical technique for this purpose.[5][6][7]
Table 1: Analytical Methods for this compound Quantification
| Analytical Method | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-PDA | Mightysil RP-18 GP II (150 mm×4.6 mm, 5.0 μm) | Gradient of 0.5% aqueous acetic acid and acetonitrile | 320 nm | 0.50 µg/mL | 0.75 µg/mL | [8] |
| HPLC-UV-Vis | Reversed-phase C18 | Not specified | Not specified | 0.0036 µg/mL | 0.012 µg/mL | [5] |
| UHPLC-MS | C18 (2.1 x 100 mm; 1.7 μm) | Gradient of water and methanol (with 0.01% formic acid) | SRM (m/z 299 -> 200.12) | 10.79 µg/mL | 32.70 µg/mL | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activities of this compound.
Extraction and Isolation of this compound from Baccharis dracunculifolia
A common procedure for the isolation of this compound involves solvent extraction followed by chromatographic purification.
Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Protocol:
-
Plant Material: Air-dried leaves of Baccharis dracunculifolia are powdered.
-
Extraction: The powdered leaves are macerated with ethyl acetate at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC for the presence of this compound.
-
Purification: Fractions rich in this compound are pooled, concentrated, and the compound is purified by recrystallization.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[2]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[9]
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9][10]
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: The plate is incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1][10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][2]
Antioxidant Activity Assessment (DPPH and ABTS Assays)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to determine the free radical scavenging activity of a compound.
Protocol for DPPH Assay:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.[7]
-
The absorbance is measured at 517 nm.[7]
-
The percentage of DPPH radical scavenging activity is calculated.
Protocol for ABTS Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted with methanol to a specific absorbance at 734 nm.[12]
-
Various concentrations of this compound are added to the ABTS•+ solution.
-
After a defined incubation period, the absorbance is measured at 734 nm.[12]
-
The percentage of ABTS•+ scavenging activity is calculated.
Table 2: Biological Activities of this compound and Related Extracts
| Activity | Assay/Model | Test Substance | Result (IC50/MIC90) | Reference |
| Antimicrobial | Staphylococcus aureus (MSSA & MRSA) | Green Propolis Ethanolic Extract (PVEE) | MIC90: 246.3 µg/mL | [13] |
| Antimicrobial | Staphylococcus aureus (MSSA & MRSA) | B. dracunculifolia Hexanic Extract (BDEH) | MIC90: 295.5 µg/mL | [14] |
| Antioxidant | DPPH radical scavenging | Green Propolis Ethanolic Extract (PVEE) | IC50: 13.09 µg/mL | [13][14] |
| Antioxidant | DPPH radical scavenging | Green Propolis Hexanic Extract (PVEH) | IC50: 95.86 µg/mL | [14] |
Modulation of Cellular Signaling Pathways
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[15]
Inhibition of the NF-κB Signaling Pathway by this compound
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Frontiers | Ethnomedicinal, phytochemical and pharmacological investigations of Baccharis dracunculifolia DC. (ASTERACEAE) [frontiersin.org]
- 4. CN103267823A - Method for Determination of this compound Content in Propolis by High Performance Liquid Chromatography - Google Patents [patents.google.com]
- 5. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a Propolis Water Extract Using a Reliable RP-HPLC Methodology and In Vitro and In Vivo Efficacy and Safety Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. This compound and phenolic compounds responsible for antimicrobial and antioxidant activity of green propolis and Baccharis dracunculifolia DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Gastroprotective Effects of Artepillin C
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Artepillin C (ARC), a prenylated p-coumaric acid derivative, is a major bioactive compound found in Brazilian green propolis.[1] Extensive research has highlighted its diverse pharmacological properties, including significant gastroprotective and ulcer-healing capabilities.[1] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols associated with the gastroprotective action of this compound, intended to serve as a resource for researchers in gastroenterology and natural product-based drug discovery.
Quantitative Analysis of Gastroprotective Efficacy
This compound has demonstrated potent gastroprotective and healing effects across various preclinical models. The data summarized below quantifies its efficacy in terms of dose-dependency and impact on key physiological markers.
Table 1: Gastroprotective Effects of this compound in Acute Gastric Ulcer Models
| Experimental Model | Species | Dose (mg/kg) | Administration Route | Key Outcomes & Quantitative Data | Reference |
|---|---|---|---|---|---|
| Ethanol/HCl-Induced Ulcer | Mice | 0.3 | Oral (p.o.) | Minimum effective dose for gastroprotection. | [2] |
| Ethanol/HCl-Induced Ulcer | Mice | 0.3, 3, 10 | Oral (p.o.) & Intraperitoneal (i.p.) | Dose-dependently prevented ulcer formation. | [2][3] |
| Indomethacin-Induced Ulcer | Mice | 0.3, 3, 10 | Oral (p.o.) | Demonstrated significant gastroprotective activity. | [2][3] |
| Ethanol-Induced Ulcer | Rats | Not specified for ARC alone | Oral (p.o.) | As part of propolis extract, reduced Reactive Oxygen Species (ROS) and lipoperoxidation. |[4][5] |
Table 2: Gastric Ulcer Healing Effects of this compound
| Experimental Model | Species | Dose (mg/kg) | Administration Route | Treatment Duration | Key Outcomes & Quantitative Data | Reference |
|---|
| Acetic Acid-Induced Chronic Ulcer | Mice | 18 | Oral (p.o.), twice daily | 4 days | Significantly accelerated the gastric ulcer healing process. |[4][5] |
Mechanisms of Gastroprotective Action
The gastroprotective activity of this compound is multifactorial, involving the modulation of antioxidant, anti-inflammatory, and gastric secretion pathways.
Antioxidant and Anti-inflammatory Pathways
This compound mitigates oxidative stress and inflammation in the gastric mucosa, which are critical factors in the pathogenesis of gastric ulcers. It normalizes the activity of key antioxidant enzymes and reduces inflammatory markers. The proposed signaling cascade is illustrated below.
Caption: Signaling pathway for this compound's antioxidant and anti-inflammatory effects.
Key mechanisms include:
-
Reduction of Inflammation: this compound significantly reduces the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissue.[2] It also decreases the amount of the pro-inflammatory cytokine TNF-α.[2] This anti-inflammatory effect is partly mediated by the inhibition of prostaglandin E2 (PGE2) and nitric oxide through the modulation of the NF-κB pathway.[6]
-
Enhancement of Antioxidant Defense: The compound promotes the normalization of superoxide dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST) activities, which are crucial for detoxifying reactive oxygen species.[2]
Effects on Gastric Secretion and Mucosal Barrier
Beyond its anti-inflammatory and antioxidant roles, this compound reinforces the gastric mucosal barrier and controls gastric acid secretion.
-
Mucus Production: It has been observed that related compounds from green propolis increase the content of gastric mucin, a key component of the pre-epithelial barrier that protects against acid and pepsin.[2][4][5]
-
Acid and Pepsin Secretion: this compound contributes to a decrease in the volume, total acidity, and pepsin activity of gastric juice, reducing the aggressive factors within the stomach.[2]
Experimental Protocols
The following section details the standardized methodologies used to evaluate the gastroprotective effects of this compound. The general workflow for these preclinical studies is outlined in the diagram below.
Caption: Standard experimental workflow for evaluating gastroprotective agents.
Ethanol/HCl-Induced Acute Gastric Ulcer Model
This model is used to evaluate the cytoprotective effects of a compound against necrotizing agents.
-
Animals: Male Swiss mice (25-30 g) or Wistar rats (180-220 g).
-
Protocol:
-
Animals are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Test groups are treated orally (p.o.) or intraperitoneally (i.p.) with this compound (e.g., 0.3, 3, 10 mg/kg) suspended in a vehicle (e.g., water with 1% Tween 80).
-
A vehicle control group receives only the vehicle. A positive control group may receive a standard drug like Carbenoxolone (200 mg/kg).[4][5]
-
One hour after treatment, gastric ulcers are induced by oral administration of 0.3 M HCl/60% ethanol solution (0.1 mL/10 g body weight).
-
One hour after induction, animals are euthanized via cervical dislocation.
-
Stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Ulcerated areas are measured (in mm²) to calculate an ulcer index and the percentage of gastroprotection.
-
Tissue samples are collected for histological analysis and biochemical assays (MPO, SOD, CAT, GST, TNF-α).[2]
-
Indomethacin-Induced Ulcer Model
This model assesses a compound's ability to protect against damage caused by nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis.[7]
-
Animals: Male Wistar rats (180-220 g).
-
Protocol:
-
Animals are fasted for 24 hours.
-
This compound (e.g., 0.3, 3, 10 mg/kg, p.o.), vehicle, or a positive control is administered.
-
Thirty minutes later, Indomethacin (e.g., 30 mg/kg, p.o.) is administered to induce ulcers.
-
Six hours after indomethacin administration, animals are euthanized.
-
Stomachs are excised, and the ulcer index is determined as described in the previous model.
-
Acetic Acid-Induced Chronic Ulcer Healing Model
This model is used to evaluate the therapeutic (healing) effect of a compound on pre-existing ulcers.
-
Protocol:
-
Animals are anesthetized, and a laparotomy is performed.
-
A 10% acetic acid solution is injected into the subserosal layer of the stomach wall.
-
The abdominal incision is closed.
-
Starting on the day after surgery, animals are treated orally twice a day for a specified period (e.g., 4 days) with this compound (18 mg/kg), a vehicle, or a positive control like Ranitidine (20 mg/kg).[4][5]
-
At the end of the treatment period, animals are euthanized.
-
The ulcerated area is measured to determine the percentage of healing.
-
Tissue samples are collected for histological and immunohistochemical analysis (e.g., for Proliferating Cell Nuclear Antigen - PCNA, to assess cell proliferation).[4][5]
-
Conclusion
This compound demonstrates significant gastroprotective and ulcer-healing properties, which are substantiated by quantitative data from various preclinical models. Its multifaceted mechanism of action, encompassing the reduction of oxidative stress and inflammation, inhibition of gastric acid secretion, and strengthening of the mucosal barrier, makes it a compelling candidate for further investigation in the development of novel anti-ulcer therapies. The detailed protocols provided herein offer a framework for the continued evaluation of this compound and other potential gastroprotective agents.
References
- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, drupanin, aromadendrin-4'-O-methyl-ether and kaempferide from Brazilian green propolis promote gastroprotective action by diversified mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of the antioxidant properties in the gastroprotective and gastric healing activity promoted by Brazilian green propolis and the healing efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to Artepillin C: Structural Analogs and Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artepillin C (ARC), a prenylated p-hydroxycinnamic acid, is a principal bioactive constituent of Brazilian green propolis with a spectrum of pharmacological activities, including notable antitumor, anti-inflammatory, and antioxidant effects.[1][2][3][4] Its unique chemical architecture presents a fertile scaffold for synthetic modification to enhance therapeutic efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of ARC's structural analogs and derivatives, detailing synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for their evaluation. Quantitative data is systematically presented, and critical cellular pathways and experimental workflows are visualized to support advanced research and development.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives is crucial for overcoming the limitations of natural extraction and enabling systematic structural modifications. Various synthetic routes have been developed, often centered around the strategic introduction of prenyl groups and the formation of the cinnamic acid side chain.
Generalized Synthetic Approach
A common and effective strategy involves the prenylation of a phenolic precursor followed by the construction of the propenoic acid side chain. This multi-step process allows for the controlled placement of functional groups to generate diverse analogs. Key transformations include O-prenylation, Claisen rearrangement, and subsequent chain elongation via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[5][6]
Figure 1: Generalized workflow for the synthesis of this compound analogs.
Biological Activity and Structure-Activity Relationships (SAR)
ARC and its derivatives exhibit potent biological effects, with anti-cancer activity being the most extensively studied.[1][3][7] SAR studies indicate that the prenyl groups and the carboxylic acid moiety are critical for cytotoxicity. Modifications to these groups are explored to enhance potency and selectivity.
In Vitro Cytotoxicity
The cytotoxic effects of ARC and its analogs have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth.
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and its Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | MCF-7 (Breast) | 20-40 | Diprenyl-4-hydroxycinnamic acid | [8] |
| This compound | MDA-MB-231 (Breast) | 40-80 | Diprenyl-4-hydroxycinnamic acid | [8] |
| This compound | LNCaP (Prostate) | 50-100 | Diprenyl-4-hydroxycinnamic acid | [9] |
| Drupanin-Amino Acid Derivative (6e) | MCF-7 (Breast) | 9.6 ± 3 | Monoprenyl, amino acid conjugate |[10] |
Note: IC₅₀ values can vary based on experimental conditions and assay duration.
Mechanism of Action: Key Signaling Pathways
The anti-cancer mechanism of ARC involves the modulation of several critical signaling pathways. A primary mode of action is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade.[8][11] Furthermore, ARC has been shown to abrogate the mortalin-p53 complex, leading to the activation of the p53 tumor suppressor protein.[1][12][13]
Figure 2: Key anti-cancer signaling pathways modulated by this compound.
Core Experimental Protocols
Standardized and reproducible protocols are essential for the preclinical evaluation of novel ARC analogs. The following sections detail methodologies for assessing cytotoxicity and analyzing protein expression.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, LNCaP) into 96-well plates at a density of 2 × 10⁵ cells/mL and incubate for 24 hours (37°C, 5% CO₂).[9]
-
Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the test compound (e.g., this compound at 50–100 μM).[9] Incubate for a specified period (e.g., 24-48 hours).
-
MTT Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 150-200 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine IC₅₀ values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms affected by the test compounds.
Protocol:
-
Cell Lysis: Treat cells with the desired compounds, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size by loading equal amounts (e.g., 20-40 μg) onto an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p53, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion and Future Outlook
This compound provides a valuable chemical scaffold for the development of novel therapeutics. Its structural analogs and derivatives have demonstrated enhanced potency and offer a promising avenue for addressing diseases such as cancer. Future research should focus on optimizing lead compounds to improve their bioavailability and selectivity, conducting comprehensive in vivo studies to validate efficacy and safety, and exploring novel drug delivery systems to enhance therapeutic outcomes.[14][15] The methodologies and data presented herein serve as a foundational resource for advancing these research and development efforts.
References
- 1. pubtexto.com [pubtexto.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New synthesis of this compound, a prenylated phenol, utilizing lipase-catalyzed regioselective deacetylation as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prezi.com [prezi.com]
- 8. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antitumor activity and in silico analyses of amino acid derivatives of this compound, drupanin and baccharin from green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. scitechdaily.com [scitechdaily.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Artepillin C Extraction from Propolis using Supercritical CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated phenylpropanoid found in high concentrations in Brazilian green propolis, derived from Baccharis dracunculifolia. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neurotrophic properties. Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a green and efficient technology for the selective extraction of this compound from propolis. This method offers several advantages over conventional solvent extraction, such as the use of a non-toxic, non-flammable, and environmentally benign solvent, as well as tunable selectivity by modifying temperature and pressure.
These application notes provide a comprehensive overview of the supercritical CO2 extraction of this compound from propolis, including detailed experimental protocols, a summary of key process parameters, and insights into the underlying biological mechanisms of this compound.
Data Presentation: Supercritical CO2 Extraction Parameters for this compound
The efficiency and selectivity of this compound extraction are highly dependent on the operational parameters of the supercritical CO2 extraction process. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Influence of Pressure and Temperature on this compound Extraction
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol %) | This compound Yield ( g/100g of extract) | Global Yield (%) | Reference |
| 250 | 50 | 1 | - | - | [1] |
| 350 | 50 | 1 | 8.93 ± 0.01 | - | [1] |
| 400 | 50 | 1 | - | - | [1] |
| 150 | 60 | - | 1.88 | 3.82 | [2] |
| 200 | 60 | - | 2.75 | 7.71 | [2] |
| 250 | 60 | - | 3.32 | - | [2] |
| 300 | 60 | - | 6.27 | - | [2] |
| 350 | 60 | - | 6.43 | 13.07 | [2] |
Table 2: Effect of Co-solvent (Ethanol) on Extraction Yield
| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol %) | Global Yield (%) | Reference |
| 250 | 50 | 0 | 7.3 | [3] |
| 250 | 50 | 15 | 51 | [3] |
| 150 | 40 | 0 | 8.6 | [3] |
| 150 | 40 | 2 | 14.6 | [3] |
| 150 | 40 | 7 | 24.2 | [3] |
Experimental Protocols
Protocol for Supercritical CO2 Extraction of this compound from Propolis
This protocol outlines a general procedure for the extraction of this compound from raw propolis using supercritical CO2 with ethanol as a co-solvent.
1.1. Materials and Equipment:
-
Raw Brazilian green propolis
-
Supercritical fluid extraction (SFE) system equipped with an extractor vessel, a CO2 pump, a co-solvent pump, and a back-pressure regulator.
-
Grinder or mill
-
Ethanol (99.5% purity)
-
Glass wool
-
Collection vials
1.2. Propolis Preparation:
-
Freeze the raw propolis at -20°C for at least 24 hours to make it brittle.
-
Grind the frozen propolis into a fine powder (particle size of approximately 0.5 mm).
-
Store the powdered propolis in an airtight container at -20°C until extraction.
1.3. Supercritical Fluid Extraction Procedure:
-
Load the extractor vessel with a known amount of powdered propolis (e.g., 10 g). Place a small amount of glass wool at the top and bottom of the propolis bed to prevent entrainment of solid particles.
-
Set the extraction temperature to 50°C and the pressure to 350 bar.[1]
-
Set the CO2 flow rate to a constant value (e.g., 2 kg/h ).
-
Introduce ethanol as a co-solvent at a desired percentage (e.g., 1-15% of the CO2 mass flow rate).[1][3]
-
Allow the system to equilibrate for a short period (e.g., 15 minutes) under static conditions.
-
Commence the dynamic extraction by opening the outlet valve and collecting the extract in a vial at atmospheric pressure.
-
Continue the extraction for a predetermined time (e.g., 2 hours) or until the desired solvent-to-feed ratio is achieved.
-
After extraction, depressurize the system slowly and carefully.
-
Collect the extract and store it at 4°C in a dark, airtight container for further analysis.
Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of this compound in the propolis extract obtained from SFE.
2.1. Materials and Equipment:
-
Propolis extract
-
This compound standard (purity >98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
Deionized water
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.45 µm)
2.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a precise amount of this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1 to 250 µg/mL).[4]
-
Sample Solution: Accurately weigh a known amount of the propolis extract, dissolve it in methanol, and dilute it with the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
2.3. HPLC Conditions:
-
Mobile Phase: A gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 320 nm.[4]
-
Injection Volume: 10 µL.
2.4. Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the propolis extract (e.g., in mg/g of extract).
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
1. MAPK/ERK and p38 MAPK Pathway in Neurite Outgrowth
This compound has been reported to induce neurite outgrowth in PC12m3 cells through the activation of the ERK and p38 MAPK signaling pathways.[5]
Caption: this compound-induced neurite outgrowth pathway.
2. NF-κB Signaling Pathway in Anti-inflammatory Response
This compound has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is crucial in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB pathway by this compound.
Conclusion
Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining this compound-rich extracts from propolis. By carefully optimizing extraction parameters such as pressure, temperature, and the use of a co-solvent, it is possible to achieve high yields and purity of this valuable bioactive compound. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Artepillin C in Propolis via HPLC
Introduction
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a key bioactive phenolic compound found in high concentrations in Brazilian green propolis, particularly from Baccharis dracunculifolia.[1][2] Its significant biological activities, including antioxidant, anti-inflammatory, and antitumor effects, have made its quantification a critical aspect of quality control for propolis-based products.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or photodiode array (PDA) detector is the most common and reliable analytical technique for the determination of this compound in propolis extracts.[3][4][5] This document provides a detailed protocol for the quantification of this compound in propolis samples using a validated HPLC method.
Experimental Protocols
This section outlines the necessary steps for sample preparation, standard solution preparation, and HPLC analysis for the accurate quantification of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)[6]
-
Ultrapure water
-
Propolis raw material or extract
-
Syringe filters (0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol. Mix thoroughly until fully dissolved. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[7]
Sample Preparation (Propolis Extract)
-
Extraction: Accurately weigh approximately 0.5 g of pulverized raw propolis or a corresponding amount of propolis extract.[7]
-
Add 20 mL of methanol to the sample in a suitable container.[7]
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction of this compound.[4]
-
Dilution: After extraction, quantitatively transfer the extract to a 50 mL volumetric flask and bring it to volume with methanol.[7]
-
Centrifugation/Filtration: Centrifuge a portion of the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Chromatographic Conditions
The following table outlines a validated set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[3][5] |
| Mobile Phase | A: 0.5% aqueous acetic acid; B: Acetonitrile[3][5] |
| Gradient Elution | A linear gradient can be employed for optimal separation.[3][5] |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 30-40°C[3][5][7] |
| Detection Wavelength | 320 nm[3][5][7] |
| Injection Volume | 5-20 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the linearity of the curve by calculating the coefficient of determination (r²), which should be ≥ 0.999.[3][5]
-
Sample Analysis: Inject the prepared propolis sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for a validated HPLC method for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [3][5] |
| Limit of Detection (LOD) | 0.0036 - 0.50 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.012 - 0.75 µg/mL | [1][3] |
| Intra-day Precision (RSD%) | 1.28 - 5.60% | [3] |
| Inter-day Precision (RSD%) | 1.45 - 6.75% | [3] |
| Recovery | 98 - 102% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound in propolis.
Caption: Workflow for this compound quantification.
References
- 1. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a Propolis Water Extract Using a Reliable RP-HPLC Methodology and In Vitro and In Vivo Efficacy and Safety Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. setpublisher.com [setpublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103267823A - Method for Determination of this compound Content in Propolis by High Performance Liquid Chromatography - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Artepillin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of Artepillin C, a major bioactive component of Brazilian green propolis, using two common colorimetric assays: the MTT assay for cell viability and the LDH assay for cell membrane integrity.
Introduction to this compound and its Cytotoxic Properties
This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a phenolic compound that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and notably, antitumor properties.[1][2] In vitro studies have demonstrated its cytotoxic effects against a variety of cancer cell lines, making it a promising candidate for further investigation in drug development.[3][4][5][6] The cytotoxic mechanisms of this compound are multifaceted, involving the induction of apoptosis, necrosis, and oxidative stress.[3] The assessment of its cytotoxic potential is a critical step in preclinical research. The MTT and LDH assays are fundamental tools for this purpose, providing quantitative data on cell viability and membrane damage.
Principle of the Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[1] The amount of LDH in the supernatant is proportional to the number of lysed cells.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by MTT and LDH assays in published studies.
Table 1: Cell Viability (MTT Assay) of Cancer Cells Treated with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| Glioblastoma | 100 | 24 (at pH 6.0) | < 12% | [2][11][12] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Dose- and time-dependent decrease | [3][4][5] |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Dose- and time-dependent decrease | [3][4][5] |
| LNCaP (Prostate Cancer) | 50-100 (with 100 ng/ml TRAIL) | 24 | ~33.7-40.7% | [1] |
| PC12 (Pheochromocytoma) | 5, 10, 20 | 72 | Concentration-dependent decrease | [13] |
Table 2: Cell Membrane Damage (LDH Assay) of Cancer Cells Treated with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Membrane Damage (% of total LDH release) | Reference |
| Glioblastoma | 100 | 24 (at pH 6.0) | ~50% | [2][11][12] |
| LNCaP (Prostate Cancer) | 50-100 (with 50-200 ng/ml TRAIL) | Not specified | Not specified | [1] |
| MCF-7 (Breast Cancer) | Not specified | Not specified | Induction of necrosis | [3][5] |
| MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Induction of necrosis | [3][5] |
Experimental Protocols
Below are detailed protocols for performing MTT and LDH cytotoxicity assays with this compound.
MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light, to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
LDH Assay Protocol
This protocol provides a general procedure for the colorimetric LDH assay. It is recommended to use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
Materials:
-
This compound stock solution
-
Target cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include wells for:
-
Untreated control (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (cells treated with lysis solution)
-
Medium background control (medium without cells)
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[14] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance of the wells at the wavelength specified by the kit manufacturer (commonly 490 nm).[14] A reference wavelength (e.g., 680 nm) can be used to correct for background absorbance.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualizations
Experimental Workflows
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Workflow of the LDH assay for assessing cytotoxicity.
Signaling Pathway
Caption: Signaling pathways of this compound-induced cytotoxicity.
References
- 1. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 5. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Artepillin C Anti-Inflammatory Studies in Animal Models
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent bioactive phenolic compound found in Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia. Extensive research has highlighted its diverse pharmacological activities, including potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.[1][2][3] This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory effects of this compound in established animal models, designed to guide researchers in obtaining reproducible and comparable data.
Key Signaling Pathways in this compound's Anti-inflammatory Action
The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical intracellular signaling cascades. Understanding these pathways is essential for designing experiments and interpreting results.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[2][4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene expression.[2][5] this compound has been shown to inhibit this process, thereby blocking the downstream production of inflammatory mediators.[1][2]
References
- 1. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the In Vitro Effects of Artepillin C on NF-κB Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of Artepillin C, a key bioactive compound in Brazilian green propolis, on Nuclear Factor-kappa B (NF-κB) activity in vitro. The protocols detailed below are foundational for assessing the anti-inflammatory and potential therapeutic properties of this natural compound.
Introduction
This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a major phenolic constituent of Brazilian green propolis, recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A key mechanism underlying its anti-inflammatory effects is the modulation of the NF-κB signaling pathway.[3][4][5] NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and other mediators involved in the inflammatory response.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6] This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][6]
This document outlines standardized in vitro methods to quantify the inhibitory effects of this compound on NF-κB activation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the inhibitory effects of this compound on NF-κB activity and related inflammatory markers in various in vitro models.
Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Activity and NO Production
| Cell Line | Assay | IC50 | Reference |
| HEK 293 | NF-κB Activity | 26 µg/mL (22-30 µg/mL) | [3][4][5] |
| RAW 264.7 | Nitric Oxide (NO) Production | 8.5 µM (7.8-9.2 µM) | [3][4][5] |
Table 2: Dose-Dependent Inhibition of NF-κB Activation by this compound
| Cell Line | Stimulant | This compound Conc. | Incubation Time | Method | Result | Reference |
| RAW264.7 | LPS + IFN-γ | 50–100 µM | 4 h | TransAM NF-κB p65 Assay | Marked, dose-dependent blockage of NF-κB activation. | [1] |
| LNCaP | None | Not specified | Not specified | TransAM NF-κB p65 Assay | Decreased basal NF-κB activity. | [7] |
| LNCaP | TRAIL | Not specified | Not specified | TransAM NF-κB p65 Assay | Significantly decreased TRAIL-induced NF-κB activation. | [7] |
Visualizing Key Processes
NF-κB Signaling Pathway and Inhibition by this compound
References
- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Artepillin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artepillin C, a prenylated phenolic compound predominantly found in Brazilian green propolis, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the induction of apoptosis, the process of programmed cell death, through multiple signaling pathways.[4][5] These application notes provide a comprehensive overview of the protocols for inducing apoptosis in cancer cells using this compound, detailing the underlying molecular mechanisms and offering standardized experimental procedures. The information presented is intended to guide researchers in utilizing this compound as a potential chemopreventive and therapeutic agent in oncology research.
Introduction
This compound (3,5-diprenyl-4-hydroxycinnamic acid) has emerged as a promising natural compound for cancer therapy.[6] It exhibits cytotoxic effects and inhibits the growth of tumor cells by triggering apoptosis.[1][7] This document outlines the key signaling pathways affected by this compound and provides detailed protocols for assessing its apoptotic effects in cancer cell cultures.
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has also been shown to sensitize cancer cells to other apoptosis-inducing agents, such as TNF-related apoptosis-inducing ligand (TRAIL).[4][6]
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. This compound has been shown to upregulate the expression of TRAIL Receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5), on the surface of cancer cells.[4][8] This increased expression sensitizes the cells to TRAIL-mediated apoptosis. The binding of TRAIL to DR5 leads to the recruitment of adaptor proteins and the activation of caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution of the apoptotic program.[4][8]
Furthermore, this compound can inhibit the activity of the transcription factor NF-κB.[4][8] NF-κB is often constitutively active in cancer cells and promotes the expression of anti-apoptotic genes. By inhibiting NF-κB, this compound reduces the expression of these protective proteins, thereby lowering the threshold for apoptosis induction.
Caption: this compound and the Extrinsic Apoptosis Pathway.
Intrinsic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is triggered by various intracellular stresses, including an increase in reactive oxygen species (ROS). This compound has been shown to increase the levels of total ROS within cancer cells.[9] This oxidative stress leads to the disruption of the mitochondrial membrane potential (ΔΨm).[4][9] The loss of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, leads to the activation of the caspase cascade and subsequent apoptosis. Studies have confirmed that co-treatment with TRAIL and this compound leads to a significant disruption of the mitochondrial membrane potential.[4]
Another mechanism through which this compound can induce apoptosis is by downregulating the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[5] Survivin is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell proliferation. By reducing survivin levels, this compound facilitates the apoptotic process.
Caption: this compound and the Intrinsic Apoptosis Pathway.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity and Apoptosis Induction by this compound in Prostate Cancer Cells (LNCaP)
| Treatment | Concentration | Incubation Time (h) | Cytotoxicity (%) | Apoptotic Cells (%) | Reference |
| TRAIL | 100 ng/mL | 24 | - | 10.1 ± 0.6 - 16.6 ± 0.9 | [6] |
| This compound + TRAIL | 50 µM + 100 ng/mL | 24 | 59.3 ± 1.6 | 58.0 ± 1.1 | [6] |
| This compound + TRAIL | 100 µM + 100 ng/mL | 24 | 66.3 ± 2.3 | 67.2 ± 1.5 | [6] |
Table 2: Effects of this compound on Breast Cancer Cells (MCF-7 and MDA-MB-231)
| Cell Line | Treatment | Key Observations | Reference |
| MCF-7 | This compound | Dose-time-dependent cytotoxic effect, reduced clonogenic potential, induced necrosis and late apoptosis, induced cell senescence, increased total ROS. | [3][9] |
| MDA-MB-231 | This compound | Dose-time-dependent cytotoxic effect, reduced clonogenic potential, induced necrosis and late apoptosis, increased total ROS, decreased mitochondrial membrane potential. | [3][9] |
Table 3: Effects of this compound on Human Leukemia Cells
| Cell Line Type | Treatment | Key Observations | Reference |
| Lymphocytic, Myeloid, Monocytic | This compound | Potent cytocidal effects, induced marked levels of apoptosis, induced apoptotic bodies and DNA fragmentation, inhibited DNA synthesis. Apoptosis associated with enhanced Fas antigen expression and loss of mitochondrial membrane potential. | [2][10][11] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the apoptotic effects of this compound.
Cell Culture
-
Cell Lines: Obtain the desired cancer cell line (e.g., LNCaP, MCF-7, MDA-MB-231) from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, LNCaP cells are typically grown in RPMI-1640 medium.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and/or TRAIL) for the desired time period (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding and Treatment: Culture and treat cells as described above.
-
Staining: After treatment, incubate the cells with a fluorescent cationic dye such as JC-1 or DiOC6(3) according to the manufacturer's protocol.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of mitochondrial membrane potential.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, DR5, NF-κB, Survivin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cells, acting through both the extrinsic and intrinsic pathways. The protocols and data presented here provide a framework for researchers to investigate the anti-cancer properties of this compound and to explore its potential as a therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy in in vivo models.
References
- 1. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Apoptosis of human leukemia cells induced by this compound, an active ingredient of Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propolisscience.org [propolisscience.org]
Application Note: Measurement of Reactive Oxygen Species (ROS) Production Following Artepillin C Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a major bioactive phenolic compound found in Brazilian green propolis.[1][2] It has garnered significant interest for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] The mechanism of action of this compound is often linked to its modulation of intracellular Reactive Oxygen Species (ROS). Depending on the cellular context and concentration, this compound can act as a potent antioxidant, scavenging free radicals and reducing oxidative stress[1][6][7], or as a pro-oxidant, inducing ROS production to trigger apoptosis in cancer cells.[2][8]
This application note provides detailed protocols for measuring total cellular and mitochondrial ROS production in cultured cells following treatment with this compound. We describe methodologies for three common fluorescent probes: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for general ROS, Dihydroethidium (DHE) for superoxide, and MitoSOX™ Red for mitochondrial superoxide.
Overview of ROS Detection Methods
The selection of a fluorescent probe is critical for accurately assessing ROS levels. Each probe has a different specificity, and understanding their mechanisms is key to proper experimental design and data interpretation.
| Probe | Primary Target ROS | Detection Method | Excitation (Ex) / Emission (Em) (nm) | Common Working Concentration |
| DCFDA (H2DCFDA) | H₂O₂, Hydroxyl radicals, Peroxyl radicals | Plate Reader, Flow Cytometry, Microscopy | ~495 / ~529 | 10-50 µM[9] |
| DHE | Superoxide (O₂⁻) | Plate Reader, Flow Cytometry, Microscopy | ~535 / ~635 (for 2-OH-E+) | 0.5-10 µM[10][11] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Plate Reader, Flow Cytometry, Microscopy | ~510 / ~580 | 1-5 µM[10][12] |
Experimental Workflow and Signaling
The general workflow for assessing ROS production involves cell culture, treatment with this compound, loading with a fluorescent ROS indicator, and subsequent measurement.
This compound's effects on ROS are often linked to inflammatory pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cellular stress.[1]
Detailed Experimental Protocols
Important Preliminary Steps:
-
Cell Culture: Culture cells to 80-90% confluence on the day of the experiment.[10] The seeding density should be optimized for your cell line and plate format.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the final working concentrations. Ensure the final solvent concentration does not affect cell viability or ROS production.
-
Controls:
Protocol 1: General Cellular ROS Detection using DCFDA
This protocol measures general ROS activity, with a preference for hydrogen peroxide.
Materials:
-
DCFDA (or H2DCFDA) stock solution (e.g., 20 mM in DMSO).[9]
-
Phenol red-free culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Black, clear-bottom 96-well plates for fluorescence reading.
Procedure (96-well plate format):
-
Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a black, clear-bottom 96-well plate and culture overnight.[9]
-
Treatment: Remove the culture medium and treat cells with various concentrations of this compound in fresh medium for the desired time (e.g., 1-24 hours). Include positive and negative controls.
-
Probe Preparation: Prepare a fresh 20 µM working solution of DCFDA by diluting the stock in serum-free, phenol red-free medium or PBS.[9]
-
Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the 20 µM DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[13][15]
-
Measurement: Remove the DCFDA solution and wash the cells gently with PBS. Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485-495 nm and emission at ~520-535 nm.[13][16]
Protocol 2: Superoxide Detection using Dihydroethidium (DHE)
This protocol is specific for detecting superoxide radicals.
Materials:
-
DHE stock solution (e.g., 5-15 mM in DMSO).[11]
-
Phenol red-free culture medium or PBS.
-
Black, clear-bottom 96-well plates.
Procedure (96-well plate format):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFDA protocol.
-
Probe Preparation: Prepare a fresh 10 µM DHE working solution in pre-warmed DMEM or PBS.[11] The optimal concentration may range from 0.5 to 10 µM depending on the cell type.[10]
-
Loading: Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the DHE working solution to each well.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.[11]
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove excess probe.[11]
-
Measurement: Add 100 µL of PBS to each well and measure fluorescence. For superoxide-specific 2-hydroxyethidium (2-OH-E+), use excitation at ~500-535 nm and emission at ~590-620 nm.[17]
Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red
This protocol specifically targets superoxide production within the mitochondria.
Materials:
-
MitoSOX™ Red reagent (typically supplied as 50 µg).
-
High-quality, anhydrous DMSO.
-
HBSS or other suitable buffer.
-
Black, clear-bottom 96-well plates.
Procedure (96-well plate format):
-
Probe Preparation: Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg of the reagent in 13 µL of DMSO.[18] Store this stock at -20°C, protected from light.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFDA protocol.
-
Working Solution: Prepare a 5 µM MitoSOX™ Red working solution by diluting the stock solution in warm HBSS or measurement buffer. Note: Some studies suggest 1 µM may be optimal to avoid non-specific staining.[12]
-
Loading: Remove the treatment medium, wash cells twice with warm PBS, and add 100 µL of the 5 µM MitoSOX™ Red working solution.[10]
-
Incubation: Incubate at 37°C for 10-20 minutes, protected from light.[10][12] Avoid long incubation times, as this can lead to artifacts.
-
Washing: Gently wash the cells three times with warm PBS.[12]
-
Measurement: Add 100 µL of warm buffer to each well and immediately measure fluorescence using a microplate reader set to ~510 nm excitation and ~580-595 nm emission.[10]
Data Analysis and Presentation
Normalization: To account for variations in cell number between wells, it is recommended to normalize the fluorescence data. After the final fluorescence reading, lyse the cells in each well and perform a protein quantification assay (e.g., BCA or Bradford assay). Express the results as Relative Fluorescence Units (RFU) per microgram of protein.
Data Presentation: Summarize the normalized fluorescence data in a table. Calculate the mean and standard deviation for each treatment group. The results can be expressed as a percentage of the control group.
Example Data Table:
| Treatment Group | Concentration | Mean Normalized Fluorescence (RFU/µg protein) | Std. Deviation | % of Control |
| Vehicle Control | 0 µM | 150.4 | 12.1 | 100% |
| This compound | 10 µM | 112.8 | 9.5 | 75% |
| This compound | 50 µM | 75.2 | 6.8 | 50% |
| Positive Control (H₂O₂) | 100 µM | 455.1 | 35.4 | 302% |
Troubleshooting and Considerations
-
Autofluorescence: Both this compound and the cell culture medium can exhibit autofluorescence. Always include "no-probe" controls to measure background fluorescence and subtract it from your measurements.
-
Probe Concentration and Incubation Time: Optimize the probe concentration and incubation time for your specific cell line to achieve a robust signal without inducing cytotoxicity.[9][12]
-
Photobleaching: The fluorescent products are sensitive to light. Protect cells from light as much as possible after probe loading and during measurement.[10][15]
-
This compound's Dual Role: Be aware that this compound may decrease ROS in normal or stressed cells (antioxidant effect) but could increase ROS in certain cancer cell lines (pro-oxidant effect).[1][8] The observed outcome will depend on your experimental model.
References
- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the antioxidant properties in the gastroprotective and gastric healing activity promoted by Brazilian green propolis and the healing efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. sm.unife.it [sm.unife.it]
- 11. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. researchgate.net [researchgate.net]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Artepillin C in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Artepillin C, a prenylated derivative of p-coumaric acid, is a major bioactive phenolic compound found in Brazilian green propolis, which is derived from the plant Baccharis dracunculifolia.[1][2] This compound has garnered significant scientific interest due to its wide array of pharmacological properties, including antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3] To evaluate its therapeutic potential, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies, which involve the quantification of this compound in biological matrices like plasma, are essential for determining its bioavailability and understanding its behavior in vivo.[4] In the circulatory system, this compound is known to bind to human serum albumin, which acts as a carrier protein.[5]
This application note provides a detailed protocol for the quantitative analysis of this compound in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful and reliable analytical technique for metabolomic analysis due to its high separation capacity, sensitivity, and the generation of reproducible molecular fragmentation patterns.[6]
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound reported in various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dosage | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Reference |
| Mice | 10 mg/kg (oral) | 22 µg/mL | 1 hour | Not Reported | [7] |
| Rats | 100 µmol/kg (oral) | 19.7 µmol/L (~5.9 µg/mL) | 5-10 minutes | 182.6 µmol·min·L⁻¹ (Portal Vein) | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Dosage | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Notes | Reference |
| 360 mg BGP Extract | 1255 ± 517 nM (~0.38 µg/mL) | Not Reported | Measured after enzymatic hydrolysis. 89.3% found as glucuronide conjugate. | [8] |
Experimental Protocols
A comprehensive workflow for the GC-MS analysis of this compound from plasma samples is detailed below. This protocol involves plasma extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS.
Materials and Reagents
-
This compound standard (>98% purity)
-
Internal Standard (IS), e.g., Adonitol
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Pyridine
-
Methoxyamine hydrochloride (MeOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Ultrapure water
-
Microcentrifuge tubes
-
GC-MS autosampler vials with inserts
Sample Preparation: Plasma Extraction
This procedure is adapted from established metabolomics protocols for serum and plasma.
-
Thaw frozen plasma samples on ice to prevent degradation.
-
In a microcentrifuge tube, add 30 µL of plasma.
-
Add 1 mL of a cold (-20°C) extraction solvent mixture of acetonitrile, isopropanol, and water (3:3:2 v/v/v). Also add the internal standard at this step.
-
Vortex the mixture vigorously for 15 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until derivatization.
Sample Derivatization
Due to its polar functional groups (carboxylic acid and hydroxyl), this compound requires chemical derivatization to increase its thermal stability and volatility for GC-MS analysis.[6]
Step 3.1: Methoxyamination
-
Prepare a solution of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Add 50 µL of this solution to the dried plasma extract.
-
Vortex for 1 minute and then incubate the mixture at 55°C for 60 minutes with shaking.
-
Briefly centrifuge the tubes to collect any condensate.
Step 3.2: Silylation
-
Add 90 µL of MSTFA (with 1% TMCS) to the methoximated sample.
-
Vortex for 1 minute and incubate at 60°C for 60 minutes to allow for the silylation of active hydrogens.
-
After cooling to room temperature, transfer the final derivatized sample into a GC-MS autosampler vial with an insert for analysis.
GC-MS Analysis
4.1. Instrumentation
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
4.2. GC Conditions (Example)
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
4.3. MS Conditions (Example)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 290°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.
-
Target Ions for this compound-2TMS: The molecular weight of di-silylated this compound is 444 g/mol . Monitor the molecular ion (m/z 444 ), the M-15 fragment (m/z 429 , loss of a methyl group), and another characteristic fragment ion for confirmation.
-
Internal Standard Ions: Monitor characteristic ions for the derivatized internal standard (e.g., Adonitol).
-
Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards (e.g., 0.05 to 50 µg/mL) by spiking blank plasma with the this compound stock solution.
-
Process these calibration standards and a blank plasma sample alongside the unknown samples, following the exact extraction and derivatization protocol described above.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Associated Biological Pathway
This compound is known to exert anti-inflammatory effects, partly by modulating the NF-κB signaling pathway.[7] This pathway is a critical regulator of inflammatory responses.
References
- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Absorption and bioavailability of this compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique dynamic mode between this compound and human serum albumin implies the characteristics of Brazilian green propolis representative bioactive component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans - Food & Function (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Artepillin C in Breast Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Artepillin C, a natural compound derived from Brazilian green propolis, in breast cancer research involving the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. This document outlines detailed protocols for key in vitro assays and summarizes the known mechanisms of action of this compound, including its effects on cell viability, apoptosis, and relevant signaling pathways.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are cell-line dependent and vary across different studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound in MCF-7 and MDA-MB-231 cells.
Table 1: IC50 Values of this compound in MCF-7 Cells
| Treatment Duration | IC50 (µM) | Reference |
| 48 hours | 5 µg/mL (~16.6 µM) | [Not explicitly stated, but inferred from study describing dose-dependent effects] |
| Not Specified | 2.4 µM | [1] |
Table 2: IC50 Values of this compound in MDA-MB-231 Cells
| Treatment Duration | IC50 (µM) | Reference |
| 48 hours | 5 µg/mL (~16.6 µM) | [Not explicitly stated, but inferred from study describing dose-dependent effects] |
| Not Specified | 4.2 µM | [1] |
| Not Specified | 8-64 µg/mL | [2] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as cell passage number, confluency, and the specific batch of this compound used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Key Experimental Protocols
The following are detailed protocols for essential assays to characterize the effects of this compound on breast cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of MCF-7 and MDA-MB-231 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed MCF-7 or MDA-MB-231 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[3][4] Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 or MDA-MB-231 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
MCF-7 or MDA-MB-231 cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Prepare a single-cell suspension of MCF-7 or MDA-MB-231 cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well, requires optimization) into 6-well plates.[7]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the this compound-containing medium and replace it with fresh complete growth medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[4] Change the medium every 2-3 days.
-
When colonies are visible (at least 50 cells per colony), wash the wells with PBS.
-
Fix the colonies with a solution like 10% formalin for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction relative to the untreated control.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration, particularly relevant for the highly metastatic MDA-MB-231 cell line.
Materials:
-
MDA-MB-231 cells (or MCF-7, though less migratory)
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[8]
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).[8]
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and necrosis in both MCF-7 and MDA-MB-231 cells.[9][10] This is often accompanied by an increase in the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, particularly in MDA-MB-231 cells.[9][10] Furthermore, this compound can induce cell cycle arrest, providing another mechanism for its anti-proliferative effects.
This compound's induction of apoptosis and cell cycle arrest.
Modulation of the p53 Signaling Pathway
In cancer cells with wild-type p53, such as MCF-7, this compound can lead to the activation of the p53 tumor suppressor protein. This activation can, in turn, upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, while downregulating anti-apoptotic proteins like Bcl-2.[11][12][13]
This compound's modulation of the p53 signaling pathway.
Inhibition of the PAK1 Signaling Pathway
This compound has been identified as an inhibitor of the p21-activated kinase 1 (PAK1) signaling pathway.[14][15] PAK1 is an oncogene that is often overexpressed in breast cancer and plays a crucial role in cell proliferation, survival, and motility. By inhibiting PAK1, this compound can suppress downstream signaling cascades, including the MAPK and MET pathways, leading to reduced tumor growth.[16]
This compound's inhibition of the PAK1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on breast cancer cell lines.
Experimental workflow for this compound studies.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. scispace.com [scispace.com]
- 6. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. Analysis of Bax and Bcl-2 expression in p53-immunopositive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silibilin-induces apoptosis in breast cancer cells by modulating p53, p21, Bak and Bcl-XL pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Chromatographic Isolation of Artepillin C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated phenolic compound of significant interest due to its wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The primary natural source of this compound is Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia.[3][4][5] Effective isolation and purification of this compound are critical for research and development. This document provides detailed protocols for isolating this compound from green propolis extracts using various chromatographic techniques.
Part 1: Initial Extraction of Raw Propolis
Prior to chromatographic purification, a crude extract rich in this compound must be prepared from raw propolis. The most common method is solvent extraction.
Protocol 1: Ethanolic Extraction of Green Propolis
This protocol describes a standard method for obtaining a crude hydroalcoholic extract suitable for subsequent chromatographic fractionation.
Methodology:
-
Preparation: Start with raw Brazilian green propolis. Freeze the propolis to make it brittle, then pulverize it into a fine powder using a blender.[6]
-
Extraction: Macerate the propolis powder with a hydroalcoholic solution (e.g., 9:1 ethanol:water) at a ratio of 1:10 (w/v).[6][7]
-
Agitation: Stir the mixture continuously for 24 hours at room temperature to ensure efficient extraction of phenolic compounds.[8]
-
Filtration: Filter the mixture to remove insoluble materials. The resulting liquid is the crude ethanolic extract.[8]
-
Dewaxing (Optional but Recommended): Store the filtrate at -20°C for at least 24 hours. This will cause waxes to precipitate. Remove the precipitated wax by cold filtration.[8]
-
Concentration: Concentrate the dewaxed extract under vacuum using a rotary evaporator to reduce the volume and remove the ethanol. The resulting concentrated paste is ready for chromatographic purification.[6]
Part 2: Chromatographic Isolation and Purification Techniques
Several chromatographic methods can be employed to isolate this compound from the crude extract. The choice of method depends on the desired scale, purity, and available equipment.
Technique A: Open Column Adsorption Chromatography
This technique is a cost-effective method for the initial fractionation of the crude extract to enrich the this compound content.
Protocol 2: Silica Gel Column Chromatography
Methodology:
-
Column Packing: Prepare a glass column packed with silica gel (e.g., 0.040-0.063 mm particle size) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.[6][9]
-
Sample Loading: Dissolve the crude propolis extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Gradient Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[6]
-
Fraction Collection: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10 v/v).[6] Collect fractions continuously and monitor their composition using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Analysis: Combine fractions that show a high concentration of this compound based on the analysis.[6] This enriched fraction can then be subjected to further purification if necessary. In some protocols, after flavonoids are washed away, this compound is collected by a final elution with pure ethanol.[10]
Technique B: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification step, yielding this compound with high purity.
Protocol 3: Reversed-Phase Preparative HPLC
Methodology:
-
System Preparation: Use a preparative HPLC system equipped with a reversed-phase column (e.g., C18/ODS).[6][8]
-
Mobile Phase: Prepare two mobile phase solutions. For example:
-
Sample Preparation: Dissolve the this compound-enriched fraction from a previous step (like column chromatography) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Inject the sample onto the column and elute using a gradient program. An example program is:
-
Start with 80% Solvent B for 7 minutes.
-
Increase linearly to 85% B over the next 5 minutes.
-
Increase to 90% B over the next 8 minutes.
-
Increase to 95% B over the next 2 minutes.[6]
-
-
Detection and Collection: Monitor the elution profile using a UV detector, typically at 275 nm or 320 nm.[6][12] Collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction under vacuum to obtain the purified this compound. Confirm purity using analytical HPLC.
Technique C: Supercritical Fluid Extraction (SFE) coupled with Adsorption Chromatography
This modern technique combines extraction and initial purification into an efficient, large-scale process.
Protocol 4: SFE-Adsorption Chromatography
Methodology:
-
Initial Extraction & Dewaxing: Pass a mixture of supercritical CO2 and ethanol extract of propolis through a stainless steel column at high pressure and temperature (e.g., 4000 psi, 50°C) to remove waxes.[9][10]
-
Adsorption Chromatography: Apply the resulting wax-free fraction, which contains this compound and flavonoids, to a second column packed with silica gel under similar conditions (e.g., 3000 psi, 50°C).[9][10]
-
Separation: Flavonoids are collected in the flow-through, while this compound remains strongly adsorbed to the silica gel.[9][10]
-
Elution of this compound: Elute the purified this compound from the silica gel column using ethanol at slightly lower pressure (e.g., 2000 psi, 50°C).[9][10]
-
Analysis: The purity of the isolated this compound can be assessed by HPLC, and is typically between 90% and 95%.[9][10]
Part 3: Quantitative Data Summary
The following table summarizes key quantitative parameters from various published protocols for this compound isolation.
| Technique | Stationary Phase | Mobile Phase / Solvents | Purity Achieved | Yield / Recovery | Reference |
| Silica Gel Column Chromatography | Silica Gel | Gradient of Hexane:Ethyl Acetate (95:5 to 90:10 v/v) | Enriched Fractions | Not specified | [6] |
| Reversed-Phase Column Chromatography | ODS (C18) | Step-gradient of Ethanol:Water (30% to 100% v/v) | >90% | Not specified | [8][11] |
| Preparative HPLC | ODS (C18) | Gradient of Water (1% Formic Acid) and Methanol | 95% | 68 mg (from crude) | [6] |
| SFE with Adsorption Chromatography | Silica Gel | Supercritical CO2, Ethanol | 90-95% | Not specified | [9][10] |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-Liquid | Hexane-Ethyl Acetate-Ethanol-Water (1:0.8:1:1, v/v) | 60% (in initial fraction) | Not specified | [3] |
Part 4: Visualized Workflows and Diagrams
The following diagrams illustrate the logical flow of the isolation and purification processes.
Caption: General workflow for this compound isolation.
References
- 1. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.even3.com [static.even3.com]
- 4. researchgate.net [researchgate.net]
- 5. proceedings.science [proceedings.science]
- 6. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hagf.com [hagf.com]
- 8. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 10. "Purification of this compound (ARC) with Anticancer Activities from Sup" by Lin-Hsiang Chuang, Wen-Chin Chen et al. [jmstt.ntou.edu.tw]
- 11. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels | PLOS One [journals.plos.org]
- 12. spandidos-publications.com [spandidos-publications.com]
Artepillin C: Application Notes and Protocols for Dental Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C (ARC), a prenylated phenylpropanoid found in Brazilian green propolis, is emerging as a promising bioactive compound in the development of advanced dental materials.[1][2][3][4] Its diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and tissue-regenerative effects, offer significant potential for enhancing the therapeutic performance of dental composites, adhesives, cements, and other restorative materials.[1][2][5][6] This document provides detailed application notes and generalized experimental protocols for researchers interested in exploring the integration of this compound into novel dental materials.
Key Bioactivities and Potential Applications in Dentistry
This compound exhibits a range of biological activities relevant to oral health and dental material science:
-
Antimicrobial and Antibiofilm Activity: ARC has demonstrated inhibitory effects against a variety of oral pathogens, including Streptococcus mutans, a primary causative agent of dental caries, and Porphyromonas gingivalis, a key pathogen in periodontal disease.[2][7] It can disrupt biofilm formation, preventing bacterial colonization on the surface of dental restorations.[1][2] This makes it a valuable additive for materials used in restorations, crowns, and bridges to prevent secondary caries and infections.[1][2]
-
Anti-inflammatory Properties: ARC can modulate the inflammatory response by inhibiting the production of pro-inflammatory molecules such as prostaglandins and cytokines.[1][8] This is achieved, in part, through the modulation of the NF-κB signaling pathway.[1][8] This property is particularly beneficial for materials in direct contact with pulpal or gingival tissues, potentially reducing inflammation and improving biocompatibility.
-
Antioxidant Effects: The phenolic structure of this compound allows it to effectively neutralize free radicals and reactive oxygen species (ROS), mitigating oxidative stress.[1] This can help protect surrounding oral tissues from damage and may enhance the longevity of the restorative material itself.
-
Tissue Regeneration: ARC has been shown to stimulate fibroblast activity, promoting collagen synthesis and soft tissue repair.[1] This suggests its potential use in periodontal therapies and materials designed to promote guided bone and tissue regeneration.[1]
-
Biocompatibility: Studies have indicated that this compound exhibits low cytotoxicity at effective doses, suggesting its potential for safe incorporation into dental materials.[1]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for this compound. These values can serve as a starting point for dose-finding studies in the development of new dental materials.
Table 1: Antimicrobial Activity of this compound and its Source Extract
| Organism | Compound/Extract | MIC (Minimum Inhibitory Concentration) | MMC (Minimum Microbicide Concentration) | Reference |
| Fusobacterium nucleatum | Brazilian Green Propolis Aqueous Extract | 55 mg/mL | 27.5 mg/mL | [9] |
| Parvimonas micra | Brazilian Green Propolis Aqueous Extract | 55 mg/mL | 27.5 mg/mL | [9] |
| Prevotella intermedia | Brazilian Green Propolis Aqueous Extract | 55 mg/mL | 55 mg/mL | [9] |
| Porphyromonas gingivalis | Brazilian Green Propolis Aqueous Extract | 55 mg/mL | Not Reported | [9] |
| Porphyromonas endodontalis | Brazilian Green Propolis Aqueous Extract | 55 mg/mL | Not Reported | [9] |
| Streptococcus mutans | Plicatin B (a related compound) | 31.2 µg/mL | Not Reported | [7] |
| Streptococcus sanguinis | Plicatin B (a related compound) | 31.2 µg/mL | Not Reported | [7] |
| Streptococcus mitis | Plicatin B (a related compound) | 31.2 µg/mL | Not Reported | [7] |
Table 2: Anti-inflammatory and Cytotoxic Profile of this compound
| Parameter | Cell Line/Model | IC50/ID50 (Concentration for 50% Inhibition) | Reference |
| Cytotoxicity | Human Red Blood Cells | 588 µM | [1][2] |
| Neutrophil Migration (Peritonitis) | Male Swiss Mice | 0.9 mg/kg | [8] |
| Prostaglandin E2 Production | Male Swiss Mice | 8.5 mg/kg | [8] |
| Nitric Oxide Production | RAW 264.7 Cells | 8.5 µM | [8] |
| NF-κB Activity | HEK 293 Cells | 26 µg/mL | [8] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound-modified dental materials. Researchers should adapt these protocols based on their specific materials and research questions.
Protocol 1: Incorporation of this compound into a Dental Resin Composite
Objective: To formulate a dental resin composite containing this compound.
Materials:
-
This compound (pure compound)
-
Resin matrix components (e.g., Bis-GMA, TEGDMA)
-
Filler particles (e.g., silica, glass)
-
Photoinitiator system (e.g., camphorquinone, amine accelerator)
-
Silane coupling agent
-
Mixing equipment (e.g., dual asymmetric centrifugal mixer)
-
Molds for specimen fabrication
Procedure:
-
Dissolution of this compound: Dissolve the desired concentration of this compound into the resin matrix monomer mixture. Sonication may be used to ensure complete dissolution.
-
Filler Treatment: Treat the filler particles with a silane coupling agent to enhance their bonding to the resin matrix.
-
Mixing: Combine the this compound-containing resin matrix with the silanized filler particles and the photoinitiator system. Mix thoroughly until a homogeneous paste is obtained.
-
Specimen Fabrication: Place the uncured composite into molds of the desired dimensions for subsequent testing (e.g., cylindrical molds for compressive strength, disc-shaped molds for antimicrobial assays).
-
Curing: Light-cure the specimens according to the manufacturer's instructions for the photoinitiator system, ensuring complete polymerization.
-
Post-curing: Consider a post-curing step (e.g., heating in an oven) to maximize monomer conversion and stabilize the material.
Protocol 2: In Vitro Antimicrobial Activity Assessment (Agar Diffusion Test)
Objective: To evaluate the antimicrobial efficacy of an this compound-modified dental material against oral pathogens.
Materials:
-
Cured discs of this compound-modified and control dental material
-
Bacterial strains (e.g., Streptococcus mutans ATCC 25175)
-
Appropriate agar medium (e.g., Brain Heart Infusion agar)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Bacterial Culture: Prepare a standardized suspension of the test bacterium in sterile broth.
-
Agar Plate Inoculation: Spread the bacterial suspension evenly onto the surface of the agar plates.
-
Specimen Placement: Aseptically place the cured discs of the this compound-modified and control materials onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic or microaerophilic environment).
-
Measurement: Measure the diameter of the inhibition zone (clear area around the disc where bacterial growth is inhibited) in millimeters. A larger inhibition zone indicates greater antimicrobial activity.
Protocol 3: Cytotoxicity Evaluation (MTT Assay)
Objective: To assess the in vitro biocompatibility of an this compound-modified dental material using a cell viability assay.
Materials:
-
Eluates from cured this compound-modified and control dental materials
-
Human gingival fibroblasts (HGFs) or other relevant cell lines
-
Cell culture medium (e.g., DMEM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Eluate Preparation: Incubate cured specimens of the test and control materials in cell culture medium for a specified period (e.g., 24 hours) to obtain eluates containing any leachable components.
-
Cell Seeding: Seed the HGFs into the wells of a 96-well plate and allow them to attach overnight.
-
Cell Treatment: Replace the culture medium with the prepared eluates and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in dental materials.
Caption: Experimental workflow for developing and testing this compound-modified dental composites.
References
- 1. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence-Based Studies and Perspectives of the Use of Brazilian Green and Red Propolis in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antibiofilm Effect of Brazilian Green Propolis Aqueous Extract against Dental Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Artepillin C in an In Vivo Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artepillin C, a prominent phenolic compound found in Brazilian green propolis, has garnered significant interest for its potent anti-inflammatory properties.[1] The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammatory model widely employed for the evaluation of novel anti-inflammatory agents. This document provides a detailed protocol for utilizing this in vivo model to assess the efficacy of this compound, along with data presentation guidelines and a summary of its molecular mechanism of action.
The subcutaneous injection of carrageenan into the paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The late phase (1.5-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators such as prostaglandins (PGE2), nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has been shown to effectively mitigate this inflammatory cascade, primarily through the modulation of the NF-κB signaling pathway.[2][3]
Quantitative Data Summary
The efficacy of this compound in the carrageenan-induced paw edema model has been demonstrated in several studies. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | 10 | Oral | 360 min | 38% (maximal inhibition) | [2] |
| This compound | 1 | Intraperitoneal | Not Specified | Data not available | [2] |
| This compound | 10 | Intraperitoneal | Not Specified | Data not available | [2] |
| Indomethacin (Control) | 1 | Not Specified | Not Specified | Significant Inhibition | [2] |
Table 2: Effect of this compound on Inflammatory Mediators
| Mediator | Treatment | Dose (mg/kg) | Effect | Reference |
| Prostaglandin E2 (PGE2) | This compound | 1 | 29 ± 3% decrease | [2] |
| This compound | 10 | 58 ± 5% decrease | [2] | |
| Neutrophil Infiltration | This compound | IC50: 0.9 (0.5-1.4) | Dose-dependent decrease | [2] |
| Nitric Oxide (NO) | This compound | IC50: 8.5 (7.8-9.2) µM (in vitro) | Dose-dependent decrease | [2] |
| NF-κB Activity | This compound | IC50: 26 (22-30) µg/ml (in vitro) | Dose-dependent decrease | [2] |
Experimental Protocols
This section provides a detailed methodology for conducting the carrageenan-induced paw edema assay to evaluate the efficacy of this compound.
Materials and Reagents
-
This compound (purity >98%)
-
λ-Carrageenan
-
Indomethacin (positive control)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Plethysmometer
-
Syringes (1 mL) with 27-30 gauge needles
-
Animal balance
Animal Model
-
Species: Male Swiss mice
-
Weight: 20-25 g
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Preparation of Solutions
-
Carrageenan Solution (1% w/v): Dissolve 100 mg of λ-carrageenan in 10 mL of sterile 0.9% saline. Heat and stir the solution to ensure complete dissolution. Allow the solution to cool to room temperature before use. Prepare fresh on the day of the experiment.
-
This compound Formulation: Due to its lipophilic nature, this compound requires a suitable vehicle for administration. A common approach is to dissolve it in a minimal amount of DMSO and then dilute it with a mixture of PEG300, Tween-80, and saline. A pilot study is recommended to determine the optimal vehicle composition for solubility and animal tolerance. For oral administration, this compound can be suspended in a 0.5% carboxymethylcellulose solution.
-
Indomethacin Solution (Positive Control): Prepare a solution of indomethacin in the same vehicle as this compound at the desired concentration.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Negative Control): Vehicle only.
-
Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg).
-
Group 3 (Test Group - Low Dose): this compound (e.g., 1 mg/kg).
-
Group 4 (Test Group - High Dose): this compound (e.g., 10 mg/kg).
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the baseline reading (V0).
-
Drug Administration: Administer the vehicle, indomethacin, or this compound solution to the respective groups via the chosen route (oral gavage or intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Induction of Paw Edema: One hour after drug administration, inject 50 µL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours). These are the post-treatment readings (Vt).
Data Analysis
-
Calculate Paw Edema: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point (Vt) and the baseline paw volume (V0).
-
Edema (mL) = Vt - V0
-
-
Calculate Percentage Inhibition of Edema: The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated groups compared to the negative control group.
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Artepillin C-Induced Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent phenolic compound found in Brazilian green propolis, recognized for its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] Emerging research highlights its potential as a chemopreventive and therapeutic agent by inducing cell death in various cancer cell lines.[3][4][5][6][7] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms underlying this compound's cytotoxic effects, enabling the quantitative analysis of apoptosis, cell cycle progression, and other key cellular responses. These application notes provide a comprehensive guide to utilizing flow cytometry for studying this compound-induced cell death.
Principle of Flow Cytometry in Cell Death Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. In the context of cell death, it is employed to:
-
Identify and quantify apoptotic and necrotic cells: Using fluorescent dyes like Annexin V and propidium iodide (PI), different stages of cell death can be distinguished.[8]
-
Analyze cell cycle distribution: DNA-binding dyes, such as PI, are used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle arrest.[9][10]
-
Measure mitochondrial membrane potential (ΔΨm): Probes like JC-1 are used to assess mitochondrial health, a key indicator of the intrinsic apoptotic pathway.[11][12][13]
-
Detect reactive oxygen species (ROS): Fluorescent probes like DCFH-DA are employed to quantify intracellular ROS levels, which are often associated with cellular stress and apoptosis.[14][15][16]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound on Cancer Cells
| Cell Line | Concentration (µM) | Treatment Duration (h) | Cytotoxicity (%) | Assay | Reference |
| LNCaP (Prostate) | 50-100 (+ 100 ng/ml TRAIL) | 24 | 59.3 - 66.3 | MTT | [1] |
| HSC-3 (Oral Squamous Carcinoma) | Highest Dose | 72 | 77.32 | Flow Cytometry | [4] |
| HepG2 (Hepatoma) | 50 | 24 | 15 | Cell Proliferation Assay | [17] |
| HepG2 (Hepatoma) | 100 | 24 | 24 | Cell Proliferation Assay | [17] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Staining Method | Reference |
| LNCaP (Prostate) | 50-100 (+ 100 ng/ml TRAIL) | 24 | 58.0 - 67.2 | Annexin V-FITC | [1] |
| Human Leukemia Cells | Not specified | Not specified | Marked levels | Not specified | [7] |
| MCF-7 (Breast) | Not specified | Not specified | Induced | Annexin V-FITC/PI | [18] |
| MDA-MB-231 (Breast) | Not specified | Not specified | Induced | Annexin V-FITC/PI | [18] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | Effect | Reference |
| WiDr (Colon) | Dose-dependent | Not specified | G0/G1 arrest | [10] |
| HCT116 (Colon) | Not specified | Not specified | G0/G1 arrest | [10] |
| HepG2 (Hepatoma) | Not specified | Not specified | G0/G1 arrest | [17] |
Table 4: Modulation of Mitochondrial Membrane Potential (ΔΨm) and ROS by this compound
| Cell Line | Effect on ΔΨm | Effect on ROS | Reference |
| LNCaP (Prostate) | Disruption | Not specified | [1] |
| Human Leukemia Cells | Loss of potential | Not specified | [7] |
| MDA-MB-231 (Breast) | Decreased | Increased | [18] |
| MCF-7 (Breast) | Not specified | Increased | [18] |
| RAW264.7 (Macrophages) | Not applicable | Inhibited production | [2][19] |
Experimental Protocols
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[20]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.[21]
-
Incubate the cells at room temperature for 15 minutes in the dark.[21][22]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[21][22]
-
Analyze the samples on a flow cytometer as soon as possible, using 488 nm excitation. Measure FITC emission at approximately 530 nm and PI emission at >575 nm.[21]
Annexin V/PI Staining Workflow
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A and a non-ionic detergent like Triton X-100)
-
70% Ethanol, ice-cold
-
PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by slowly adding the cell suspension into ice-cold 70% ethanol while gently vortexing.[23]
-
Incubate the fixed cells for at least 2 hours at 4°C.[23]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.[24]
-
Wash the cells with PBS to remove residual ethanol.
-
Incubate for 15-30 minutes at room temperature in the dark.[23][24]
-
Analyze the samples on a flow cytometer using an excitation wavelength of 488 nm and collecting the fluorescence in the appropriate channel (e.g., FL2 or FL3).[20]
Cell Cycle Analysis Workflow
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses mitochondrial health by measuring the change in mitochondrial membrane potential.
Materials:
-
JC-1 reagent
-
Cell culture medium or PBS
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a JC-1 working solution (typically 2 µM) in pre-warmed cell culture medium.[11][12]
-
Resuspend the harvested cells in the JC-1 working solution at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[11][12]
-
(Optional) Wash the cells once with warm PBS.[11]
-
Resuspend the cells in PBS or cell culture medium for analysis.[11]
-
Analyze the samples on a flow cytometer using 488 nm excitation. Detect the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of J-aggregates (emission ~590 nm).[25] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
MMP (JC-1) Analysis Workflow
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol quantifies the levels of intracellular ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or serum-free medium
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium or PBS.[26]
-
Harvest and wash the cells.
-
Resuspend the cells in the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[26][27]
-
Wash the cells with PBS to remove excess probe.[27]
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, exciting the cells at 488 nm and detecting the fluorescence of DCF at approximately 529 nm.[14][26]
ROS (DCFH-DA) Detection Workflow
Signaling Pathways of this compound-Induced Cell Death
This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]
References
- 1. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubtexto.com [pubtexto.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis. | Semantic Scholar [semanticscholar.org]
- 7. Apoptosis of human leukemia cells induced by this compound, an active ingredient of Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 19. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. abcam.co.jp [abcam.co.jp]
- 27. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Artepillin C Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artepillin C in in vivo mouse models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A common and effective starting dose for this compound in mice is 10 mg/kg of body weight, administered orally. This dosage has been shown to elicit significant anti-inflammatory and thermogenic effects.[1][2][3] However, the optimal dose will depend on the specific research question and experimental model. A wide range of doses, from 0.1 mg/kg to 500 mg/kg, has been reported in the literature for various biological effects.[4]
Q2: What are the common routes of administration for this compound in mice?
The most frequently reported routes of administration for this compound in mice are:
-
Oral (per os, PO): Often administered via gavage. This route is preferred for studies mimicking human consumption and for longer-term experiments.[1][2][3]
-
Intraperitoneal (i.p.): This route allows for rapid absorption and can be used for acute studies.[5][6]
-
Intratumor (i.t.): In cancer models, direct injection into the tumor mass has been used to assess local antitumor activity.[7]
Q3: How should I prepare this compound for administration?
The vehicle used to dissolve or suspend this compound is critical for ensuring accurate dosing and bioavailability. While specific vehicle compositions are not always detailed in publications, general considerations for preparing compounds for in vivo studies in mice include:
-
Solubility: this compound is a phenolic acid with low water solubility.[8] Using a suitable vehicle is essential. Common vehicles for lipophilic compounds include corn oil, olive oil, or aqueous solutions with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to perform pilot studies to ensure the vehicle itself does not have any biological effects in your model.
-
Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.
Q4: What is the reported bioavailability and pharmacokinetics of this compound in rodents?
Following a single oral dose of 10 mg/kg in mice, this compound is absorbed, with maximal plasma concentrations (around 22 µg/ml) observed at 1 hour post-administration.[1][9] However, studies in rats suggest that the overall absorption efficiency and bioavailability of this compound might be relatively low compared to other phenolic acids.[10]
Troubleshooting Guide
Issue: I am not observing the expected biological effect with my this compound dosage.
-
Verify Dosage and Preparation: Double-check your calculations for the 10 mg/kg dose and ensure the this compound was fully dissolved or homogenously suspended in the vehicle.
-
Route of Administration: Consider the route of administration. Oral administration may result in first-pass metabolism, potentially reducing the amount of active compound reaching the target tissue. For acute effects, an intraperitoneal injection might be more appropriate.
-
Timing of Administration and Endpoint Measurement: The timing of administration relative to the experimental endpoint is crucial. For example, anti-inflammatory effects against carrageenan-induced paw edema were maximal 360 minutes after an intraperitoneal injection of this compound.[1]
-
Mouse Strain and Model: The genetic background of the mice and the specific disease model can influence the response to this compound.
Issue: I am concerned about the potential toxicity of this compound.
-
Maximum Tolerated Dose (MTD): While specific MTD studies for this compound are not extensively reported in the initial search results, in vitro studies have shown that concentrations up to 100 µM did not affect the viability of murine macrophage cells.[4][8] For in vivo studies, it is recommended to conduct a dose-range finding study to determine the MTD in your specific mouse strain and experimental conditions.[11]
-
Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in body weight, food and water intake, behavior, or physical appearance.[11]
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosages in Mice
| Dosage | Administration Route | Mouse Model | Duration | Key Findings | Reference |
| 1 and 10 mg/kg | Intraperitoneal | Carrageenan-induced paw edema | Single dose | Significant inhibition of edema. | [5] |
| 0.9 mg/kg (IC50) | Intraperitoneal | Carrageenan-induced peritonitis | Single dose | Decreased neutrophil migration. | [1] |
| 1 and 10 mg/kg | Intraperitoneal | Carrageenan-induced peritonitis | Single dose | Decreased prostaglandin E2 production. | [1][6] |
| 10 mg/kg | Oral | - | Single dose | Peak plasma concentration at 1 hour. | [1][9] |
| 10 mg/kg/day | Oral | C57BL/6J mice | 28 days | Induced thermogenesis in inguinal white adipose tissue. | [2][12] |
| 10 mg/kg/day | Oral | C3H10T1/2 mice | 4 weeks | Induced brown-like adipocytes in inguinal white adipose tissue. | [3] |
| 500 µg | Intratumor | Nude mice with human tumor xenografts | Three times a week | Suppression of tumor growth and induction of apoptosis. | [7] |
Experimental Protocols
Oral Gavage Administration of this compound
-
Preparation:
-
Accurately weigh the required amount of this compound based on the average body weight of the mice to be dosed.
-
Dissolve or suspend the this compound in a suitable vehicle (e.g., corn oil). Ensure a homogenous mixture. The final volume for gavage in mice should be around 10 ml/kg of body weight.[13]
-
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Insert the needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound solution.[14]
-
Carefully remove the needle and monitor the animal for any signs of distress.
-
Intraperitoneal (i.p.) Injection of this compound
-
Preparation:
-
Prepare the this compound solution in a sterile, isotonic vehicle.
-
-
Procedure:
-
Restrain the mouse, typically by securing the scruff of the neck and tail.
-
Position the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[14]
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 and nitric oxide.
Caption: this compound inhibition of the NF-κB signaling pathway.
PAK1 Signaling Pathway in Cancer
In the context of cancer, particularly neurofibromatosis, this compound has been shown to selectively block the p21-activated kinase 1 (PAK1) signaling pathway.[15][16] This pathway is crucial for the growth of certain tumors.
Caption: this compound inhibition of the oncogenic PAK1 signaling pathway.
TRAIL-Induced Apoptosis Pathway
This compound can sensitize cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. It achieves this by upregulating the expression of TRAIL receptor 2 (TRAIL-R2) and promoting both the extrinsic and intrinsic apoptotic pathways.[17]
Caption: this compound sensitization to TRAIL-induced apoptosis.
References
- 1. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Key Component of Brazilian Propolis, Induces Thermogenesis in Inguinal White Adipose Tissue of Mice through a Creatine-Metabolism-Related Thermogenic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Typical Brazilian Propolis-Derived Component, Induces Brown-Like Adipocyte Formation in C3H10T1/2 Cells, Primary Inguinal White Adipose Tissue-Derived Adipocytes, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Working with Artepillin C in Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with essential information for successfully incorporating Artepillin C into cell culture assays. Find answers to frequently asked questions, troubleshoot common problems like solubility issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent bioactive phenolic compound found in Brazilian green propolis, which is derived from the plant Baccharis dracunculifolia.[1][2] It is known for a wide range of pharmacological benefits, including antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer properties.[2]
Q2: What is the primary challenge when using this compound in cell culture?
A2: The main challenge is its poor water solubility. This compound is a lipophilic compound, which can lead to precipitation when a concentrated stock solution (typically in an organic solvent) is diluted into an aqueous cell culture medium.[3][4]
Q3: What is the recommended solvent for making an this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture experiments.[1][5] Methanol and ethanol have also been used for creating solutions.[6][7]
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used a wide range of concentrations, typically from 1 µM to 100 µM.[1][5][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What is the maximum final concentration of DMSO permissible in the cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[3][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Solubility and Precipitation
Problem: My this compound solution precipitates after I add it to the cell culture medium.
This is the most common issue encountered when working with this compound. The precipitate can appear as fine crystals, cloudiness, or a film on the culture surface, which can interfere with imaging-based assays and negatively impact cell health.
| Potential Cause | Explanation | Recommended Solution |
| High Lipophilicity | This compound is poorly soluble in aqueous solutions like cell culture media. When the concentrated organic stock is diluted, the compound can rapidly come out of solution.[3][4] | 1. Use a Serial Dilution Method: Instead of adding the stock directly to the final volume of medium, perform one or more intermediate dilution steps in the medium. 2. Slow, Drop-wise Addition: Add the medium drop-by-drop to the this compound stock solution while vortexing or stirring vigorously. This gradual change in solvent polarity can help keep the compound in solution.[4] |
| Temperature Shifts | Moving between room temperature, 37°C, and refrigerated storage can cause less stable solutions to precipitate. Salts and other components in the medium can also fall out of solution with temperature changes. | 1. Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Prepare Fresh: Prepare the final working solution of this compound in the medium immediately before use. Avoid storing diluted solutions. |
| High Stock Concentration | Using an overly concentrated stock solution requires a larger dilution factor, which increases the risk of precipitation due to the abrupt solvent change. | Prepare a stock solution at a moderate concentration (e.g., 10-50 mM in DMSO) that allows for accurate pipetting without requiring extreme dilutions. |
| pH of the Medium | The solubility of phenolic compounds like this compound can be pH-dependent. Changes in medium pH, for instance due to high cell density or bacterial contamination, can affect solubility.[8] | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Use buffered media like DMEM or RPMI-1640.[8] |
Quantitative Data Summary
The following table summarizes typical concentrations used for this compound in research settings. Absolute solubility limits in cell culture media are not well-defined due to the complex mixture of components, but these values provide a practical reference.
| Parameter | Solvent | Concentration | Reference |
| Stock Solution | DMSO | 10-100 mM | [1][5] |
| Stock Solution | Methanol | 100 µM | [6] |
| Working Concentration (in vitro) | Cell Culture Medium | 0.5 µM - 100 µM | [1][5] |
| Working Concentration (High) | Cell Culture Medium | up to 500 µM | [3][8] |
| EC₅₀ (TRPA1 Activation) | Assay Buffer | 1.8 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. The molecular weight of this compound is 300.38 g/mol . For 1 mL of a 20 mM solution: Mass (g) = 0.020 mol/L * 0.001 L * 300.38 g/mol = 0.0060 g = 6.0 mg
-
Weigh Compound: Carefully weigh 6.0 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparing a 50 µM Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Calculate Dilution: To prepare a 50 µM working solution from a 20 mM stock, a 1:400 dilution is required. (20,000 µM) / (50 µM) = 400
-
Prepare Final Volume: For 10 mL of the final working solution, you will need:
-
This compound Stock: 10,000 µL / 400 = 25 µL
-
Cell Culture Medium: 10,000 µL - 25 µL = 9,975 µL
-
-
Dilution Step:
-
Pipette 9.975 mL of pre-warmed medium into a sterile 15 mL conical tube.
-
Add 25 µL of the 20 mM this compound stock solution to the medium.
-
Immediately cap the tube and vortex gently or invert several times to ensure thorough mixing.
-
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the recommended workflow for preparing this compound for use in cell culture assays to minimize the risk of precipitation.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways.
1. Inhibition of the NF-κB Pathway
This compound can exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][9]
Caption: this compound inhibits NF-κB signaling.
2. Activation of MAPK/ERK Pathway
In certain cell types, such as PC12 cells, this compound can promote neurite outgrowth by activating the MAPK/ERK signaling cascade.[10][11]
Caption: this compound activates MAPK/ERK pathway for neurite outgrowth.
3. Reactivation of p53 Tumor Suppressor
This compound can induce apoptosis and growth arrest in cancer cells by disrupting the interaction between mortalin and the p53 tumor suppressor protein, leading to p53 reactivation.[12][13]
Caption: this compound reactivates p53 by disrupting the Mortalin-p53 complex.
References
- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brazilian Green Propolis' this compound and Its Acetylated Derivative Activate the NGF-Signaling Pathways and Induce Neurite Outgrowth in NGF-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
- 13. researchgate.net [researchgate.net]
Artepillin C stability issues under light and heat exposure
Welcome to the technical support center for Artepillin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored protected from light at low temperatures.[1][2][3] The recommended storage temperature is below -2.5°C, with some suppliers suggesting storage at temperatures below -15°C.[2][4] For this compound in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q2: How stable is this compound at room temperature?
A2: this compound is not stable at room temperature for extended periods, especially when exposed to light.[1][2][3] While it may be stable at ambient temperatures for a few days during shipping, long-term storage at room temperature is not recommended as it can lead to significant degradation.[3][5]
Q3: What is the effect of light exposure on this compound stability?
A3: this compound is highly sensitive to light.[3] Exposure to sunlight can cause significant degradation. Studies have shown that after 5 days of sunlight exposure, (E)-artepillin C degrades, with the major degradation product being (Z)-artepillin C.[3] Prolonged exposure beyond 5 days leads to further degradation, and after 20 days of exposure, neither form may be detectable in the sample.[3] A degradation rate of 98.1% has been observed for this compound under combined light and heat stress.[3]
Q4: How does heat affect the stability of this compound?
A4: High temperatures significantly impact the stability of this compound. Exposure to 50°C has been shown to degrade (E)-artepillin C into several derivatives.[1][2][3] At around 150°C, this compound can undergo decarboxylation, leading to the formation of a different degradation product.[6]
Q5: What are the known degradation products of this compound?
A5: Under sunlight exposure, the primary degradation product is the isomer (Z)-artepillin C.[3] At a high temperature of 50°C, three major degradation products, referred to as ARC 1-3, have been identified.[3] At even higher temperatures (around 150°C), a decarboxylation product is formed.[6] Under mild heating in the presence of air, a pyran-oxide derivative can be formed.[6]
Q6: Does the presence of oxygen affect this compound stability?
A6: Yes, the presence of oxygen, in combination with light and heat, can influence the degradation of this compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., loss of bioactivity). | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored at or below -2.5°C and protected from light. 2. Minimize Light Exposure: Work with this compound under subdued light conditions. Use amber vials or wrap containers in aluminum foil. 3. Control Temperature: Avoid exposing this compound solutions to elevated temperatures for prolonged periods. Prepare solutions fresh if possible. 4. Check Purity: If degradation is suspected, verify the purity of your this compound stock using a suitable analytical method like RP-HPLC. |
| Appearance of unexpected peaks in chromatogram during analysis. | Formation of degradation products due to light or heat exposure. | 1. Identify Degradation Products: Compare your chromatogram with literature data on this compound degradation products. The appearance of (Z)-artepillin C or other isomers is a common indicator of degradation.[3] 2. Review Experimental Protocol: Assess your sample preparation and handling procedures for potential exposure to light or heat. 3. Implement Protective Measures: Use light-protective vials and maintain samples at a low temperature during the entire analytical process. |
| Low quantification of this compound in a sample. | Significant degradation has occurred. | 1. Re-evaluate Storage and Handling: A significant loss of this compound points to major stability issues. A thorough review of storage and handling protocols is critical. 2. Prepare Fresh Stock: Discard the old stock and prepare a fresh solution from a new, properly stored vial of this compound. 3. Perform a Stability Study: If working with this compound in a new formulation or solvent, it is advisable to conduct a preliminary stability study under your specific experimental conditions. |
Data on this compound Degradation
Table 1: Summary of this compound Stability Under Different Conditions
| Condition | Duration | Observed Degradation | Major Degradation Products | Reference |
| Sunlight Exposure | 5 days | Significant degradation | (Z)-artepillin C (7.3% yield) | [3] |
| Sunlight Exposure | > 5 days | Continued degradation | - | [3] |
| Sunlight Exposure | 20 days | Complete degradation of (E) and (Z) forms | - | [3] |
| High Temperature (50°C) | 5 days | Significant degradation | Three major derivatives (ARC 1-3) with yields of 3.2%, 3.9%, and 3.9% | [1][3] |
| High Temperature (~150°C) | - | Degradation | Decarboxylation product | [6] |
| Combined Light and Heat | - | 98.1% degradation rate | - | [3] |
Experimental Protocols
Protocol: Stability Testing of this compound using RP-HPLC
This protocol provides a general framework for assessing the stability of this compound under specific stress conditions.
1. Materials:
- (E)-Artepillin C standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Acetic acid (or other suitable modifier)
- RP-C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm)[7][8]
- HPLC system with a photodiode array (PDA) detector[7][8]
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration.
- Prepare the mobile phase, for example, a gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B).[7][8]
3. Stress Conditions:
- Photostability: Expose an aliquot of the this compound solution to a controlled light source (e.g., sunlight or a photostability chamber). Keep a control sample protected from light.
- Thermal Stability: Place an aliquot of the this compound solution in a temperature-controlled environment (e.g., oven or water bath) at the desired temperature (e.g., 50°C). Maintain a control sample at the recommended storage temperature.
4. Time Points:
- Withdraw samples from the stressed and control solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.).
5. HPLC Analysis:
- Inject the samples onto the HPLC system.
- Set the detection wavelength to approximately 320 nm.[7][8]
- Run a gradient elution to separate this compound from its potential degradation products.
- Quantify the peak area of this compound and any new peaks that appear in the chromatograms of the stressed samples.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
References
- 1. Effect of light, oxygen and temperature on the stability of this compound and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:72944-19-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 72944-19-5 | XCA94419 | Biosynth [biosynth.com]
- 5. This compound | Plants | 72944-19-5 | Invivochem [invivochem.com]
- 6. apitherapywellnesscenter.com [apitherapywellnesscenter.com]
- 7. researchgate.net [researchgate.net]
- 8. setpublisher.com [setpublisher.com]
Overcoming low yield in Artepillin C purification from propolis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yield during the purification of Artepillin C from propolis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, chromatography, and crystallization stages of this compound purification.
Issue 1: Low Yield After Initial Propolis Extraction
Question: My initial crude propolis extract shows a very low concentration of this compound. What are the potential causes and how can I improve the extraction efficiency?
Answer:
Several factors can contribute to a low yield of this compound in your initial extract. Consider the following troubleshooting steps:
-
Propolis Source and Quality: The concentration of this compound can vary significantly depending on the geographical origin of the propolis. Brazilian green propolis, particularly from regions where Baccharis dracunculifolia is abundant, is known to have the highest concentrations.[1] Ensure you are using a high-quality, appropriate raw material.
-
Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound. While ethanol is a commonly used solvent, the concentration of ethanol in an aqueous solution can impact the yield. Studies have shown that different ethanol concentrations can affect the extraction of phenolic compounds.[2]
-
Recommendation: Experiment with different ethanol concentrations (e.g., 70%, 80%, 95%) to determine the optimal ratio for your specific propolis sample.
-
-
Extraction Method and Parameters: The extraction technique and its parameters play a vital role. Maceration, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) are common methods. For maceration, ensure sufficient extraction time and appropriate temperature. For UAE, optimize sonication time and power. For SFE, temperature, pressure, and the use of co-solvents like ethanol are key parameters.[3][4]
-
Sample Preparation: Improper preparation of the raw propolis can hinder solvent penetration.
-
Recommendation: Ensure the propolis is ground into a fine powder to maximize the surface area for extraction.
-
-
This compound Degradation: this compound is sensitive to light and high temperatures.[5][6]
Issue 2: Poor Separation and Low Recovery During Column Chromatography
Question: I am experiencing poor separation of this compound during column chromatography, resulting in impure fractions and low overall recovery. What could be going wrong?
Answer:
Column chromatography is a critical step for purifying this compound. Here are common issues and their solutions:
-
Stationary Phase and Mobile Phase Mismatch: The choice of stationary phase (e.g., silica gel) and the mobile phase system is crucial for good separation.
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks and poor separation.
-
Recommendation: Determine the loading capacity of your column based on its size and the complexity of your extract. It is often better to perform multiple smaller runs than one overloaded run.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Recommendation: Ensure the column is packed uniformly and that the stationary phase is fully settled before loading the sample.
-
-
Compound Degradation on Silica Gel: this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery.[10]
-
Recommendation: Consider using deactivated silica gel or an alternative stationary phase like alumina if you suspect degradation.
-
-
Flow Rate: An excessively high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation.
-
Recommendation: Optimize the flow rate to allow for proper equilibration and separation.
-
Issue 3: Failure to Crystallize or Low Crystal Yield
Question: After obtaining a purified fraction of this compound, I am struggling to induce crystallization, or the crystal yield is very low. What should I do?
Answer:
Crystallization is often the final step to obtain high-purity this compound. Here’s how to troubleshoot common crystallization problems:
-
Purity of the Solution: The presence of impurities can significantly hinder crystal formation.
-
Recommendation: Ensure your this compound fraction is sufficiently pure before attempting crystallization. You may need to repeat the chromatography step or use an additional purification technique.
-
-
Solvent System: The choice of solvent for crystallization is critical. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.
-
Recommendation: Experiment with different solvents and solvent mixtures to find the optimal conditions for this compound crystallization.
-
-
Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.
-
Recommendation: Ensure you are using the minimum amount of solvent necessary to dissolve your compound at an elevated temperature. Evaporating some of the solvent can also help achieve supersaturation.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Recommendation: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further crystallization.
-
-
Inducing Crystallization: Sometimes, crystallization needs to be initiated.
-
Recommendation: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent/Conditions | Reported Yield/Purity | Advantages | Disadvantages |
| Maceration | Ethanol (e.g., 80%) | Variable, depends on propolis source and extraction time | Simple, low cost | Time-consuming, may have lower efficiency |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Higher yield than maceration in shorter time[4] | Faster, more efficient | Requires specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as a co-solvent | High purity (e.g., >95%)[3] | High selectivity, no residual organic solvents | High initial equipment cost, requires optimization |
Experimental Protocols
Protocol 1: Ethanolic Extraction of this compound from Propolis
-
Preparation: Grind raw propolis into a fine powder.
-
Extraction: Macerate the propolis powder in 80% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.
-
Filtration: Filter the mixture to remove solid residues.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude extract.
-
Storage: Store the extract in a dark container at -20°C.
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing pure this compound based on TLC analysis.
-
Solvent Evaporation: Evaporate the solvent from the combined fractions to obtain the purified this compound.
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the purification of this compound from propolis.
Signaling Pathway: this compound Induced Apoptosis in Cancer Cells
Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the typical percentage of this compound found in raw Brazilian green propolis?
A1: The this compound content in Brazilian green propolis can range from 0% to as high as 11%, depending on the specific geographical region and the local flora available to the bees.[11] Propolis from the southeast region of Brazil generally exhibits the highest concentrations.[11]
Q2: Can I use a different type of chromatography for this compound purification?
A2: Yes, besides silica gel chromatography, other techniques like reverse-phase chromatography or counter-current chromatography can also be employed for the purification of this compound. The choice of method will depend on the specific impurities present in your crude extract and the desired purity of the final product.
Q3: How can I confirm the identity and purity of my purified this compound?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[12][13]
Q4: Are there any safety precautions I should take when working with the solvents used for extraction and chromatography?
A4: Yes, always work in a well-ventilated area or a fume hood when using organic solvents like ethanol, hexane, ethyl acetate, and dichloromethane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for each solvent for specific handling and disposal instructions.
Q5: My this compound seems to be degrading during storage. What are the optimal storage conditions?
A5: this compound is sensitive to light, oxygen, and temperature.[5][6] For long-term stability, it should be stored in a tightly sealed container, protected from light, and at a low temperature, preferably below -2.5°C.[5][6] Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
References
- 1. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Optimizing the solvent extraction process for high-value compounds from sweet cherry press cake treated with pulsed electric fields using response surface methodology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of light, oxygen and temperature on the stability of this compound and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Anticancer activity of the supercritical extract of Brazilian green propolis and its active component, this compound: Bioinformatics and experimental analyses of its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Artepillin C degradation in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Artepillin C in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is sensitive to several environmental factors. The primary drivers of its degradation are exposure to light, elevated temperatures, and oxygen.[1][2] Its stability is also influenced by the pH of the solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: For experimental purposes, this compound is commonly dissolved in ethanol or dimethyl sulfoxide (DMSO).[3][4] It is important to use high-purity, anhydrous solvents to minimize potential reactions. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5% v/v) to avoid cytotoxicity.[5]
Q3: How should I store my this compound stock solutions?
A3: To ensure stability, this compound stock solutions should be stored at low temperatures, specifically below -2.5°C.[1][2] It is crucial to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.
Q4: What is the impact of pH on this compound stability?
A4: this compound is a phenolic acid and its stability can be pH-dependent. At a pH below its pKa of 4.65, it is more lipophilic.[5] While detailed studies on pH-dependent degradation are limited, it is known that extreme pH values can affect the stability of phenolic compounds. For experiments, it is advisable to maintain the pH of the solution within a range that is optimal for your specific application, while being mindful of potential pH-related degradation.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, as a phenolic compound, this compound is susceptible to oxidation.[6] While specific studies on the use of co-antioxidants with purified this compound solutions are not extensively detailed in the provided results, the general principle of using antioxidants to protect phenolic compounds is well-established. However, care must be taken as some antioxidants, like ascorbic acid in the presence of EDTA, can paradoxically promote oxidation under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the experimental solution. | - Prepare fresh solutions for each experiment. - Store stock solutions appropriately (see FAQ A3). - Minimize exposure of the solution to light and room temperature during experiments. - Consider quantifying the this compound concentration in your solution before and after the experiment using HPLC to assess degradation. |
| Color change or precipitation in the solution. | Oxidation or aggregation of this compound. This can be exacerbated by exposure to light, air, or inappropriate solvent conditions. | - Ensure the use of high-purity, anhydrous solvents. - Degas solvents to remove dissolved oxygen before preparing solutions. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. - If precipitation occurs upon dilution in aqueous buffers, consider using a different solvent system or reducing the final concentration. |
| High background signal or unexpected peaks in analytical measurements (e.g., HPLC). | Presence of this compound degradation products. | - Follow strict storage and handling protocols to prevent degradation. - Analyze a freshly prepared standard solution to identify the correct peak for this compound. - If degradation is suspected, compare the chromatogram of your experimental sample with that of a deliberately degraded sample (e.g., by exposure to light and heat) to identify potential degradation peaks. |
Data on this compound Degradation
The following tables summarize the quantitative data on this compound degradation under different conditions.
Table 1: Effect of Light and Temperature on this compound Degradation
| Condition | Duration | Degradation Rate | Primary Degradation Products |
| Sunlight Exposure | 5 days | Not explicitly quantified, but leads to the formation of (Z)-artepillin C. | (Z)-artepillin C and other isomers. |
| High Temperature (50°C) | 5 days | Significant degradation, leading to multiple derivatives. | Three major isomers (ARC 1-3). |
Data synthesized from a study by Arruda et al., which highlights the significant impact of light and heat on this compound stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (high purity)
-
Anhydrous ethanol or DMSO (spectroscopic grade or higher)
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a controlled environment to minimize exposure to humidity.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or below.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and columns.
-
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 2% acetic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 2% acetic acid
-
This compound standard of known purity
-
Sample solutions containing this compound
-
-
Chromatographic Conditions (Example): [3][7][8]
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 10-20 µL
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute this compound. An example gradient could be: 0-10 min, 30-70% B; 10-15 min, 70-90% B; 15-20 min, 90% B; followed by a re-equilibration step.
-
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the experimental samples (appropriately diluted if necessary).
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Diagram 1: Factors Leading to this compound Degradation and Preventive Measures
References
- 1. Effect of light, oxygen and temperature on the stability of this compound and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the Antistress Potentials of Brazilian Green Propolis Extract and Its Constituent this compound [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.science [proceedings.science]
Method refinement for consistent Artepillin C extraction efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the consistent and efficient extraction of Artepillin C from its primary source, Brazilian green propolis.
Frequently Asked Questions (FAQs)
Q1: What is the primary botanical source for high-yield this compound extraction? A1: The primary and most important botanical source of this compound is Brazilian green propolis, which is produced by honeybees (Apis mellifera) using resinous exudates from the plant Baccharis dracunculifolia.[1][2][3][4] The concentration of this compound in the raw propolis can vary significantly depending on the geographical region and the season of collection.[1][3][4][5] Samples collected in the summer and autumn months have been reported to contain higher amounts of this compound.[3]
Q2: How should I properly store raw propolis and extracted this compound to prevent degradation? A2: this compound is highly sensitive to light and temperature.[6][7] To prevent degradation and isomerization, both raw propolis and purified extracts should be stored in airtight, light-protected containers at low temperatures.[6][7] For long-term stability, storage temperatures below -2.5 °C are recommended.[6][7] Exposure to sunlight or temperatures as high as 50°C can lead to significant degradation within days.[7]
Q3: Which analytical method is standard for the quantification of this compound? A3: The standard and most widely used method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV-vis or Photodiode Array (PDA) detector.[5][6][8][9] For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is also utilized.[9][10]
Q4: What are the main classes of impurities I might encounter during extraction? A4: The primary impurities in a crude this compound extract include waxes, flavonoids, and other phenolic compounds like p-coumaric acid.[11][12][13][14] Waxes are particularly problematic and often require a specific removal step, especially in ethanolic extracts.[12][14]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Yield
-
Question: My extraction yield of this compound is significantly lower than expected or varies between batches. What are the potential causes?
-
Answer:
-
Raw Material Variability: The this compound content of raw propolis is inherently variable.[3][5] Ensure you are sourcing high-quality Brazilian green propolis and, if possible, analyze the raw material to establish a baseline concentration. The season of collection significantly impacts active compound levels.[3]
-
Extraction Inefficiency: Your extraction parameters may be suboptimal. For ethanolic extraction, ensure the solvent-to-solid ratio is adequate and that sufficient time and agitation are used. For Supercritical CO2 (SC-CO2) extraction, the pressure, temperature, and co-solvent percentage are critical variables that must be optimized.[1][13]
-
Sample Degradation: As mentioned in the FAQ, this compound is labile.[6][7] Ensure all extraction and processing steps are performed with minimal exposure to light and heat. Use amber glassware and consider cooling samples during steps like sonication or centrifugation.
-
Inaccurate Quantification: Errors in your analytical method, such as improper standard curve preparation or integration, can lead to perceived low yields. Validate your HPLC or UHPLC-MS method for accuracy and precision.[5][8][10]
-
Issue 2: Low Purity of Final Product
-
Question: My final extract contains significant impurities, particularly wax and other phenolic compounds. How can I improve its purity?
-
Answer:
-
Pre-Extraction Processing: Consider a de-waxing step prior to the main extraction. This can be achieved by chilling an ethanolic solution of the crude propolis (e.g., at -20°C) to precipitate the waxes, followed by filtration or centrifugation.[12][14]
-
Selective Extraction Method: Supercritical CO2 extraction is generally more selective for this compound compared to conventional ethanolic extraction, resulting in a cleaner initial extract.[1][13]
-
Post-Extraction Purification: A secondary purification step is almost always necessary for high-purity this compound. Adsorption column chromatography using silica gel is a common and effective method.[1][12][14][15] The crude extract is loaded onto the column, and a solvent gradient is used to first elute less polar impurities, followed by the elution of this compound.
-
Issue 3: Difficulty in Chromatographic Separation
-
Question: I am having trouble resolving the this compound peak from other compounds in my HPLC analysis. What can I do?
-
Answer:
-
Optimize Mobile Phase: Adjust the gradient profile of your mobile phase (typically acetonitrile/methanol and acidified water).[8][9] A shallower gradient can improve the resolution between closely eluting peaks. The pH of the aqueous phase (e.g., using 0.5% acetic acid) is also important for good peak shape.[8]
-
Check Column Condition: Ensure your C18 column is not degraded or clogged. A guard column can help extend the life of the analytical column.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase run time. Optimizing the column temperature (e.g., 40°C) can also affect selectivity and peak shape.[8][9]
-
Data Presentation: Comparison of Extraction Methods
The table below summarizes and compares the two most common methods for this compound extraction.
| Parameter | Conventional Ethanolic Extraction | Supercritical CO2 (SC-CO2) Extraction |
| Principle | Maceration or Soxhlet extraction using ethanol as a solvent. | Utilizes supercritical CO2 as a non-toxic, tunable solvent, often with a co-solvent. |
| Typical Solvent | Ethanol (80-95%)[13] | CO2 with Ethanol (1-6%) as a co-solvent[1][13] |
| Operating Temp. | 25°C to 70°C[13] | 40°C to 60°C[1][11] |
| Operating Pressure | Atmospheric | High Pressure (e.g., 20-35 MPa / 200-350 bar)[1][11][13] |
| Selectivity | Lower; co-extracts significant amounts of waxes and polar flavonoids.[12][14] | Higher; can be tuned by adjusting pressure/temperature to selectively target this compound.[1][13] |
| Pros | Simple setup, low equipment cost, well-established. | High selectivity, no residual toxic solvent, environmentally friendly. |
| Cons | Lower purity extracts, requires significant downstream processing (de-waxing, chromatography). | High initial equipment cost, requires process optimization. |
Experimental Protocols
Protocol 1: General Purpose Ethanolic Extraction
-
Preparation: Pulverize raw Brazilian green propolis into a fine powder.
-
Maceration: Mix the propolis powder with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[11]
-
Extraction: Agitate the mixture at 70°C for 30 minutes.[13]
-
Centrifugation: Centrifuge the mixture (e.g., 8,000-9,000 rpm for 10-15 minutes) to pellet the solid residue.[13]
-
Collection: Collect the supernatant. Repeat the extraction on the residue with fresh solvent to maximize yield. Combine the supernatants.
-
De-waxing (Optional but Recommended): Store the combined extract at -20°C for 24 hours to precipitate waxes. Remove the precipitate by cold filtration or centrifugation.
-
Solvent Removal: Evaporate the ethanol from the final extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Dissolve a known quantity of the crude extract in a suitable solvent for HPLC or UHPLC-MS analysis.
Protocol 2: Selective Supercritical CO2 (SC-CO2) Extraction
-
Preparation: Grind raw propolis and pack it into the extraction vessel.
-
Set Parameters: Set the extraction conditions. A typical starting point is a pressure of 350 bar (35 MPa) and a temperature of 50°C.[13]
-
Introduce Co-solvent: Introduce ethanol as a co-solvent at a low percentage (e.g., 1-6% m/m) to enhance the solubility of this compound.[1][13]
-
Extraction: Pump supercritical CO2 through the vessel at a constant flow rate. The total solvent-to-feed ratio (S/F) can be high (e.g., 110).[13]
-
Fractionation: Collect the extract by reducing the pressure in a separator, causing the this compound to precipitate and separate from the CO2.
-
Analysis: The resulting extract is typically of higher purity than a conventional ethanolic extract and can be directly analyzed or further purified via chromatography.
Mandatory Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of light, oxygen and temperature on the stability of this compound and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. proceedings.science [proceedings.science]
- 11. hagf.com [hagf.com]
- 12. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 13. Chemical Composition and Biological Activity of Extracts Obtained by Supercritical Extraction and Ethanolic Extraction of Brown, Green and Red Propolis Derived from Different Geographic Regions in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Purification of this compound (ARC) with Anticancer Activities from Sup" by Lin-Hsiang Chuang, Wen-Chin Chen et al. [jmstt.ntou.edu.tw]
- 15. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of propolis for Artepillin C studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propolis, specifically focusing on addressing the challenges of batch-to-batch variability for studies involving Artepillin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a key compound in propolis research?
This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prenylated derivative of p-coumaric acid and a major phenolic compound found in Brazilian green propolis.[1][2] Its significance in research stems from a wide range of pharmacological benefits, including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer properties.[2][3] These activities make it a compound of high interest for drug development.
Q2: What are the primary causes of batch-to-batch variability in the this compound content of propolis?
The chemical composition of propolis, including the concentration of this compound, is highly variable. The primary factors influencing this variability include:
-
Geographical and Botanical Origin: The plant source from which bees collect resin is the most critical factor. Brazilian green propolis, known for its high this compound content, is primarily derived from Baccharis dracunculifolia.[1][2][4][5] Propolis from different regions, even within Brazil, will have varying this compound levels, with some regions showing no detectable amounts.[6]
-
Season of Collection: The time of year the propolis is harvested can affect its chemical composition.[1]
-
Bee Species: The species of bee that produces the propolis can also contribute to variations.[5]
-
Extraction Method: The solvent and technique used to extract compounds from raw propolis significantly impact the yield of this compound.[7][8][9]
Q3: How can I standardize my propolis extract to ensure consistent this compound concentration for my experiments?
Standardization is crucial for reproducible research. The recommended approach involves:
-
Procurement of Certified Raw Material: Whenever possible, source raw propolis that has been characterized based on its botanical and geographical origin.
-
Standardized Extraction Protocol: Employ a consistent and validated extraction method. Ethanol-based extraction is common, with varying concentrations of ethanol yielding different efficiencies.[7][8]
-
Quantification of this compound: Accurately measure the concentration of this compound in each batch of extract using a validated analytical method like HPLC or UHPLC-MS.[4][6][10][11][12]
-
Normalization: Adjust the final concentration of the extract based on the quantified this compound level to ensure a consistent dosage across all experiments.
Troubleshooting Guide
Issue: Low or undetectable levels of this compound in my propolis extract.
| Possible Cause | Troubleshooting Step |
| Incorrect Propolis Type | Verify the botanical and geographical origin of your raw propolis. Brazilian green propolis from regions with abundant Baccharis dracunculifolia is expected to have the highest this compound content.[5][6] |
| Inefficient Extraction | Review your extraction protocol. The choice of solvent is critical; 60-80% aqueous ethanol has been shown to be effective for extracting bioactive compounds.[7] Supercritical fluid extraction with CO2 and an ethanol co-solvent can also yield high concentrations of this compound.[9] |
| Degradation of this compound | Ensure proper storage of raw propolis and extracts (cool, dark, and airtight) to prevent degradation of phenolic compounds. |
| Analytical Method Not Optimized | Calibrate your analytical instrument (e.g., HPLC, UHPLC-MS) with a certified this compound standard. Ensure your method's limit of detection (LOD) and limit of quantification (LOQ) are appropriate for your expected concentration range.[4][6][10] |
Issue: High variability in experimental results between different batches of propolis extract.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Concentration | Quantify the this compound content for each new batch of propolis extract. Normalize the extract concentration to deliver a consistent dose of this compound in your experiments. |
| Presence of Other Bioactive Compounds | Be aware that other compounds in propolis can have synergistic or antagonistic effects. While standardizing for this compound is a primary step, consider that the overall chemical profile of the propolis may still vary.[7] |
| Experimental Error | Review your experimental procedures for any potential sources of error. Ensure consistent cell culture conditions, reagent preparation, and data acquisition. |
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported this compound Content (%) | Reference |
| HPLC-PDA | 0.50 µg/mL | 0.75 µg/mL | Varies by region | [10] |
| HPLC-UV-vis | 0.0036 µg/mL | 0.012 µg/mL | 0 - 11% | [6] |
| UHPLC-MS | 10.79 µg/mL | 32.70 µg/mL | ~6.51% | [4] |
Table 2: Influence of Geographical Origin on this compound Content in Brazilian Propolis
| Region | This compound Content (%) | Botanical Source | Reference |
| Southeast (Minas Gerais, Paraná) | 5.0 - 11.0% | Predominantly Baccharis species | [5][6] |
| Northeast | Not detected | Different flora | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Propolis Extract using HPLC-PDA
This protocol is adapted from established methods for the analysis of this compound.[1][10]
1. Sample Preparation: a. Weigh 0.5 g of pulverized raw propolis. b. Add 20 mL of methanol and sonicate for 20 minutes. c. After cooling, adjust the volume to 50 mL with methanol, mix well, and let it stand for 10 minutes. d. Take 1-2 mL of the supernatant and dilute it to 50 mL with an 80% phosphoric acid methanol solution to obtain the sample solution.[13] e. Filter the sample solution through a 0.2 µm Nylon membrane before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Mightysil RP-18 GP II, 150 mm x 4.6 mm, 5.0 µm).[10]
- Column Temperature: 40°C.[10]
- Mobile Phase: A gradient of 0.5% aqueous acetic acid (Solvent A) and acetonitrile (Solvent B).[10]
- Flow Rate: 1.0 mL/min.[10]
- Detection: Photodiode Array (PDA) detector at 320 nm.[10]
3. Calibration Curve: a. Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.75 to 2500 µg/mL.[10] b. Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Caption: Workflow for Standardizing Propolis Extracts for Consistent Experimental Results.
Caption: this compound from Propolis Blocks Oncogenic PAK1 Signaling.
Caption: this compound Inhibits the NF-κB Signaling Pathway.
Caption: this compound Induces Neurite Outgrowth via ERK and p38 MAPK Pathways.
References
- 1. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.science [proceedings.science]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103267823A - Method for Determination of this compound Content in Propolis by High Performance Liquid Chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing Artepillin C in Cancer Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Artepillin C in cancer cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cancer cell viability assay?
A1: The optimal incubation time for this compound is highly dependent on the cancer cell line and the concentration of this compound being used.[1][2] Generally, a time-dependent effect is observed.[1][2] Initial time-course experiments are recommended, typically testing at 24, 48, and 72 hours to determine the ideal endpoint for your specific cell line and experimental goals. For example, in HSC-3 oral squamous carcinoma cells, cytotoxic effects were observed for up to 72 hours.[2] In studies on glioblastoma cells, a 24-hour incubation period was sufficient to observe significant cytotoxic effects at an acidic pH.[3][4][5]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound varies significantly among different cancer cell lines. IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to higher concentrations. For instance, in human colon cancer HCT116 cells, significant growth inhibition was seen with concentrations from 20 to 200 µM after 48 hours.[6] In glioblastoma cells, concentrations above 50 µM showed a pronounced decrease in cell viability.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: Several colorimetric and luminescence-based assays are suitable for assessing cell viability after this compound treatment. The most commonly used is the MTT assay, which measures mitochondrial metabolic activity.[1][3][4][6] Other tetrazolium-based assays like XTT, MTS, and WST-1, which produce a water-soluble formazan product, are also excellent alternatives and may offer higher sensitivity and an easier workflow.[7] ATP-based luminescence assays are another highly sensitive option that measures the levels of intracellular ATP as an indicator of cell viability.[8]
Q4: How does this compound induce cancer cell death?
A4: this compound has been shown to induce cancer cell death through multiple mechanisms. It can trigger apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[9][10] This involves the activation of caspases, key enzymes in the apoptotic process.[9][10][11] Additionally, this compound can induce cell cycle arrest, preventing cancer cells from proliferating.[12][13] In some cancer cell lines, it has also been shown to induce autophagy and increase the production of reactive oxygen species (ROS), leading to oxidative stress.[1][11]
Data Summary: this compound Incubation Times and Concentrations
| Cell Line | Assay Type | Incubation Time | Effective Concentration / IC50 | Reference |
| MCF-7 (Breast Cancer) | MTT | Not specified | Dose-time-dependent | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | Not specified | Dose-time-dependent | [1] |
| LNCaP (Prostate Cancer) | MTT | 24 hours | 50-100 µM (in combination with TRAIL) | [10] |
| HSC-3 (Oral Squamous Carcinoma) | WST-1 | Up to 72 hours | Dose- and time-dependent | [2] |
| Glioblastoma Cells | MTT | 24 hours | <12% viability at 100 µM (pH 6.0) | [3][4][5] |
| HCT116 (Colon Cancer) | MTT | 48 hours | 20-200 µM | [6] |
| PC12 (Pheochromocytoma) | MTT | 72 hours | 5, 10, 20 µM | [14] |
| HeLa, SiHa, CaSki, C33A (Cervical Cancer) | Not specified | Not specified | Selective effect on cancer cells | [15] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT assay to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[16]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Low signal or low absorbance in control wells | Insufficient cell number | Optimize the initial cell seeding density. |
| Cells are not healthy | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Check for contamination. | |
| Insufficient incubation with MTT | Increase the MTT incubation time to allow for adequate formazan crystal formation. | |
| High background in blank wells (medium only) | Contamination of medium or reagents | Use fresh, sterile medium and reagents. |
| Precipitation of this compound | Ensure this compound is fully dissolved in the solvent before diluting in the medium. Check for precipitation at the tested concentrations. | |
| This compound appears to have no effect | Incorrect concentration range | Perform a wider dose-response curve, including higher concentrations. |
| Degraded this compound | Use a fresh stock of this compound. Store it properly according to the manufacturer's instructions. | |
| Cell line is resistant | Consider using a different cell line or investigating the mechanisms of resistance. | |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal treatment duration. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Fluctuation in incubator conditions | Ensure stable temperature, CO2, and humidity levels in the incubator. |
Visualizations
Caption: Workflow for a cell viability assay with this compound.
Caption: Troubleshooting logic for this compound viability assays.
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a targeting survivin molecule in oral squamous cell carcinoma cells in vitro: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Minimizing Artepillin C Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Artepillin C precipitation in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a prenylated phenolic compound and a major bioactive component of Brazilian green propolis.[1][2] It is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, this compound is a hydrophobic molecule with limited solubility in water, which can lead to precipitation when preparing solutions in aqueous buffers for in vitro and other experimental assays. This precipitation can affect the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro studies, it is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1][3][4][5]
Q3: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that can be used in cell culture experiments with this compound?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. For DMSO, a final concentration of less than 0.5% is generally recommended.[5] One study specifically mentions keeping the final methanol concentration at a maximum of 0.5% v/v to avoid cytotoxicity.[6] It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.[5]
Q4: How does pH affect the solubility and stability of this compound?
This compound is a pH-sensitive molecule due to its carboxylic acid group, with a reported pKa of 4.65.[7] At pH values below its pKa, this compound is in its less soluble, protonated form and has a tendency to aggregate, especially at concentrations above 50 µM.[7] In acidic environments, this compound becomes more lipophilic, which can enhance its interaction with cell membranes but also increase its propensity to precipitate in aqueous solutions.[8] Therefore, maintaining a pH above 4.65 is crucial for minimizing precipitation.
Q5: Are there other methods to improve the aqueous solubility of this compound?
Yes, other methods to enhance the solubility of hydrophobic compounds like this compound include the use of cyclodextrins and surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased water solubility.[9][10][11][12][13]
-
Surfactants: These molecules can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14]
While specific protocols for this compound are not widely published, these are common strategies for improving the solubility of poorly soluble drugs.
Troubleshooting Guide
Issue: this compound precipitates immediately upon dilution in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Lower the final concentration of this compound in the aqueous buffer. |
| Low pH of the buffer | Ensure the pH of your aqueous buffer is well above the pKa of this compound (4.65). Adjust the buffer pH if necessary. |
| Rapid dilution | Dilute the this compound stock solution in a stepwise manner into the aqueous buffer while vortexing or stirring to ensure proper mixing.[5] |
| Insufficient co-solvent | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it remains within a non-toxic range for your specific experiment. |
Issue: My this compound solution appears clear initially but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Metastable solution | The initial concentration may be above the thermodynamic solubility limit. Prepare fresh solutions immediately before use. |
| Temperature changes | Store the solution at a constant, appropriate temperature. Some compounds are less soluble at lower temperatures. |
| Light exposure | Protect the solution from light, as photodegradation can occur and potentially lead to the formation of less soluble byproducts. |
Quantitative Data on this compound and Analogue Solubility
Precise quantitative solubility data for this compound in various buffers is limited in publicly available literature. However, based on experimental usage and data from similar compounds, the following tables provide guidance.
Table 1: Reported Experimental Concentrations of this compound in Cell Culture
| Cell Line | Maximum Concentration Used | Solvent for Stock | Final Solvent Conc. in Media | Reference |
| LNCaP | 100 µM | DMSO | Not specified | [3] |
| PC12m3 | 20 µM | Not specified | Not specified | [15] |
| Glioblastoma & Fibroblast | 500 µM | Methanol | Max. 0.5% v/v | [6] |
| RAW264.7 | 100 µM | DMSO | Not specified | [1] |
| HCT116 | 1.0 mg/mL | Not specified | Not specified | [16] |
Table 2: General Guidance for Preparing this compound Solutions with Co-solvents
| Co-solvent | Recommended Starting Stock Concentration | Recommended Final Concentration in Aqueous Buffer | Maximum Recommended Final Co-solvent % (for cell-based assays) |
| DMSO | 10-50 mM | 1-100 µM | < 0.5% |
| Ethanol | 10-50 mM | 1-100 µM | < 1% |
Note: These are starting recommendations. The optimal concentrations will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Aqueous Buffer (for cell culture)
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the desired aqueous buffer or cell culture medium to 37°C.
-
Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration of this compound. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.
Visualizations
References
- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. scielo.br [scielo.br]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
Technical Support Center: Data Normalization for Artepillin C Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding data normalization strategies for researchers, scientists, and drug development professionals working with Artepillin C.
Frequently Asked Questions (FAQs)
Q1: Why is data normalization crucial in this compound experiments? A1: Data normalization is a critical step to minimize technical variability and ensure that observed differences between experimental groups are due to the biological effects of this compound, not experimental error. Factors like variations in initial cell seeding density, sample loading amounts, or detection efficiency can introduce bias. Normalization corrects for these discrepancies, making data from different samples and experiments comparable.[1][2][3]
Q2: What is the most common first step in normalizing data from cell-based assays involving this compound? A2: The most common initial step is to establish a proper control group. For cell-based assays, this is typically a group of cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the treated groups. This "vehicle control" is then used as the baseline for comparison, often set to 100% viability or 1.0-fold expression, against which all this compound-treated samples are measured.[4][5]
Q3: Can the pH of the culture medium affect this compound's activity and my data? How do I account for this? A3: Yes, studies have shown that the cytotoxicity of this compound can be pH-dependent, with increased activity in more acidic environments typical of tumor microenvironments.[4][6] If you are investigating pH-dependent effects, it is essential to have a separate vehicle control for each pH value tested. Normalization should be performed relative to the specific control for that pH condition.[7]
Troubleshooting Guides by Experiment Type
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
Q: My MTT assay results show high variability between replicates for the same this compound concentration. How should I normalize this? A: High variability can stem from inconsistent cell seeding or pipetting errors. For normalization, first average the absorbance readings from your vehicle-only control wells; this average represents 100% cell viability. Then, for each experimental well, divide its absorbance value by the average control absorbance and multiply by 100 to express the result as a percentage of viability.[1][5]
Example Calculation:
-
Average Absorbance of Control Wells = 0.850
-
Absorbance of a single well with 50 µM this compound = 0.425
-
Normalized Viability (%) = (0.425 / 0.850) * 100 = 50%
Q: My LDH assay results suggest high cytotoxicity even at low this compound concentrations, which contradicts my MTT results. What could be wrong? A: This discrepancy could indicate that this compound is causing membrane damage (detected by LDH release) without immediately halting metabolic activity (measured by MTT).[4][6] It's also possible that the compound interferes with the assay reagents. For normalization, ensure you have three controls: 1) cells-only (spontaneous LDH release), 2) vehicle-treated cells, and 3) a positive control for maximum LDH release (cells lysed with a detergent). Normalize your data by subtracting the spontaneous release from all values and then expressing the result as a percentage of the maximum release.
Western Blot Analysis
Q: The expression of my housekeeping protein (e.g., β-actin) seems to change with this compound treatment. Is my normalization flawed? A: Yes, this is a common and critical issue. A fundamental assumption of using a housekeeping protein (HKP) for normalization is that its expression remains constant across all experimental conditions.[3] If this compound affects the expression of your chosen HKP, it is not a valid loading control for your experiment.
Troubleshooting Steps:
-
Validate your HKP: Run a preliminary Western blot with serial dilutions of your lysate to ensure the signal is within the linear range of detection. Then, test several different HKPs (e.g., GAPDH, β-tubulin) to find one that is unaffected by your this compound treatment.[3][8]
-
Switch to Total Protein Normalization (TPN): A more robust method is to stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie) before antibody incubation.[9] The density of the entire lane is used to normalize the signal of your target protein. This method is becoming the gold standard as it avoids the issue of HKP regulation.[9]
Data Normalization Strategy Summary
| Experiment Type | Primary Goal | Common Normalization Strategy | Key Considerations | Citations |
| Cell Viability (MTT) | Assess metabolic activity/cytotoxicity | Relative to untreated or vehicle control (set to 100%). | Ensure the vehicle does not affect cell viability. Account for pH if it's a variable. | [4][5][6] |
| Cytotoxicity (LDH) | Measure cell membrane damage | Relative to maximum lysis control (set to 100% cytotoxicity). | Subtract background/spontaneous release from all samples before calculation. | [4][10] |
| Western Blot | Quantify relative protein expression | Housekeeping Protein (e.g., β-actin) or Total Protein Stain. | Validate that housekeeping protein expression is stable across all treatments. | [3][8][9] |
| Gene Expression (RT-qPCR) | Quantify relative mRNA levels | Housekeeping/Reference Gene (e.g., TBP, GAPDH). | Select and validate a reference gene whose expression is unaffected by this compound. | [8] |
| HPLC Analysis | Determine this compound concentration | External standard calibration curve. | Use a certified this compound reference standard to generate a linear curve. | [11][12] |
Diagrams and Workflows
Caption: General experimental workflow for this compound studies.
Caption: Decision tree for selecting a data normalization strategy.
Caption: Potential signaling pathway influenced by this compound.
Appendix A: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from methodologies used in this compound research.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle-only control. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium. Add fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the MTT solution. Add an equal volume of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Normalization: Calculate the percentage of viability for each treatment relative to the vehicle control.
Protocol 2: Western Blotting for Protein Expression
This protocol is based on standard Western blotting procedures mentioned in this compound studies.[8]
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer with protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Normalization (Optional - TPN): If using Total Protein Normalization, stain the membrane with Ponceau S to visualize total protein, image the membrane, and then wash the stain away.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an ECL substrate. Image the resulting chemiluminescence using a digital imager.
-
Stripping and Re-probing (for HKP): If using a housekeeping protein, strip the membrane and re-probe with an antibody for your chosen HKP (e.g., β-actin).
-
Normalization: Quantify the band density for your target protein and normalize it to the density of the corresponding HKP band or the total protein stain for that lane. Express results as a fold-change relative to the vehicle control.[8]
References
- 1. Normalization of data for viability and relative cell function curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Typical Brazilian Propolis-Derived Component, Induces Brown-Like Adipocyte Formation in C3H10T1/2 Cells, Primary Inguinal White Adipose Tissue-Derived Adipocytes, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Artepillin C versus CAPE (caffeic acid phenethyl ester) anticancer activity
For Researchers, Scientists, and Drug Development Professionals
Artepillin C (ARC) and Caffeic Acid Phenethyl Ester (CAPE), two prominent phenolic compounds derived from propolis, have garnered significant attention in oncological research for their potent anticancer activities. While both compounds exhibit promising therapeutic potential, a direct comparative analysis of their efficacy and mechanisms of action is crucial for guiding future drug development efforts. This guide provides an objective comparison of this compound and CAPE, supported by experimental data, to elucidate their respective strengths and potential applications in cancer therapy.
Comparative Cytotoxicity
A critical aspect of anticancer drug evaluation is the direct comparison of cytotoxic effects on various cancer cell lines. While numerous studies have independently investigated the anticancer properties of this compound and CAPE, literature providing a direct head-to-head comparison of their IC50 values in the same cancer cell lines under identical experimental conditions is limited. The following tables summarize available data from separate studies. It is important to note that variations in experimental protocols, cell lines, and assay conditions can influence the observed IC50 values.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U343 | Glioblastoma | 20.1 ± 2.9 | |
| B16F10 | Melanoma | > 332.8 | |
| HepG2 | Hepatocellular Carcinoma | 44.9 ± 7.1 | |
| HeLa | Cervical Cancer | 7.45 (µg/mL) | |
| MCF-7 | Breast Cancer | Not specified | [1][2] |
| MDA-MB-231 | Breast Cancer | Not specified | [1][2] |
| LNCaP | Prostate Cancer | Not specified | [3][4] |
| WiDr | Colon Cancer | Not specified | [5] |
| HCT116 | Colon Cancer | Not specified | [5] |
| Human Leukemia Cell Lines | Leukemia | Potent cytocidal effects | [6] |
Table 2: Cytotoxicity of CAPE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | [3] |
Mechanisms of Anticancer Action
Both this compound and CAPE exert their anticancer effects through a variety of molecular mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Modulation of the p53 Signaling Pathway
A pivotal study has demonstrated that both this compound and CAPE can abrogate the interaction between mortalin (HSPA9) and the tumor suppressor protein p53. By disrupting this complex, p53 is released and can translocate to the nucleus to initiate downstream pro-apoptotic and cell cycle arrest signals.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in promoting cancer cell survival and proliferation. Both this compound and CAPE have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
Both compounds have been demonstrated to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This compound has been shown to induce G0/G1 phase arrest in human colon cancer cells by upregulating p21.[5] It also induces apoptosis in human leukemia cells, with potent effects observed in T-cell lines. Similarly, CAPE has been reported to induce cell cycle arrest and apoptosis in breast cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and CAPE on cancer cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or CAPE and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound and CAPE, such as p53 and NF-κB.
Detailed Steps:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or CAPE. After treatment, cells are lysed to release total cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53 or anti-NF-κB p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. This light is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
Both this compound and CAPE demonstrate significant anticancer activity through multiple mechanisms, including the modulation of key signaling pathways like p53 and NF-κB, leading to apoptosis and cell cycle arrest. While direct comparative data on their cytotoxic potency is not extensively available, the existing evidence suggests that both compounds are promising candidates for further preclinical and clinical investigation. The choice between this compound and CAPE for a specific therapeutic application may depend on the cancer type and the specific molecular characteristics of the tumor. Further research involving head-to-head comparative studies is warranted to fully elucidate their relative efficacy and to guide the development of novel cancer therapies.
References
- 1. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 2. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Artepillin C and p-Coumaric Acid: A Guide for Researchers
An Objective Comparison of Bioactivity and Mechanisms
Artepillin C, a distinctive prenylated derivative of p-coumaric acid, is a major bioactive component of Brazilian green propolis.[1][2] Both compounds are phenolic acids that garner significant interest for their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] While structurally related, their biological activities and mechanisms of action exhibit notable differences. This guide provides a comparative analysis of this compound and p-coumaric acid, supported by experimental data, to assist researchers and drug development professionals in understanding their respective therapeutic potentials.
Section 1: Anti-inflammatory Effects
Both this compound and p-coumaric acid demonstrate significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.
This compound has been shown to block the activation of NF-κB, a key transcription factor regulating the expression of numerous inflammatory mediators.[4][5] In lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW264.7 macrophages, this compound markedly attenuated NF-κB activation in a dose-dependent manner.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory molecules like prostaglandin E₂ (PGE₂) and nitric oxide (NO).[5]
p-Coumaric acid also exerts its anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[6] Studies in LPS-stimulated RAW264.7 macrophages revealed that p-coumaric acid significantly inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels.[6] It achieves this by suppressing the phosphorylation of IκB and ERK1/2, key steps in the activation of these inflammatory cascades.[6] However, in one comparative study, p-coumaric acid did not significantly affect the secretion of IL-6, TNF-α, or the anti-inflammatory cytokine IL-10 by macrophages, whereas this compound was found to decrease IL-10 levels.[7]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Model/Assay | Target/Endpoint | Concentration/Dose | Result (IC₅₀ / Inhibition %) | Reference |
| This compound | Carrageenan-induced paw edema (mice) | Edema | 1-10 mg/kg | 38% max inhibition | [5] |
| Carrageenan-induced peritonitis (mice) | Neutrophil migration | - | IC₅₀: 0.9 mg/kg | [5] | |
| RAW 264.7 cells | Nitric Oxide (NO) Production | 3, 10, 100 µM | IC₅₀: 8.5 µM | [5] | |
| HEK 293 cells | NF-κB Activity | - | IC₅₀: 26 µg/mL | [5] | |
| p-Coumaric acid | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, IL-1β, TNF-α expression | 10-100 µg/mL | Significant inhibition | [6] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (for this compound)
-
Cell Line: RAW 264.7 macrophages.
-
Methodology: Cells are stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production. Various concentrations of this compound (e.g., 3, 10, 100 µM) are co-incubated with the cells. After a specified incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-only control.[5]
NF-κB Activity Assay (for this compound)
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Methodology: Cells are transfected with a luciferase reporter gene under the control of an NF-κB response element. The cells are then stimulated with an inflammatory agent like TNF-α to activate NF-κB. This compound is added at various concentrations. The activity of NF-κB is determined by measuring the luminescence produced by the luciferase enzyme, which is proportional to the amount of NF-κB activation.[5]
Western Blot for Inflammatory Mediators (for p-Coumaric Acid)
-
Cell Line: RAW 264.7 macrophages.
-
Methodology: Cells are pre-treated with p-coumaric acid (10-100 µg/mL) and then stimulated with LPS. After incubation, total protein is extracted from the cells. Specific proteins (e.g., iNOS, COX-2, p-IκB, p-ERK1/2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies. The intensity of the protein bands is quantified to determine the effect of p-coumaric acid on their expression or phosphorylation levels.[6]
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB inflammatory pathway.
Caption: p-Coumaric acid inhibits NF-κB and MAPK inflammatory pathways.
Section 2: Antioxidant Activity
Both compounds are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1][8]
This compound demonstrates significant radical scavenging activity, as measured by DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4] Its antioxidant properties are considered a key contributor to the overall biological effects of Brazilian green propolis.[2]
p-Coumaric acid is also a robust scavenger of reactive oxygen species (ROS).[8] It has been shown to activate the Nrf2 pathway, a key regulator of endogenous antioxidant gene expression, thereby enhancing the cardiac antioxidant capacity in animal models.[8] Its antioxidant effects are central to its protective role in various diseases related to oxidative stress.[3]
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | Activity demonstrated | [4] |
| ABTS Radical Scavenging | Activity demonstrated | [4] | |
| p-Coumaric acid | DPPH Radical Scavenging | Potent activity | [9] |
Note: Direct comparative IC₅₀ values for antioxidant activity were not available in the searched literature, but both are recognized as potent antioxidants.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Methodology: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A solution of DPPH in a solvent like ethanol has a deep violet color. In the presence of an antioxidant (like this compound or p-coumaric acid), the DPPH radical is reduced, causing the color to fade to yellow. The change in absorbance is measured at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control solution without the antioxidant.[4][9]
Section 3: Anticancer Effects
This compound and p-coumaric acid have both been investigated for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][10]
This compound exhibits cytotoxic effects against a range of cancer cell lines.[11][12] Its mechanisms include the induction of apoptosis and cell cycle arrest.[1] Notably, this compound can dock into and disrupt mortalin-p53 complexes, leading to the reactivation of the p53 tumor suppressor protein.[12][13] It also inhibits p21-activated kinase 1 (PAK1), a protein implicated in cancer progression, and can induce autophagy in cancer cells.[1][12]
p-Coumaric acid also inhibits the proliferation and migration of various tumor cells, including colon cancer and melanoma.[10][14] It can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic BAX).[10][14] Furthermore, it can arrest the cell cycle at different phases depending on the cell type. For instance, in A375 melanoma cells, it causes S-phase arrest, while in B16 cells, it leads to G0/G1 phase arrest.[14]
Quantitative Comparison of Cytotoxic Activity
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| This compound | U343 (Glioma) | Antiproliferative | 20.1 ± 2.9 µg/mL | [11] |
| AGP-01 (Gastric Cancer) | Cytotoxic | - | Activity demonstrated | |
| CWR22Rv1 (Prostate Cancer) | Autophagy-inducing | - | Activity demonstrated | |
| p-Coumaric acid | HCT-15 & HT-29 (Colon Cancer) | Antiproliferative | - | Activity demonstrated |
| A549 (Lung Cancer) | Antiproliferative | - | Dose-dependent inhibition | |
| A375 & B16 (Melanoma) | Antiproliferative | - | Activity demonstrated | |
| AGP-01 (Gastric Cancer) | Cytotoxic | - | Activity demonstrated |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Lines: Various cancer cell lines (e.g., U2OS, A549).
-
Methodology: This colorimetric assay assesses cell metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound or p-coumaric acid) for a set period (e.g., 48 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial NADH dehydrogenases convert the yellow MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.[15]
Workflow and Pathway Diagrams
Caption: General workflow for an MTT cell viability assay.
Caption: Key anticancer mechanisms of this compound and p-coumaric acid.
Section 4: Neuroprotective and Neurotrophic Effects
This compound has demonstrated neurotrophic-like activity. In PC12m3 cells, a cell line where nerve growth factor (NGF)-induced neurite outgrowth is impaired, this compound was able to induce neurite outgrowth.[16] This effect is mediated by the activation of the p38 MAPK pathway, which occurs through the ERK signaling pathway.[16] It can also activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and plasticity.[17][18]
p-Coumaric acid has shown promise in models of neurological disorders. It was found to reverse depression-like behavior and memory deficits in a corticosterone-induced mouse model.[19] The underlying mechanism involves the inhibition of neuroinflammation, primarily by inactivating the AGE-RAGE signaling pathway and decreasing the expression of proinflammatory cytokines like IL-1β and TNF-α in the hippocampus.[19]
Signaling Pathway Diagram
Caption: Neurotrophic signaling pathways activated by this compound.
Conclusion
This compound and p-coumaric acid are structurally related phenolic compounds with overlapping yet distinct pharmacological profiles. Both are potent anti-inflammatory and antioxidant agents. In cancer, both compounds induce apoptosis and cell cycle arrest, but this compound has a unique reported mechanism involving the reactivation of p53 via disruption of the mortalin-p53 complex. In the context of neuronal health, this compound shows direct neurotrophic effects by activating growth-related signaling pathways, while p-coumaric acid demonstrates neuroprotective effects by suppressing neuroinflammation.
The choice between these two compounds for further research and development would depend on the specific therapeutic target. This compound's unique mechanisms in cancer and neurotrophic signaling make it a compelling candidate for these areas. p-Coumaric acid's broad anti-inflammatory and neuroprotective effects, mediated by inhibiting key inflammatory cascades, suggest its potential in a wide range of inflammation-driven pathologies. This guide provides a foundational comparison to aid in these strategic decisions.
References
- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-Coumaric acid: Mechanisms for Antimelanogenic Effects, Skin and Cell Membrane Permeability_Chemicalbook [chemicalbook.com]
- 9. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Characterization of p-Coumaric Acid Derivatives and Determination of Radical Scavenging Potential [scholarlycommons.pacific.edu]
- 10. New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. prezi.com [prezi.com]
- 14. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Brazilian Green Propolis' this compound and Its Acetylated Derivative Activate the NGF-Signaling Pathways and Induce Neurite Outgrowth in NGF-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Artepillin C in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Artepillin C (ARC), a natural compound derived from Brazilian green propolis, in xenograft models. We will delve into its performance against alternative treatments, supported by available experimental data, and provide detailed methodologies for the key experiments cited.
Comparative Analysis of Antitumor Efficacy
This compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly in neurofibromatosis (NF) tumors. A key study by Messerli et al. (2009) provides a direct, albeit qualitative, comparison of ARC's efficacy against a well-characterized propolis extract, Bio 30, which is rich in Caffeic Acid Phenethyl Ester (CAPE).
While specific quantitative data on tumor volume and weight from this direct comparative study is not publicly available, the research concluded that both this compound and a Green Propolis Extract (GPE) containing it, "suppress almost completely the growth of human NF tumor xenografts in mice, as does Bio 30".[1][2] This suggests a comparable high level of efficacy in tumor growth inhibition.
Another study by Bhargava et al. investigated the effects of a Green Propolis Supercritical Extract (GPSE) on human fibrosarcoma (HT1080) cell xenografts in nude mice. While not a direct comparison of isolated this compound, this study provides insight into the potent antitumor effects of propolis extracts rich in ARC. The study noted significant tumor suppression in mice treated with GPSE.
| Treatment Group | Cancer Cell Line | Mouse Model | Dosage and Administration | Observed Antitumor Effect | Reference |
| This compound (ARC) | Human Neurofibromatosis (NF) | Nude Mice | 50 mg/kg, intraperitoneal, twice a week | Almost complete suppression of tumor growth | [Messerli et al., 2009][2] |
| Green Propolis Extract (GPE) | Human Neurofibromatosis (NF) | Nude Mice | 500 mg/kg, intraperitoneal, twice a week | Almost complete suppression of tumor growth | [Messerli et al., 2009][1][3] |
| Bio 30 (CAPE-rich Propolis Extract) | Human Neurofibromatosis (NF) | Nude Mice | 100 mg/kg, intraperitoneal, twice a week | Almost complete suppression of tumor growth | [Demestre et al., 2009][4][5] |
| Green Propolis Supercritical Extract (GPSE) | Human Fibrosarcoma (HT1080) | BALB/c Nude Mice | Not specified | Inhibition of tumor growth | [Bhargava et al.][6] |
Mechanisms of Action: Signaling Pathways
This compound exerts its antitumor effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.
PAK1 Signaling Pathway
A significant mechanism of action for this compound is the selective inhibition of the p21-activated kinase 1 (PAK1) signaling pathway.[1][2] PAK1 is a critical kinase implicated in the growth of over 70% of human cancers, including neurofibromatosis tumors. By blocking this pathway, this compound effectively halts the downstream signals that promote cancer cell growth and proliferation.
Mortalin-p53 Axis
This compound has also been shown to interact with the mortalin-p53 protein complex. Mortalin, a heat shock protein, can bind to the tumor suppressor protein p53, sequestering it in the cytoplasm and preventing its tumor-suppressing functions. This compound disrupts this interaction, leading to the reactivation of p53 and subsequent cancer cell growth arrest.
References
- 1. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CAPE (caffeic acid phenethyl ester)-based propolis extract (Bio 30) suppresses the growth of human neurofibromatosis (NF) tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manukaonline.ru [manukaonline.ru]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Artepillin C: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the potent and selective anticancer properties of Artepillin C, a key bioactive compound found in Brazilian green propolis. This guide synthesizes experimental data on its efficacy against a range of cancer cell lines, providing researchers, scientists, and drug development professionals with a comparative overview of its cytotoxic and apoptotic effects, and the underlying molecular mechanisms.
This compound has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines, including those of the breast, prostate, cervix, and glioblastoma.[1][2][3] Its multifaceted anticancer activity involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][5][6][7] This guide presents a cross-validation of these effects, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of this compound: A Quantitative Overview
The cytotoxic potential of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from various studies. The following table summarizes the IC50 values of this compound in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Breast Cancer | MCF-7 | Not specified | 24, 48, 72 | MTT | [1] |
| MDA-MB-231 | Not specified | 24, 48, 72 | MTT | [1] | |
| Glioblastoma | Glioblastoma Cells | < 50 (at pH < 6.8) | 24 | MTT | [2] |
| Cervical Cancer | HeLa | Not specified | Not specified | Not specified | [3] |
| SiHa | Not specified | Not specified | Not specified | [3] | |
| CaSki | Not specified | Not specified | Not specified | [3] | |
| C33A | Not specified | Not specified | Not specified | [3] | |
| Prostate Cancer | LNCaP | Low direct cytotoxicity | Not specified | Not specified | [4] |
Note: Specific IC50 values were not always available in the reviewed literature, but studies consistently reported a dose-dependent decrease in cell viability.
Delving into the Mechanisms: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways. In prostate cancer cells, it sensitizes them to TRAIL-induced apoptosis by upregulating the TRAIL-R2 death receptor and inhibiting the pro-survival NF-κB pathway.[4][8] This dual action engages both the extrinsic and intrinsic apoptotic pathways. Furthermore, in other cancer cell types, this compound has been shown to activate the p53 tumor suppressor pathway, leading to cell growth arrest.[9] It also induces oxidative stress and has been found to inhibit cancer cell migration and invasion.[3]
Caption: General experimental workflow for evaluating the anticancer effects of this compound.
Caption: this compound sensitization of cancer cells to TRAIL-induced apoptosis.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-500 µM) and incubated for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., TRAIL-R2, NF-κB, caspases, p53) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubtexto.com [pubtexto.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
The Gold Standard: Artepillin C as a Premier Biomarker for Brazilian Green Propolis Quality Control
A comparative guide for researchers and drug development professionals on the analytical methodologies for ensuring the quality and authenticity of Brazilian green propolis, a substance of significant interest in the pharmaceutical and nutraceutical industries.
Brazilian green propolis, a resinous substance collected by honeybees from the plant Baccharis dracunculifolia, has garnered considerable attention for its diverse pharmacological activities. The quality and efficacy of this natural product are intrinsically linked to its chemical composition, necessitating robust quality control measures. Among its myriad of constituents, Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid) has emerged as a key biomarker for the authentication and quality assessment of Brazilian green propolis. This guide provides a comprehensive comparison of analytical methods for this compound quantification and discusses alternative approaches to propolis quality control, supported by experimental data and detailed protocols.
This compound: The Defining Marker of Brazilian Green Propolis
This compound is a prenylated phenylpropanoid that is found in high concentrations in Brazilian green propolis and is largely responsible for its characteristic biological properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2][3] Its presence and concentration are considered reliable indicators of the authenticity and quality of Brazilian green propolis, distinguishing it from propolis from other geographical origins.[1][4][5] While some studies have reported the presence of this compound in propolis from other regions, such as China, further analysis using techniques like HPLC-ESI-MS/MS has revealed that these may be interfering compounds that are mistakenly identified as this compound.[1][4]
Comparative Analysis of Analytical Methods for this compound Quantification
The accurate quantification of this compound is paramount for the quality control of Brazilian green propolis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely employed technique. The following tables summarize the performance of different HPLC-based methods for this compound determination.
Table 1: Performance Characteristics of HPLC-PDA Methods for this compound Quantification
| Parameter | Method 1[6][7][8] | Method 2[9][10] |
| Column | Mightysil RP-18 GP II (150 mm × 4.6 mm, 5.0 μm) | Reversed-phase C18 |
| Mobile Phase | Gradient of 0.5% aqueous acetic acid and acetonitrile | Not specified |
| Flow Rate | 1.0 ml/min | Not specified |
| Detection | Photodiode Array (PDA) at 320 nm | UV-vis detection |
| Linearity (r²) | 0.9991 | Not specified |
| Limit of Detection (LOD) | 0.50 μg/ml | 0.0036 μg/mL |
| Limit of Quantification (LOQ) | 0.75 μg/ml | 0.012 μg/mL |
| Precision (RSD) | Intra-day: 1.28-5.60%, Inter-day: 1.45-6.75% | Not specified |
| Recovery | Not specified | 98-102% |
| Analysis Time | Within 45 min | Not specified |
Table 2: Performance Characteristics of UHPLC-MS Method for this compound Quantification
| Parameter | Method[10][11] |
| Column | Acquity BEH C18 (2.1 x 100 mm; 1.7 μm) |
| Mobile Phase | Gradient of water and methanol (with 0.01% formic acid) |
| Flow Rate | 0.4 mL/min |
| Detection | Mass Spectrometry (MS) in Selected Reaction Monitoring (SRM) mode |
| Limit of Detection (LOD) | 10.79 µg/mL |
| Limit of Quantification (LOQ) | 32.70 µg/mL |
| Precision (RSD) | Intra-day: 1.9%, Inter-day: 3.4% |
| Recovery | 93-104% |
| Analysis Time | 14 minutes |
Alternative Approaches to Propolis Quality Control
While this compound is a critical biomarker, a comprehensive quality assessment of propolis often involves the evaluation of other parameters and the use of alternative analytical techniques.
Total Phenolic and Flavonoid Content: Spectrophotometric methods, such as the Folin-Ciocalteu assay for total phenolics and aluminum chloride colorimetric method for total flavonoids, are commonly used for a rapid and cost-effective preliminary quality assessment.[12][13] However, these methods lack specificity and may not accurately reflect the unique composition of Brazilian green propolis.[12]
Other Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds in propolis, providing a chemical fingerprint that can be used for quality control and origin determination.[14][15]
-
Capillary Electrophoresis (CE): CE has been shown to be a sensitive and efficient method for the separation and quantification of this compound, offering advantages in terms of analysis time and reproducibility compared to HPLC.[16]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the qualitative and semi-quantitative analysis of key compounds in propolis, serving as a simple and rapid screening tool.
Experimental Protocols
HPLC-PDA Method for this compound Quantification[6][7][8]
-
Sample Preparation: An ethanolic extract of propolis is prepared. The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: Mightysil RP-18 GP II (150 mm × 4.6 mm, 5.0 μm).
-
Mobile Phase: A linear gradient of 0.5% aqueous acetic acid (A) and acetonitrile (B). The gradient program is as follows: 0-5 min, 30% B; 5-30 min, 30-100% B; 30-32 min, 100-30% B.
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 40°C.
-
Detection: PDA detector at 320 nm.
-
Injection Volume: 20 µl.
-
-
Quantification: A calibration curve is constructed using standard solutions of this compound at different concentrations. The concentration of this compound in the propolis sample is determined by comparing its peak area with the calibration curve.
UHPLC-MS Method for this compound Quantification[11]
-
Sample Preparation: Similar to the HPLC-PDA method, an ethanolic extract of propolis is prepared and filtered.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18.
-
Mobile Phase: A gradient elution using water and methanol, both containing 0.01% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) mode, monitoring the transition of the deprotonated molecular ion (m/z 299) to a fragment ion (m/z 200.12).
-
-
Quantification: Quantification is performed using a calibration curve prepared with a certified standard of this compound.
Visualizing the Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of Brazilian green propolis, emphasizing the central role of this compound analysis.
Caption: Workflow for Brazilian Green Propolis Quality Control.
Conclusion
The quantification of this compound is an indispensable tool for the quality control of Brazilian green propolis. HPLC-based methods, particularly UHPLC-MS, offer high sensitivity, selectivity, and accuracy for this purpose. While alternative methods can provide valuable complementary information, the concentration of this compound remains the most reliable indicator of authenticity and potential therapeutic efficacy. The adoption of standardized analytical protocols, as outlined in this guide, is crucial for ensuring the quality and consistency of Brazilian green propolis products in the global market, thereby safeguarding consumer health and supporting further research and development in this promising field.
References
- 1. cas.zju.edu.cn [cas.zju.edu.cn]
- 2. The Chemical Composition of Brazilian Green Propolis and Its Protective Effects on Mouse Aortic Endothelial Cells against Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daily Brazilian green propolis intake elevates blood this compound levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, is it a good marker for quality control of Brazilian green propolis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - this compound, is it a good marker for quality control of Brazilian green propolis? - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. setpublisher.com [setpublisher.com]
- 9. Validated method for the quantification of artepillin-C in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. proceedings.science [proceedings.science]
- 12. mdpi.com [mdpi.com]
- 13. Validated methods for the quantification of biologically active constituents of poplar-type propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A Great Concern Regarding the Authenticity Identification and Quality Control of Chinese Propolis and Brazilian Green Propolis [pubs.sciepub.com]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antioxidant Capacity of Artepillin C and Other Phenolic Compounds in Propolis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Artepillin C with other prominent phenolic compounds found in propolis. The information presented is supported by experimental data to aid in research and development endeavors.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of this compound and other relevant propolis phenols, as determined by various in vitro assays, are summarized below. The half-maximal inhibitory concentration (IC50) and other relevant metrics are presented to facilitate a direct comparison of potency. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Other Metrics | Source |
| This compound | H₂O₂ scavenging | ~30 | [1] | ||
| O₂•⁻ scavenging | ~40 | [1] | |||
| HO• scavenging | ~80 | [1] | |||
| Caffeic Acid | H₂O₂ scavenging | ~10 | [1] | ||
| O₂•⁻ scavenging | ~15 | [1] | |||
| HO• scavenging | ~25 | [1] | |||
| DPPH | 5.9 | 32.7 | [2][3] | ||
| ABTS | 1.59 | 8.8 | [4] | ||
| Quercetin | DPPH | 9.9 | 32.8 | [2][3] | |
| ABTS | 1.89 | 6.26 | [4] | ||
| Chrysin | DPPH | >100 | >393 | [2][3] | |
| ABTS | >100 | >393 | [2][3] | ||
| Kaempferol | ABTS | 3.70 | 12.9 | [4] | |
| Ferulic Acid | DPPH | 9.9 | 51.0 | [2][3] | |
| Syringic Acid | DPPH | 9.8 | 49.5 | [2][3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound, other phenols) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared at various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[1][4]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The test sample or standard is mixed with the fluorescent probe in a buffer solution (e.g., phosphate buffer, pH 7.4) in a microplate.
-
Incubation: The plate is incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent fluorescence decay.
-
Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.
-
Calculation: The area under the curve (AUC) for the sample is compared to the AUC for the blank (no antioxidant) and the standard (Trolox). The results are typically expressed as Trolox equivalents (TE).
Signaling Pathways in Antioxidant Activity
The antioxidant effects of phenolic compounds like this compound are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.
Caption: Antioxidant signaling pathways modulated by propolis phenols.
Experimental Workflow for Antioxidant Capacity Assays
Caption: General workflow for in vitro antioxidant capacity assays.
The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key mechanism for cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[6]
-
This compound has been shown to activate the NGF-signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, and inhibit the pro-inflammatory NF-κB pathway.[7][8][9]
-
Caffeic acid and its esters can up-regulate antioxidant levels through the Nrf2-mediated MAPK signaling pathway.[5]
-
Quercetin is known to modulate several antioxidant signaling pathways, including Nrf2, MAPK, PI3K/Akt, and AMPK.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 7. Brazilian Green Propolis' this compound and Its Acetylated Derivative Activate the NGF-Signaling Pathways and Induce Neurite Outgrowth in NGF-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthetic vs. Natural Artepillin C: A Comparative Efficacy Analysis
An examination of the available scientific evidence on the biological activities of synthetic and naturally derived Artepillin C for researchers, scientists, and drug development professionals.
Introduction
This compound, a prenylated phenylpropanoid, is a major bioactive component of Brazilian green propolis, derived from the plant Baccharis dracunculifolia. It has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. As research into its therapeutic potential progresses, a critical question arises regarding the comparative efficacy of this compound produced through chemical synthesis versus that extracted from natural sources.
This guide provides a comprehensive comparison of synthetic and naturally extracted this compound based on available scientific literature. It is important to note that while numerous studies have investigated the biological effects of this compound from either synthetic or natural origins, direct, head-to-head comparative studies evaluating the efficacy of both forms in the same experimental settings are currently limited in published research. Therefore, this comparison is based on a synthesis of data from separate studies. The guide presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers in making informed decisions.
Data Summary: A Comparative Overview
The following tables summarize the reported biological activities of naturally sourced and synthetic this compound. It is crucial to interpret this data with the understanding that variations in experimental conditions across different studies can influence the outcomes.
Table 1: Anticancer Activity of Natural this compound
| Cell Line | Assay | IC50 / Effect | Reference |
| Human Colon Cancer (HCT116) | MTT Assay | IC50: ~50 µM | [1] |
| Human Breast Cancer (MCF-7) | MTT Assay | Dose- and time-dependent cytotoxicity | [2] |
| Human Breast Cancer (MDA-MB-231) | MTT Assay | Dose- and time-dependent cytotoxicity | [2] |
| Murine Melanoma (B16F10) | Not specified | IC50: 13.0 ± 1.5 µg/mL | [3] |
| Human Glioblastoma (U343) | Not specified | IC50: 20.1 ± 2.9 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of Natural this compound
| Model | Assay | IC50 / Effect | Reference |
| RAW 264.7 Macrophages | Nitric Oxide Production | IC50: 8.5 (7.8-9.2) µM | [4] |
| HEK 293 Cells | NF-κB Activity | IC50: 26 (22-30) µg/ml | [4] |
| Carrageenan-induced Peritonitis (mice) | Neutrophil Migration | IC50: 0.9 (0.5-1.4) mg/kg | [4] |
| Carrageenan-induced Paw Edema (mice) | Edema Inhibition | 38% inhibition at 360 min (10 mg/kg) | [4] |
Table 3: Antimicrobial Activity of Natural this compound and Propolis Extracts
| Microorganism | Extract/Compound | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MSSA & MRSA) | Green Propolis Ethanolic Extract | 246.3 | [5] |
| Staphylococcus aureus (MSSA & MRSA) | B. dracunculifolia Hexanic Extract | 295.5 | [5] |
Note: Data for purified natural this compound's antimicrobial activity was not explicitly available in the initial search, hence data from extracts rich in this compound are presented.
Table 4: Biological Activity of Synthetic this compound and its Derivatives
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Oral Bacteria Panel | Synthetic this compound derivatives | Varied (data for specific derivatives) | [6] |
Note: A direct comparison with naturally extracted this compound was not performed in this study. The study focused on synthesized derivatives.[6]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the o,o'-diprenylation of p-halophenols followed by a Mizoroki−Heck coupling reaction.
Example Protocol:
-
o,o'-Diprenylation of p-Iodophenol: p-Iodophenol is reacted with prenyl bromide in the presence of a base and a suitable solvent system (e.g., in water) to introduce two prenyl groups at the ortho positions of the hydroxyl group.
-
Mizoroki−Heck Coupling: The resulting 2,6-di(3-methyl-2-butenyl)-4-iodophenol is then coupled with methyl acrylate using a palladium catalyst.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield this compound.
For a detailed, specific synthetic protocol, researchers should refer to primary literature such as "First Total Synthesis of this compound Established by o,o'-Diprenylation of p-Halophenols in Water".
Extraction of Natural this compound
This compound is typically extracted from Brazilian green propolis or the leaves of Baccharis dracunculifolia.
Example Protocol (Ethanolic Extraction):
-
Sample Preparation: Propolis or dried plant material is ground into a fine powder.
-
Extraction: The powdered material is macerated with ethanol (e.g., 70-95%) at a specified ratio for a defined period (e.g., 24-48 hours) at room temperature with occasional agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: Further purification to isolate this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).
Biological Assays
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (synthetic or natural) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Cell Seeding and Activation: RAW 264.7 macrophages are seeded in 96-well plates. After adherence, they are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
Signaling Pathway: NF-κB Inhibition by this compound
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
The available evidence strongly supports the potent biological activities of this compound, whether sourced naturally or, as suggested by studies on its derivatives, produced synthetically. Natural this compound has demonstrated significant anticancer, anti-inflammatory, and antimicrobial potential. However, a study on the supercritical extract of green propolis suggests that the presence of other compounds in the natural extract may lead to synergistic effects, resulting in higher efficacy compared to the purified compound alone[1].
The lack of direct comparative studies between synthetic and natural this compound remains a significant knowledge gap. Such studies would be invaluable in determining if the efficacy is solely attributable to the this compound molecule itself or if trace co-extracted compounds in natural preparations play a role. Future research should prioritize head-to-head comparisons using standardized protocols to provide a definitive answer. For now, researchers must carefully consider the source of this compound and the potential for confounding variables when interpreting and comparing data from different studies.
References
- 1. Anticancer activity of the supercritical extract of Brazilian green propolis and its active component, this compound: Bioinformatics and experimental analyses of its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and phenolic compounds responsible for antimicrobial and antioxidant activity of green propolis and Baccharis dracunculifolia DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Potency of Artepillin C in Cip1/p21 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Artepillin C's efficacy in inhibiting the cell cycle regulator Cip1/p21, benchmarked against other known natural compounds. Experimental data, detailed protocols, and pathway visualizations are presented to validate its mechanism of action.
This compound, a phenolic compound predominantly found in Brazilian green propolis, has garnered significant attention for its anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor 1, also known as Cip1/p21. This guide delves into the experimental evidence supporting this compound's role as a potent Cip1/p21 inhibitor and compares its activity with other well-characterized natural compounds: quercetin, resveratrol, and genistein.
Comparative Analysis of Cip1/p21 Induction
The inhibitory effect of this compound on cell proliferation is intrinsically linked to its ability to increase the expression of Cip1/p21. This protein plays a crucial role in halting the cell cycle at the G0/G1 phase, thereby preventing uncontrolled cell division, a hallmark of cancer. Experimental evidence strongly indicates that the cytostatic effect of this compound is dependent on the presence of functional Cip1/p21. In studies using isogenic human colorectal carcinoma cell lines, this compound failed to induce G0/G1 arrest in cells where the Cip1/p21 gene was deleted, while it effectively halted the cell cycle in wild-type cells.[1]
To provide a clear comparison of this compound with other natural compounds known to modulate Cip1/p21 expression, the following tables summarize the available quantitative data from various studies. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which should be taken into consideration when comparing the absolute values.
| Compound | Cell Line | Concentration | Duration | Fold Increase in p21 Protein (relative to control) | Reference |
| This compound | Human Colon Cancer (WiDr) | 100 µM | 48h | Dose-dependent increase | [1] |
| Quercetin | Human Colon Cancer (HT-29) | 10 µM | 24h | ~50% reduction of p21-ras | [2] |
| Human Leukemia (MOLT-4) | > 5 µM | 10h | Concentration-dependent increase | [3] | |
| Resveratrol | Human Prostate Cancer (LNCaP) | 50 µM | 72h | Increase observed | [4] |
| Human Epidermoid Carcinoma (A431) | 1-50 µM | 24h | Dose- and time-dependent increase | [5] | |
| Genistein | Human Prostate Cancer (PC-3) | Not specified | Not specified | Upregulation observed | [6] |
Note: Quantitative fold-increase data for this compound and Genistein were not explicitly available in the reviewed literature; however, a clear dose-dependent upregulation was reported.
Signaling Pathway of this compound-induced Cip1/p21 Expression
This compound initiates a signaling cascade that culminates in the transcriptional activation of the Cip1/p21 gene. A critical upstream event is the activation of the tumor suppressor protein p53. This compound has been shown to disrupt the interaction between p53 and its negative regulator, mortalin.[7][8] By binding to mortalin at the p53-binding interface, this compound liberates p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, including Cip1/p21.[7][8]
Experimental Workflow for Validation
The validation of Cip1/p21 inhibition by a test compound typically involves a series of in vitro experiments. The following workflow outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for the key experiments used to validate the inhibition of Cip1/p21 expression.
Western Blot for Cip1/p21 Detection
Objective: To quantify the relative protein expression of Cip1/p21 in cancer cells following treatment with this compound or alternative compounds.
Materials:
-
Cancer cell lines (e.g., WiDr, HCT116)
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels (12-15% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-p21/Cip1 (e.g., mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compounds for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-p21 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (typically >600 nm).
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
This guide provides a foundational understanding of this compound's role in upregulating Cip1/p21 expression, a key mechanism for its anti-cancer activity. The comparative data, while highlighting the need for more standardized research for direct comparisons, positions this compound as a promising natural compound for further investigation in cancer therapy. The detailed protocols and pathway diagrams serve as valuable resources for researchers aiming to validate and expand upon these findings.
References
- 1. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin inhibits p21-RAS expression in human colon cancer cell lines and in primary colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol causes WAF-1/p21-mediated G(1)-phase arrest of cell cycle and induction of apoptosis in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein-induced upregulation of p21WAF1, downregulation of cyclin B, and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why is Mortalin a Potential Therapeutic Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Artepillin C's Therapeutic Effects on HPV-Positive and HPV-Negative Cervical Cancer Cells
A comprehensive review of the selective anti-cancer activity of Artepillin C, a promising natural compound for cervical cancer therapy. This guide provides a detailed comparison of the cytotoxic and mechanistic effects of this compound on cervical cancer cells with differing Human Papillomavirus (HPV) status, supported by experimental data for researchers, scientists, and drug development professionals.
This compound (3,5-diprenyl-4-hydroxycinnamic acid), a key bioactive component of Brazilian green propolis, has demonstrated significant anti-cancer properties.[1][2] Recent research has highlighted its potential as a therapeutic agent for cervical cancer, demonstrating selective cytotoxicity towards cancer cells regardless of their HPV status.[1][3] This guide synthesizes the available data to compare its effects on HPV-positive and HPV-negative cervical cancer cell lines.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative effect of this compound has been evaluated across a panel of human cervical cancer cell lines, including HPV-positive lines (HeLa, SiHa, CaSki) and an HPV-negative line (C33A). The compound exhibits a selective effect on the viability of all tested cancer cell lines while showing minimal impact on non-cancerous cells.[1][3]
| Cell Line | HPV Status | IC50 (µM) after 48h | Key Findings | Reference |
| HeLa | HPV 18-positive | ~150 | Selective cytotoxicity, induction of apoptosis. | [1] |
| SiHa | HPV 16-positive | ~150 | Selective cytotoxicity, induction of apoptosis. | [1] |
| CaSki | HPV 16 & 18-positive | ~150 | Selective cytotoxicity, induction of apoptosis. | [1] |
| C33A | HPV-negative | ~150 | Selective cytotoxicity, induction of apoptosis. | [1] |
| HaCaT | Non-cancerous keratinocytes | >200 | Low cytotoxicity, indicating selectivity for cancer cells. | [1] |
Table 1: Comparative IC50 Values of this compound in Cervical Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound has a comparable cytotoxic effect on both HPV-positive and HPV-negative cervical cancer cells after 48 hours of treatment.[1]
Mechanism of Action: Apoptosis Induction and Oxidative Stress
This compound's primary mechanism of action against cervical cancer cells involves the induction of apoptosis, likely through the intrinsic pathway.[1] This is characterized by an increase in oxidative stress within the cancer cells.[1][3] Furthermore, this compound has been shown to inhibit the migration and invasion of cervical cancer cells, suggesting its potential to interfere with metastasis.[1]
While studies specifically detailing the signaling pathways in both HPV-positive and negative cervical cancer cells are emerging, research in other cancer types suggests this compound can modulate several key pathways, including:
-
p53 Pathway: this compound can abrogate the mortalin-p53 complex, leading to the activation of the p53 tumor suppressor protein.[4]
-
NF-κB Signaling: It has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
-
MAPK Pathways: this compound can influence ERK and p38 MAPK pathways, which are involved in cell proliferation and stress responses.[6]
-
Cell Cycle Arrest: It can induce G0/G1 cell cycle arrest by stimulating the expression of Cip1/p21.[7][8]
These pathways are crucial in cancer progression and their modulation by this compound underscores its multi-faceted anti-cancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Cervical cancer cells (HeLa, SiHa, CaSki, C33A) and control cells (HaCaT) are seeded into 96-well plates at a density of 1×10^6 cells/well and incubated for 12-24 hours.[11]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (2.5-5 mg/mL in PBS) is added to each well.[10][11] The plates are then incubated for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and 100-500 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][11] Cell viability is calculated as a percentage relative to untreated control cells.
2. Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Preparation: Cells are seeded and treated with this compound as described for the MTT assay. Both floating and adherent cells are collected.[13]
-
Staining: The collected cells (approximately 1-5 x 10^5) are washed with cold PBS and resuspended in 1X Binding Buffer.[15] Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13][15]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
3. Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathways.[16][17]
-
Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17][18]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18][19]
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p53, NF-κB, cleaved caspase-3) overnight at 4°C.[17][19]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18][19]
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental processes and molecular mechanisms, the following diagrams are provided.
Caption: A flowchart of the experimental design for comparing this compound's effects.
References
- 1. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. propolisscience.org [propolisscience.org]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Analysis [bio-protocol.org]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Consistency of Artepillin C's Anti-Inflammatory Action Across Animal Models
A Comparative Analysis for Researchers and Drug Development Professionals
Artepillin C, a prominent prenylated phenylpropanoid found in Brazilian green propolis, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comparative overview of the experimental evidence demonstrating this compound's efficacy in various animal models of inflammation. The data presented herein, supported by detailed experimental protocols and a visualization of its primary mechanism of action, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential.
Quantitative Comparison of Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been demonstrated across different rodent strains and inflammatory paradigms. The following tables summarize the key quantitative findings from in vivo and in vitro studies, offering a clear comparison of its potency.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Animal Strain | Inflammatory Model | Dosage & Route | Key Findings |
| Swiss Mice | Carrageenan-Induced Paw Edema | 1 and 10 mg/kg (i.p.) | Maximal inhibition of paw edema by 38% after 360 minutes.[1][2] |
| Swiss Mice | Carrageenan-Induced Peritonitis | 0.1, 1, or 10 mg/kg (i.p.) | Dose-dependent reduction in neutrophil migration; IC₅₀ of 0.9 mg/kg.[1][2] |
| Swiss Mice | Carrageenan-Induced Peritonitis | 1 and 10 mg/kg (i.p.) | Decreased Prostaglandin E₂ (PGE₂) levels by 29% and 58%, respectively.[1][2] |
| C57BL/6 Mice | Ovalbumin (OVA)-Induced Allergic Airway Inflammation | - | Reduced eosinophilic lung inflammation, mucus secretion, and IL-5 levels.[3] |
Table 2: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Concentration | Key Findings |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 3, 10, or 100 µM | Inhibition of nitric oxide (NO) production with an IC₅₀ of 8.5 µM.[1][2] |
| RAW 264.7 Macrophages | LPS + Interferon-γ (IFN-γ) | 50-100 µM | Markedly blocked NF-κB activation in a dose-dependent manner. |
| RAW 264.7 Macrophages | LPS + IFN-γ | - | Significantly inhibited the production of numerous pro-inflammatory cytokines (IL-1β, TNF-α, etc.) and chemokines. |
| HEK 293 Cells | - | 10-30 µM | Reduced NF-κB activity with an IC₅₀ of 26 µg/ml.[1] |
Deciphering the Mechanism: The NF-κB Signaling Pathway
A cornerstone of this compound's anti-inflammatory activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. The following diagram illustrates the key steps in the NF-κB pathway and the inhibitory action of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory effects, detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Swiss Mice
-
Animals: Male Swiss mice are used.
-
Induction of Inflammation: A subplantar injection of carrageenan (300 µ g/paw ) in saline is administered into the right hind paw.
-
Treatment: this compound (1 or 10 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 60, 120, 180, 240, 300, and 360 minutes) after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the edema volume in the this compound-treated groups with the vehicle-treated control group.
Carrageenan-Induced Peritonitis in Swiss Mice
-
Animals: Male Swiss mice are used.
-
Induction of Inflammation: Peritonitis is induced by an intraperitoneal (i.p.) injection of carrageenan (100 µg/ml).
-
Treatment: this compound (0.1, 1, or 10 mg/kg) or a vehicle control is administered i.p. 30 minutes before the carrageenan injection.
-
Cell Collection and Counting: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS). The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts (specifically neutrophils) are performed on stained cytospin preparations.
-
Measurement of Inflammatory Mediators: The concentration of Prostaglandin E₂ (PGE₂) in the peritoneal exudate can be measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated neutrophils and the concentration of PGE₂ in the treated groups to the control group.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 3, 10, 100 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/ml).
-
Measurement of NO: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the this compound-treated, LPS-stimulated cells with that in the cells stimulated with LPS alone. The half-maximal inhibitory concentration (IC₅₀) is then determined.
NF-κB Activity Assay in HEK 293 or RAW 264.7 Cells
-
Cell Culture and Transfection (for HEK 293): Human Embryonic Kidney (HEK) 293 cells can be transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid.
-
Treatment: Cells (either transfected HEK 293 or RAW 264.7) are pre-treated with different concentrations of this compound before stimulation with an appropriate inducer (e.g., TNF-α for HEK 293, or LPS + IFN-γ for RAW 264.7).
-
Measurement of NF-κB Activity:
-
Luciferase Reporter Assay (HEK 293): After treatment and stimulation, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
ELISA-based Assay (RAW 264.7): Nuclear extracts are prepared, and the binding activity of the p65 subunit of NF-κB to a consensus DNA sequence is quantified using a commercially available ELISA kit.
-
-
Data Analysis: The inhibitory effect of this compound on NF-κB activity is expressed as a percentage of the activity observed in the stimulated control cells. The IC₅₀ value can be calculated from the dose-response curve.
This comprehensive guide underscores the consistent and potent anti-inflammatory effects of this compound across various preclinical models. The detailed data and protocols provided serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this natural compound.
References
A Comparative Guide to the Cellular Effects of Artepillin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artepillin C, a prenylated phenolic compound predominantly found in Brazilian green propolis, has garnered significant attention for its potential therapeutic properties, particularly in oncology. Its ability to induce cytotoxicity and inhibit the proliferation of cancer cells has been documented in numerous studies. This guide provides a comparative overview of the known cellular and metabolic effects of this compound, with Curcumin, another well-researched natural phenolic compound, as a key comparator. While direct comparative metabolomic studies on this compound are not yet available in published literature, this guide synthesizes existing data on its biological activities and contrasts them with the known effects of Curcumin, for which metabolomic data is available. This comparison aims to highlight the current understanding of this compound's mechanism of action and to underscore areas for future metabolomic investigation.
Comparative Biological Effects: this compound vs. Curcumin
Both this compound and Curcumin exhibit potent anti-cancer properties by modulating key cellular processes such as cell cycle progression and apoptosis. The following tables summarize the comparative effects of these two compounds on various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound | WiDr | Colon Cancer | ~50 |
| HepG2 | Liver Cancer | ~50 | |
| MCF-7 | Breast Cancer | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified | |
| Curcumin | T47D | Breast Cancer | 2.07 ± 0.08[1] |
| MCF-7 | Breast Cancer | 1.32 ± 0.06[1] | |
| MDA-MB-231 | Breast Cancer | 11.32 ± 2.13[1] | |
| HOS | Osteosarcoma | ~10 µg/ml (~27 µM)[2] | |
| A549 | Lung Cancer | 33[3] | |
| HCT116 | Colon Cancer | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Table 2: Comparative Effects on Apoptosis and Cell Cycle Regulation
Apoptosis (programmed cell death) and cell cycle arrest are critical mechanisms by which anti-cancer agents exert their effects.
| Feature | This compound | Curcumin |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines.[4][5][6] | Induces apoptosis in a wide range of cancer cells.[1][7][8][9][10] |
| Mechanism of Apoptosis | Involves loss of mitochondrial membrane potential and activation of caspases.[5][11] | Mediated through the mitochondrial pathway, involving upregulation of Bax/Bcl-2 ratio, cytochrome c release, and caspase activation.[1][8][12][13] |
| Effect on Bax/Bcl-2 Ratio | Not explicitly quantified in the reviewed literature. | Increases the Bax/Bcl-2 ratio, promoting apoptosis.[1][8][12][13][14] |
| Caspase Activation | Activates caspase-3 and caspase-8.[11] | Activates caspase-3, -8, and -9.[1][8][14] |
| Cell Cycle Arrest | Induces G0/G1 phase arrest.[15][16][17][18] | Induces G2/M phase arrest in many cancer cell lines.[1][2][7][10][19] |
| Mechanism of Cell Cycle Arrest | Involves upregulation of p21 and p27, and decreased activity of cyclin D/CDK4 complex.[15][16][17] | Involves decreased expression of CDC25 and CDC2, and increased expression of p21.[1] |
Metabolomic Profile: A Glimpse from Curcumin Studies
While specific metabolomic studies on this compound are pending, research on Curcumin provides a framework for the types of metabolic alterations that can be expected from phenolic anti-cancer compounds. A study on breast cancer cells treated with Curcumin revealed significant changes in two major metabolic hubs:
-
Glutathione Metabolism: Curcumin treatment led to a biphasic response in total glutathione levels, with an increase at low doses and a decrease at high doses. This suggests an initial antioxidant response followed by the induction of oxidative stress at higher concentrations.[20][21]
-
Lipid Metabolism: High doses of Curcumin resulted in the accumulation of polyunsaturated fatty acids and a decrease in glycerophospholipids, indicating a significant impact on membrane lipid composition and signaling.[20][21]
An integrated transcriptomic and metabolomic analysis of bovine ovarian granulosa cells treated with curcumin also highlighted its significant influence on glutathione metabolism, fatty acid biosynthesis, and apoptosis-related pathways.[22] These findings underscore the importance of conducting similar metabolomic investigations for this compound to fully elucidate its mechanisms of action and to identify potential biomarkers of response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they form a monolayer.[23]
-
Treatment: Add the test compound (e.g., this compound or Curcumin) at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).[23][24]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or between 550 and 600 nm using a microplate reader.[23]
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells after treatment.[25][26]
-
Washing: Wash the cells with cold PBS.[26]
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature in the dark.[26][27]
-
Co-staining (Optional): Add a viability dye such as Propidium Iodide (PI) or DAPI to differentiate between apoptotic and necrotic cells.[25]
-
Analysis: Analyze the stained cells by flow cytometry.[25][26][27]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[28][29]
-
Washing: Wash the fixed cells with PBS.[29]
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[29]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[29]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[28][29][30][31]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes affected by this compound and the experimental workflows used to study them.
Caption: A typical experimental workflow for studying the cellular effects of this compound.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Caption: Mechanism of G0/G1 cell cycle arrest induced by this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects through the induction of apoptosis and cell cycle arrest. While its biological effects show similarities to other well-studied phenolic compounds like Curcumin, a detailed understanding of its impact on the cellular metabolome is currently lacking. Future research employing untargeted metabolomics approaches, such as mass spectrometry and NMR spectroscopy, is crucial to:
-
Identify the specific metabolic pathways modulated by this compound.
-
Discover potential biomarkers for predicting cellular response to this compound.
-
Provide a more comprehensive comparison with other anti-cancer compounds at the metabolic level.
Such studies will be invaluable for the rational design of future pre-clinical and clinical investigations of this compound and for unlocking its full therapeutic potential.
References
- 1. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Induces Cell Cycle Arrest and Apoptosis in Human Osteosarcoma (HOS) Cells | Anticancer Research [ar.iiarjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis of human leukemia cells induced by this compound, an active ingredient of Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis. | Semantic Scholar [semanticscholar.org]
- 7. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Curcumin Induces Autophagy, Apoptosis, and Cell Cycle Arrest in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Curcumin triggers apoptosis via upregulation of Bax/Bcl-2 ratio and caspase activation in SW872 human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic Insights into the Anti-Inflammatory and Anti-Proliferative Effects of Selected Medicinal Plants in Endometriosis [mdpi.com]
- 15. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. journaljocamr.com [journaljocamr.com]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. Metabolomics reveals metabolic targets and biphasic responses in breast cancer cells treated by curcumin alone and in association with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolomics Reveals Metabolic Targets and Biphasic Responses in Breast Cancer Cells Treated by Curcumin Alone and in Association with Docetaxel | PLOS One [journals.plos.org]
- 22. Integrated Metabolomic and Transcriptomic Analysis Reveals the Regulatory Effects of Curcumin on Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Artepillin C: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat Artepillin C as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory for the disposal of this compound. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the proper management and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound, a prenylated phenolic compound, is classified as a skin and eye irritant.[1] While not listed as a hazardous waste under SARA Title III in the United States, its chemical properties necessitate careful handling and disposal to prevent harm to personnel and the environment.[1] Some safety data sheets indicate that it may be toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.
Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Waste Segregation and Collection
Proper segregation of this compound waste at the source is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for hazardous chemical waste.[1][2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Do not mix this compound waste with other incompatible waste streams.
-
Disposal Procedures: A Step-by-Step Guide
The following steps outline the recommended procedure for the disposal of this compound waste. This process is based on best practices for the disposal of phenolic and aromatic compounds, which are structurally similar to this compound.
-
Waste Identification and Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of waste accumulation.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the completed waste manifest and any other required documentation.
-
-
Recommended Disposal Method: Incineration:
-
High-temperature incineration is the preferred method for the disposal of organic compounds containing aromatic rings, such as this compound.[4] This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the reviewed literature regarding disposal concentration limits or incineration temperature requirements for this compound. The disposal approach should be based on the precautionary principle, treating it as a hazardous organic compound.
| Parameter | Value | Source |
| SARA 302 Components | No | [1] |
| SARA 313 Components | No | [1] |
| SARA 311/312 Hazards | No SARA Hazards | [1] |
| Recommended Disposal | Incineration | [4] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and procedures. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Artepillin C
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Artepillin C. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a key bioactive compound found in Brazilian green propolis, is the subject of growing interest in biomedical research for its potential therapeutic properties. As with any potent chemical agent, understanding and implementing proper handling and disposal procedures is paramount. This guide offers detailed, step-by-step protocols to minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder Form | Safety goggles with side-shields | Double-gloving with 8 mil nitrile gloves | Fully-buttoned lab coat | NIOSH-approved N95 or P100 respirator |
| Preparing Stock Solutions | Safety goggles with side-shields | 8 mil nitrile gloves (change immediately if splash occurs) | Fully-buttoned lab coat over a chemical-resistant apron (neoprene or butyl rubber recommended) | Work within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Standard safety glasses | Nitrile gloves | Lab coat | Not generally required if working in a biological safety cabinet |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram outlines the recommended operational plan for working with this compound.
Disposal Plan: A Multi-faceted Approach to Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.
| Waste Type | Collection Procedure | Disposal Method |
| Solid this compound | Collect in a clearly labeled, sealed container. | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated, puncture-proof container lined with a plastic bag. | Seal the bag and container and dispose of as hazardous chemical waste.[1] |
| Liquid Waste (stock solutions, contaminated media) | Collect in a sealed, shatter-proof container clearly labeled "Hazardous Waste: this compound". | Arrange for pickup and disposal by your institution's EHS office. Do not pour down the drain.[1][2][3] |
| Contaminated PPE (gloves, apron, etc.) | Place in a designated, sealed bag. | Dispose of as hazardous chemical waste. |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a representative example of the steps involved in an in vitro experiment using this compound.
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., human colon cancer cells).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution:
-
In a chemical fume hood, weigh out the desired amount of solid this compound.
-
Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mechanism of Action: Inhibition of NF-κB Signaling
This compound has been shown to exert its anti-inflammatory and anti-cancer effects, in part, by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.
By adhering to these safety protocols and operational plans, researchers can confidently and safely advance the scientific understanding of this compound and its potential applications in medicine. Your commitment to safety is integral to the success and integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
